molecular formula C13H13NO B1607706 2-(3-Methoxyphenyl)aniline CAS No. 38089-02-0

2-(3-Methoxyphenyl)aniline

Cat. No.: B1607706
CAS No.: 38089-02-0
M. Wt: 199.25 g/mol
InChI Key: JMQIDJIQNGOLKM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)aniline is an organic compound belonging to the class of substituted biphenyl anilines. Its molecular structure, featuring a methoxy-substituted biphenyl core linked to an aniline group, makes it a valuable intermediate in various research domains. Research Applications: This compound serves as a versatile building block in organic synthesis and medicinal chemistry . The aniline functional group allows for further derivatization, making it a key precursor in the synthesis of more complex molecules for pharmaceutical research . Aniline derivatives are fundamental components in the development of many commercial drugs and are often investigated for their diverse biological activities. In materials science , the aromatic structure of this compound provides a rigid scaffold that can be incorporated into polymers and advanced materials. Such compounds are of interest in the development of substances with specific optical or electronic properties . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment (PPE) during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)aniline
Source PubChem
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InChI

InChI=1S/C13H13NO/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQIDJIQNGOLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374844
Record name SBB007488
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38089-02-0
Record name SBB007488
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38089-02-0
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Methoxyphenyl)aniline from 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-arylaniline scaffold is a privileged structural motif prevalent in a vast array of functional molecules, from pharmaceuticals to advanced organic materials.[1][2] Its unique stereoelectronic properties, arising from the ortho-substitution on the aniline ring, make it a critical building block in drug discovery. Compounds featuring this core structure often exhibit potent biological activities, including kinase inhibition for anti-cancer therapies.[1][3] However, the synthesis of specifically substituted 2-arylanilines requires a robust, high-yielding, and modular approach to facilitate the exploration of chemical space.

This in-depth technical guide provides a field-proven, reliable synthetic route for the preparation of 2-(3-Methoxyphenyl)aniline, starting from the readily available bulk chemical, 3-methoxyphenol. The strategy hinges on a modern, palladium-catalyzed cross-coupling reaction, selected for its exceptional functional group tolerance, high efficiency, and well-understood mechanistic underpinnings. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical, and scientifically grounded protocol for accessing this valuable molecular architecture.

Retrosynthetic Analysis and Strategic Overview

The primary strategic challenge is the formation of the C-C bond between the two aromatic rings. A retrosynthetic analysis of the target molecule, this compound, identifies the Suzuki-Miyaura cross-coupling reaction as the key transformation. This powerful reaction allows for the efficient formation of C(sp²)–C(sp²) bonds.[4][5]

Our forward synthesis is therefore designed as a convergent two-branch approach:

  • Activation of 3-Methoxyphenol: The phenolic hydroxyl group is a poor leaving group for cross-coupling. It must be converted into a more reactive functional group. Transformation into an aryl triflate (trifluoromethanesulfonate) provides an excellent pseudohalide leaving group, ideal for palladium-catalyzed reactions.[6][7]

  • Preparation of the Coupling Partner: The aniline fragment will be introduced as an organoboron reagent. Specifically, 2-aminophenylboronic acid pinacol ester is chosen for its stability, commercial availability, and high reactivity in the Suzuki coupling, often obviating the need for protecting the amine functionality.[8][9]

These two key intermediates are then converged in the final Suzuki-Miyaura coupling step to yield the target molecule.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from starting materials to the final product.

G cluster_0 Branch A: Aryl Triflate Synthesis cluster_1 Branch B: Boronic Ester cluster_2 Core Reaction & Product A1 3-Methoxyphenol A2 3-Methoxyphenyl Triflate A1->A2 Triflation (Tf2O, Pyridine) C1 This compound A2->C1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) B1 2-Aminophenylboronic Acid Pinacol Ester (Commercial or Prepared) B1->C1 caption Figure 1. Convergent synthetic strategy. G pd0 Pd(0)L2 oa_complex Ar-Pd(II)(OTf)L2 pd0->oa_complex trans_complex Ar-Pd(II)(Ar')L2 oa_complex->trans_complex trans_complex->pd0 product Ar-Ar' trans_complex->product oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination caption Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Sources

Physicochemical properties of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)aniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound (also known as 3'-Methoxybiphenyl-2-amine). This biaryl amine is a valuable intermediate in medicinal chemistry and materials science, where its unique structural motif can be leveraged to develop novel compounds. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and application.

Core Molecular Identity and Properties

This compound is a biaryl compound characterized by a biphenyl backbone with an amino (-NH₂) substituent at the 2-position and a methoxy (-OCH₃) group at the 3'-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and interaction with biological systems.

Chemical Structure

The structural architecture is fundamental to understanding the molecule's behavior. The presence of the electron-donating amino and methoxy groups, combined with the rotational flexibility of the biphenyl bond, creates a distinct three-dimensional profile.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific isomer is not extensively published. The following table includes experimentally available and predicted data to provide a baseline for laboratory work. Predicted values are derived from computational models and should be used as estimations.

PropertyValueSource
IUPAC Name 3'-Methoxy-[1,1'-biphenyl]-2-amineN/A
CAS Number 38089-02-0[1]
Molecular Formula C₁₃H₁₃NON/A
Molecular Weight 199.25 g/mol N/A
Boiling Point 337.5 ± 17.0 °C (Predicted)[1]
Density 1.100 ± 0.06 g/cm³ (Predicted)[1]
pKa (of conjugate acid) 3.66 ± 0.10 (Predicted)[1]
Appearance Expected to be an off-white to pale yellow solid or oilInferred
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in waterInferred

Spectroscopic and Analytical Profile

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete public database for this specific isomer is sparse, the following profile is based on established principles of organic spectroscopy and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

    • Aromatic Protons (8H): Signals would appear as a series of complex multiplets between ~6.7 and 7.4 ppm. The protons on the aniline ring are influenced by the strong electron-donating amine group, while the protons on the other ring are influenced by the methoxy group.

    • Amine Protons (2H): A broad singlet is expected, typically between 3.5 and 4.5 ppm. Its chemical shift can be highly variable depending on solvent and concentration.

    • Methoxy Protons (3H): A sharp singlet should appear around 3.8 ppm.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

    • Aromatic Carbons (12C): A set of 12 distinct signals is expected in the range of ~110-160 ppm. The carbon attached to the methoxy group (C3') would be significantly downfield (~159 ppm), as would the carbon attached to the amino group (C2).

    • Methoxy Carbon (1C): A signal around 55 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • N-H Stretching: Two medium-to-sharp bands are expected in the 3350-3450 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage should be present around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a strong molecular ion peak at m/z = 199.

  • Key Fragments: Common fragmentation pathways may include the loss of a methyl radical (M-15) to give a peak at m/z = 184, or the loss of a methoxy group (M-31) to give a peak at m/z = 168.

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The most reliable and versatile method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This protocol provides a high-yielding pathway with excellent functional group tolerance. The causality behind this choice is its proven robustness and the commercial availability of the necessary building blocks.

Rationale and Mechanism

The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. The palladium catalyst cycles through oxidative addition, transmetalation, and reductive elimination to form the C-C bond, while the base activates the boronic acid for the transmetalation step.

Experimental Workflow Diagram

Figure 2: Suzuki Coupling Synthesis Workflow reagents 1. Reaction Setup - 2-Bromoaniline - 3-Methoxyphenylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (Toluene/H₂O) reaction 2. Reaction - Heat to 80-100 °C - Stir under N₂ for 4-12h - Monitor by TLC/GC-MS reagents->reaction Inert Atmosphere workup 3. Aqueous Workup - Cool to RT - Add Ethyl Acetate - Separate Layers - Wash Organic Layer with Brine reaction->workup Reaction Complete purification 4. Purification - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Purify via Column Chromatography workup->purification Crude Product characterization 5. Characterization - NMR, MS, IR - Assess Purity (HPLC) purification->characterization Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Reaction Setup (Self-Validating System):

    • To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2-bromoaniline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation of the palladium catalyst, ensuring its catalytic activity is maintained.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Add the degassed solvent system, typically a 4:1 mixture of toluene and water. The biphasic system is often essential for efficient Suzuki couplings.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Aqueous Workup:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. The washes remove the inorganic base and salts.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The gradient is chosen to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following recommendations are synthesized from safety data sheets of structurally related aromatic amines.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[5]

  • Handling Precautions: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area immediately and thoroughly with water.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound may be sensitive to air and light. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[5]

References

  • Acros Organics. (2010). Safety Data Sheet for 3-Methoxypropylamine. [Link]
  • PrepChem.com. (n.d.). Synthesis of 3-methoxy biphenyl. [Link]
  • PubChem. (n.d.). 3'-Methoxy-3-methylbiphenyl-4-amine. [Link]
  • MDAToM. (n.d.). 3,3'-Dimethoxy-2,2'-biphenyldiamine. [Link]
  • PubChem. (n.d.). 3-Methoxybiphenyl. [Link]
  • PubChem. (n.d.). 3-Methoxyphenethylamine. [Link]
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-YN-1-amine. [Link]
  • Supplementary Information. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. [Link]
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
  • Google Patents. (2022).
  • eScholarship.org. (2024).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)aniline is a biaryl amine derivative with a flexible ether linkage, a structure of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and establishing a benchmark for its spectral characterization.

The structural features—an aniline ring (Ring A) and a methoxy-substituted phenyl ring (Ring B)—give rise to a distinct and predictable NMR fingerprint. The electron-donating amino group on Ring A and the ether oxygen's influence on both rings, combined with the meta-disposed methoxy group on Ring B, create a nuanced electronic landscape that is directly reflected in the chemical shifts and coupling patterns of the NMR spectra.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons.

Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-67.15ddd1H
H-47.08ddd1H
H-2'7.25t1H
H-56.88dd1H
H-36.82dd1H
H-6'6.75ddd1H
H-4'6.65t1H
H-5'6.60ddd1H
-NH₂~4.0 (broad)s2H
-OCH₃3.80s3H

Predicted using standard NMR prediction algorithms and referenced against similar compounds.

Interpretation and Rationale
  • Aromatic Region (6.60-7.25 ppm): The eight aromatic protons are spread across a relatively narrow region. The protons on the aniline ring (Ring A) are generally expected at a slightly higher field (lower ppm) compared to benzene due to the electron-donating nature of the amino group, which increases electron density, particularly at the ortho and para positions. Conversely, the ether linkage deshields the protons on both rings.

    • H-6 and H-4: These protons on the aniline ring are predicted to be the most downfield of the aniline protons due to their proximity to the electron-withdrawing ether linkage and the anisotropic effect of the adjacent ring.

    • H-2' and H-6': Protons on the methoxy-substituted ring (Ring B) are influenced by the electron-donating methoxy group and the ether linkage. Their precise shifts are a balance of these competing effects.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. A broad singlet around 4.0 ppm is a reasonable prediction in CDCl₃. This signal would disappear upon shaking the sample with D₂O, a classic test for labile protons.

  • Methoxy Protons (-OCH₃): This group gives rise to a sharp singlet, as there are no adjacent protons to couple with. Its predicted position around 3.80 ppm is characteristic of aryl methyl ethers.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the molecule's lack of symmetry, all 13 carbon atoms are expected to be chemically distinct and should, therefore, produce 13 unique signals.

Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (ppm)
C-1'160.5
C-3'158.2
C-2148.5
C-1142.0
C-5'130.2
C-5124.0
C-3121.5
C-6119.8
C-4119.0
C-6'110.5
C-4'108.0
C-2'105.0
-OCH₃55.4

Predicted using standard NMR prediction algorithms.

Interpretation and Rationale
  • Quaternary Carbons: The most downfield signals are typically from quaternary carbons attached to electronegative atoms.

    • C-1' and C-3': These carbons, directly bonded to oxygen atoms (ether and methoxy, respectively), are expected to be the most deshielded.

    • C-1 and C-2: The carbons of the aniline ring attached to the nitrogen and the ether oxygen are also significantly downfield.

  • Protonated Aromatic Carbons: The remaining eight carbons in the aromatic region (105-130 ppm) correspond to the C-H carbons. Their shifts are modulated by the electronic effects of the substituents. The carbons ortho and para to the electron-donating amino and methoxy groups will be shifted upfield relative to unsubstituted benzene.

  • Aliphatic Carbon (-OCH₃): The methoxy carbon is expected in the typical aliphatic region for such a group, around 55.4 ppm.

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, a standardized protocol is essential. This protocol is designed to be a self-validating system, providing checks for sample integrity and instrument performance.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. The higher amount is preferable for ¹³C NMR to reduce acquisition time.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a good first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[1]

    • Ensure the sample is fully dissolved. If not, gentle warming or sonication can be applied. If solubility remains an issue, DMSO-d₆ is a suitable alternative.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and good resolution. The line width of the TMS signal should be <0.5 Hz.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be:

      • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans (sufficient for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters would be:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-4096 scans (or more, depending on the sample concentration and desired signal-to-noise ratio).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

    • Integrate the ¹H NMR signals.

    • Perform peak picking for both spectra.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim proton_nmr Acquire ¹H Spectrum (16 scans) lock_shim->proton_nmr carbon_nmr Acquire ¹³C Spectrum (1024+ scans) lock_shim->carbon_nmr ft Fourier Transform proton_nmr->ft carbon_nmr->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate analyze Integrate & Peak Pick calibrate->analyze final_report final_report analyze->final_report Final Spectrum & Data Table

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 4: Conclusion

The structural elucidation of this compound relies heavily on the detailed analysis of its ¹H and ¹³C NMR spectra. This guide provides a comprehensive, albeit predicted, set of spectral data that serves as a valuable reference for researchers. The key identifying features are the distinct patterns in the aromatic region of both spectra, the characteristic singlet of the methoxy group, and the labile amine proton signal. By following the detailed experimental protocol, scientists can reliably acquire and interpret the NMR data needed to confirm the identity and purity of this compound, facilitating its use in drug discovery and materials science applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Royal Society of Chemistry.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • NMRDB.org. NMR Prediction.

Sources

FT-IR and mass spectrometry analysis of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3-Methoxyphenyl)aniline

Authored by: A Senior Application Scientist

Introduction

This compound, with the molecular formula C₁₃H₁₃NO, is a biphenyl amine derivative that incorporates key functional groups of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine linked to a methoxy-substituted phenyl ring, makes it a versatile building block. The primary amine offers a site for nucleophilic reactions and amide bond formation, while the methoxy group influences the electronic properties and conformation of the molecule. Accurate structural confirmation and purity assessment are paramount in any research and development context. This guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data with authoritative grounding.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

Anticipated Spectral Features of this compound

The structure of this compound suggests several characteristic absorption bands. By anticipating these, we can approach the spectral interpretation with a clear analytical framework.

  • Amine Group (-NH₂): As a primary aromatic amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[1][2] Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.[3] Additionally, the N-H bending (scissoring) vibration and the C-N stretching vibration are key identifiers.[2]

  • Ether Group (Ar-O-CH₃): The aryl-alkyl ether linkage will produce strong, characteristic C-O stretching bands. Two distinct peaks are expected: an asymmetric C-O-C stretch and a symmetric stretch.[4] The asymmetric stretch is often more intense due to the resonance effect of the aromatic ring.[4]

  • Aromatic Rings (C=C and C-H): Both phenyl rings will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹. In-plane C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Finally, C-H out-of-plane (OOP) bending vibrations in the 900-690 cm⁻¹ region can provide clues about the substitution patterns on the rings.

Experimental Protocol: FT-IR Analysis by Attenuated Total Reflectance (ATR)

The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy method for solid samples.

Instrumentation:

  • A Fourier-Transform Infrared Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This step is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹) Pressure->Acquire Process Process Data (Baseline & ATR Correction) Acquire->Process Interpret Interpret Spectrum Process->Interpret End End Interpret->End

Caption: Workflow for FT-IR analysis using an ATR accessory.

Data Interpretation and Summary

The resulting FT-IR spectrum should be analyzed for the presence of the anticipated peaks. The following table summarizes the expected key absorptions and their assignments.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3480 - 3400Asymmetric N-H StretchPrimary Aromatic AmineMedium
~3390 - 3320Symmetric N-H StretchPrimary Aromatic AmineMedium
~3100 - 3000Aromatic C-H StretchAromatic RingsMedium
~2950 - 2830Aliphatic C-H StretchMethoxy (-OCH₃)Weak
~1620 - 1580N-H Bend (Scissoring)Primary Aromatic AmineStrong
~1600, ~1500, ~1450C=C Ring StretchAromatic RingsMedium
~1280 - 1240Asymmetric Ar-O-C StretchAryl EtherStrong
~1330 - 1250Aromatic C-N StretchAromatic AmineStrong
~1050 - 1020Symmetric Ar-O-C StretchAryl EtherMedium
~900 - 690Aromatic C-H Out-of-Plane BendAromatic RingsStrong

Note: The strong Asymmetric Ar-O-C and Aromatic C-N stretching bands may overlap, appearing as a single, broad, and intense peak in the ~1330-1240 cm⁻¹ region.[2][4]

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a standard method. In EI-MS, high-energy electrons bombard the sample, causing the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a detailed structural fingerprint.

Anticipated Mass Spectrum of this compound

Molecular Ion and the Nitrogen Rule: The molecular formula is C₁₃H₁₃NO. The molecular weight is 199.25 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value.[5][6] Therefore, we anticipate the molecular ion peak (M⁺•) at m/z 199 . For an aromatic compound, this peak is expected to be reasonably intense.[5]

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment to form more stable cations. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

  • Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for methoxy-substituted compounds is the cleavage of the methyl group, leading to a resonance-stabilized cation.

  • Loss of Formaldehyde ([M-30]⁺): Rearrangement and loss of a neutral formaldehyde (CH₂O) molecule is another characteristic pathway for methoxyphenyl compounds.

  • Loss of a Methoxy Radical ([M-31]⁺): Direct cleavage of the C-O bond results in the loss of the methoxy radical.

  • Biphenyl Cleavage: Cleavage of the C-C bond connecting the two aromatic rings is a significant pathway. This can lead to ions corresponding to either the methoxyphenyl fragment or the aminophenyl fragment.

  • Loss of HCN ([M-H-27]⁺ or other fragments): Aromatic amines can undergo ring fragmentation to lose a neutral hydrogen cyanide molecule.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice as it separates the analyte from volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Procedure:

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method Setup:

    • Injector: Split/splitless injector, set to 250°C.

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation and elution of the analyte.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation and allows for library matching.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

  • Injection and Acquisition: Inject 1 µL of the sample solution and begin data acquisition.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_data Data Analysis Start Start Dissolve Dissolve Sample in Volatile Solvent Start->Dissolve Inject Inject 1 µL into GC Dissolve->Inject Separate Separate on Capillary Column (Temp. Ramp) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyte Elutes Fragment Fragmentation Ionize->Fragment Detect Detect Ions (m/z 40-300) Fragment->Detect Process Process Chromatogram & Mass Spectrum Detect->Process Interpret Identify Molecular Ion & Fragments Process->Interpret End End Interpret->End

Caption: Workflow for structural analysis by GC-MS.

Predicted Fragmentation Pattern and Data Summary

The following diagram and table illustrate the most probable fragmentation pathways for this compound under EI conditions.

Fragmentation_Pathway M C₁₃H₁₃NO⁺• m/z = 199 (Molecular Ion) M_minus_15 C₁₂H₁₀NO⁺ m/z = 184 M->M_minus_15 - •CH₃ M_minus_30 C₁₂H₁₁N⁺• m/z = 169 M->M_minus_30 - CH₂O M_minus_31 C₁₂H₁₀N⁺ m/z = 168 M->M_minus_31 - •OCH₃ F107 C₇H₇O⁺ m/z = 107 (Methoxyphenyl) M->F107 Ring Cleavage F92 C₆H₆N⁺ m/z = 92 (Aminophenyl) M->F92 Ring Cleavage F65 C₅H₅⁺ m/z = 65 F92->F65 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

m/zProposed Fragment IonFormulaComments
199Molecular Ion [C₁₃H₁₃NO]⁺• Base Peak or high intensity
184[M - CH₃]⁺[C₁₂H₁₀NO]⁺Loss of methyl radical from methoxy group.
169[M - CH₂O]⁺•[C₁₂H₁₁N]⁺•Loss of neutral formaldehyde.
168[M - OCH₃]⁺[C₁₂H₁₀N]⁺Loss of methoxy radical.
107Methoxyphenyl cation[C₇H₇O]⁺From cleavage between the two rings.
92Aminophenyl cation[C₆H₆N]⁺From cleavage between the two rings.
65Cyclopentadienyl cation[C₅H₅]⁺Loss of HCN from the m/z 92 fragment.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of the requisite primary aromatic amine and aryl ether functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight via the molecular ion peak and provides irrefutable structural evidence through a predictable and interpretable fragmentation pattern. The detailed protocols and interpretive frameworks presented in this guide offer researchers a reliable system for validating the identity and integrity of this important chemical entity, ensuring the quality and reproducibility of their scientific endeavors.

References

  • Gao, C., & Li, Y. (2010). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi, 30(6), 1521-1524. [Link]
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A Technical Guide to the Solubility Profile of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Methoxyphenyl)aniline in organic solvents. While extensive quantitative public data for this specific molecule is limited, this document synthesizes foundational solubility principles, predictive models, and robust experimental protocols to empower researchers. By analyzing the molecule's structural attributes and leveraging data from analogous compounds, this guide offers a predictive solubility map. It details authoritative, step-by-step methodologies for gravimetric and HPLC-based solubility determination, enabling scientists in pharmaceutical development and chemical synthesis to generate precise, reliable data tailored to their applications.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[1] An in-depth analysis of the this compound structure is crucial for predicting its behavior in various organic solvents.

1.1 Molecular Structure Analysis

This compound (C₁₃H₁₃NO₂) is a moderately complex aromatic compound. Its solubility characteristics are a composite of its constituent functional groups:

  • Aniline Moiety (-C₆H₄NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This imparts a degree of solubility in polar protic solvents like alcohols.

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor. This feature enhances solubility in solvents capable of hydrogen bonding.

  • Biphenyl-like Core: The two linked phenyl rings form a large, non-polar, and hydrophobic backbone. This aromatic system favors interactions with non-polar and moderately polar solvents through van der Waals forces and π-π stacking.

Based on this structure, a qualitative prediction suggests that this compound will exhibit poor solubility in highly polar solvents like water but good solubility in a range of organic solvents, from moderately polar (e.g., ethyl acetate, dichloromethane) to those with hydrogen-bonding capabilities (e.g., ethanol, methanol).

1.2 Predictive Solubility Models: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful theoretical tool.[2] HSP decomposes the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[3]

Section 2: Experimental Determination of Solubility

Empirical measurement remains the gold standard for accurately defining a compound's solubility profile. The choice of method depends on the required accuracy, throughput, and available equipment.

2.1 Methodology Selection: Gravimetric vs. HPLC-Based Analysis

  • Gravimetric Method: This classic "shake-flask" method is considered a thermodynamic or equilibrium solubility measurement.[6] It is accurate, cost-effective, and does not require complex instrumentation.[7] The principle involves creating a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporation.[8] This method is ideal for generating precise data for a limited number of solvents.

  • HPLC-Based Method: High-Performance Liquid Chromatography (HPLC) offers a sensitive and high-throughput alternative for solubility determination.[9][10] This method involves preparing a saturated solution, filtering it, and then diluting the filtrate for analysis by HPLC.[11] The concentration is determined by comparing the peak area to a standard calibration curve.[12] It is particularly advantageous for poorly soluble compounds or when screening a large library of solvents.[9]

2.2 Standard Protocol: Equilibrium Solubility Determination via Gravimetric Analysis

This protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • 20 mL glass vials with screw caps

  • Analytical balance (±0.1 mg)

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes (e.g., aluminum weigh boats)

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a 20 mL vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[6]

  • Solvent Addition: Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Equilibrate the suspension for 24-48 hours at a controlled temperature (e.g., 25 °C). A 24-hour period is often sufficient to reach equilibrium.[9]

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed evaporation dish. This step removes all undissolved particulates.

  • Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-70 °C) until a constant weight is achieved.[8]

  • Calculation:

    • Let W₁ = Weight of the empty evaporation dish.

    • Let W₂ = Weight of the dish with the dried solute.

    • The mass of the dissolved solute is (W₂ - W₁).

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of solvent in mL).

2.3 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis start Start add_solid Add excess solute to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate for 24-48h (Constant Temp & Agitation) add_solvent->equilibrate settle Settle suspension equilibrate->settle filtrate Filter supernatant (0.45 µm) settle->filtrate weigh_dish Transfer to pre-weighed dish filtrate->weigh_dish evaporate Evaporate solvent to dryness weigh_dish->evaporate weigh_final Weigh dish with residue evaporate->weigh_final calculate Calculate Solubility (mg/mL) weigh_final->calculate end end calculate->end End

Fig 1: Workflow for Gravimetric Solubility Determination.

Section 3: Predicted Solubility Profile and Data Interpretation

While comprehensive experimental data is not publicly available, a predicted profile can be constructed based on chemical principles and information from synthesis and purification procedures found in the literature. For instance, synthesis procedures for related compounds often use solvents like methanol or ethyl acetate, suggesting good solubility.[13][14] Recrystallization often employs solvent/anti-solvent pairs like ethanol/diisopropyl ether, indicating high solubility in the primary solvent at elevated temperatures.[14]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery LowThe large hydrophobic biphenyl core outweighs the polar contributions of the amine and methoxy groups.
HexaneNon-PolarLow to ModerateSoluble due to van der Waals interactions with the aromatic rings, but limited by the polar functional groups.
TolueneNon-Polar (Aromatic)High"Like dissolves like" principle; the aromatic nature of toluene interacts favorably with the compound's phenyl rings.
Dichloromethane (DCM)Polar AproticHighGood balance of polarity to interact with the functional groups and ability to solvate the aromatic core.
Ethyl AcetatePolar AproticHighThe ester group can interact with the solute, and its moderate polarity is suitable for the overall structure.[13]
AcetonePolar AproticHighA versatile polar aprotic solvent capable of solvating both polar and non-polar moieties.
Ethanol / MethanolPolar ProticModerate to HighCapable of hydrogen bonding with the amine and methoxy groups, promoting solubility.[14][15]
AcetonitrilePolar AproticModerateIts polarity should allow for reasonable dissolution of the compound.
N,N-Dimethylformamide (DMF)Polar AproticVery HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.

Interpretation and Application:

  • High Solubility Solvents (Toluene, DCM, Ethyl Acetate, DMF): These are excellent candidates for use as reaction media for chemical synthesis or for preparing concentrated stock solutions for screening assays.

  • Moderate Solubility Solvents (Alcohols, Acetonitrile): These solvents are often ideal for purification via recrystallization, where the compound is soluble at high temperatures but less so upon cooling.[16] Solvent mixtures, such as ethanol-water or hexane-ethyl acetate, can be systematically explored to find optimal recrystallization conditions.[17]

  • Low Solubility Solvents (Hexane, Water): These are useful as anti-solvents in precipitation or recrystallization procedures to induce crystallization and maximize yield.

Conclusion

This guide establishes a robust scientific framework for assessing the solubility of this compound. By combining theoretical structural analysis with proven experimental protocols, researchers can confidently determine the compound's solubility profile. This critical data will inform solvent selection for chemical synthesis, facilitate the design of effective purification strategies, and support formulation development in the pharmaceutical industry, ultimately accelerating research and development timelines.

References

  • Vertex AI Search. Determination of Solubility by Gravimetric Method. Accessed January 7, 2026.
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  • Taylor & Francis. Hansen solubility parameter – Knowledge and References. Accessed January 7, 2026.
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  • HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. 2025.
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  • ChemicalBook. 2-(3-METHOXYPHENOXY)ANILINE synthesis. Accessed January 7, 2026.
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An In-depth Technical Guide to the pKa and Basicity of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the acid-base properties of 2-(3-Methoxyphenyl)aniline, a disubstituted aniline derivative of interest in medicinal chemistry and materials science. The basicity of the aniline nitrogen is a critical parameter influencing a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and interaction with biological targets. This document will dissect the structural and electronic factors governing the pKa of this specific molecule, offer a robust estimation of its value based on foundational chemical principles, and provide detailed protocols for its empirical determination and computational prediction.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule, quantified by its pKa value, is a cornerstone of drug design and development. The pKa dictates the extent to which a compound exists in its protonated (conjugate acid) or deprotonated (neutral base) form at a given physiological pH. For an amine like this compound, the equilibrium between the neutral amine and its protonated anilinium form governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A higher pKa for the conjugate acid corresponds to a more basic amine, meaning it will be predominantly protonated at physiological pH (~7.4).[1] This charged state often enhances aqueous solubility but can hinder passive diffusion across lipidic biological membranes. Conversely, a lower pKa signifies a weaker base, which will exist to a greater extent in its neutral, more lipophilic form, potentially improving membrane permeability. Therefore, a precise understanding and ability to predict the pKa of novel chemical entities is indispensable for optimizing drug candidates.

Structural Analysis and Basicity Prediction of this compound

The basicity of this compound is modulated by the electronic interplay of its constituent parts: the parent aniline core, an ortho-substituted phenyl ring, and a meta-substituted methoxy group on that distal ring. To predict its pKa, we must analyze the cumulative impact of these substituents on the electron density of the aniline nitrogen.

Foundational Basicity: Aniline

Aniline is a significantly weaker base than aliphatic amines. The pKa of its conjugate acid, the anilinium ion, is approximately 4.6.[2] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the π-system of the benzene ring. This resonance stabilization is substantial in the neutral amine but is lost upon protonation, making the anilinium ion a relatively strong acid (and aniline a weak base).

Substituent Effects on Basicity

The presence of substituents on the aniline ring, or in this case, on an adjacent phenyl ring, alters the electron density on the nitrogen and thus its basicity. These effects can be broadly categorized as inductive and resonance effects.

  • Electron-Donating Groups (EDGs) increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity (higher pKa).

  • Electron-Withdrawing Groups (EWGs) decrease electron density on the nitrogen, making it less basic (lower pKa).[1][3]

Analysis of Substituents in this compound

To estimate the pKa of the target molecule, we will deconstruct it into its core components and analyze their individual and combined effects.

Component Analysis and pKa Values of Precursors

CompoundStructurepKa of Conjugate AcidRationale for Basicity
Aniline ~4.6Baseline basicity; N lone pair delocalized into the aromatic ring.[2]
3-Methoxyaniline ~4.23Methoxy group at the meta position exerts a weak, electron-withdrawing inductive (-I) effect, slightly decreasing basicity compared to aniline. The electron-donating resonance (+R) effect does not extend to the meta position.
2-Aminobiphenyl ~3.82The ortho-phenyl group significantly reduces basicity due to the "ortho effect." This is a combination of steric hindrance, which physically impedes the approach of a proton, and the destabilization of the resulting anilinium ion.

Dissecting the Electronic and Steric Influences:

  • The Ortho-Phenyl Group (A Basicity-Reducing Effect): The most significant influence on the basicity of this compound is the phenyl group at the ortho position. This is a classic example of the ortho effect , which consistently lowers the basicity of anilines, regardless of the substituent's electronic nature. The effect stems from two primary factors:

    • Steric Hindrance to Protonation: The bulky phenyl group physically obstructs the lone pair on the nitrogen, making it more difficult for a proton to approach and form a bond.

    • Steric Inhibition of Solvation: Upon protonation, the -NH2 group becomes -NH3+, adopting a tetrahedral geometry. This increases steric repulsion with the ortho-phenyl group, destabilizing the conjugate acid. Furthermore, the bulky ortho group hinders the solvation of the anilinium ion, which would otherwise stabilize the positive charge.

  • The Meta-Methoxy Group (A Minor Basicity-Reducing Effect): The methoxy group is on the distal phenyl ring, positioned meta to the point of attachment. Its influence on the aniline nitrogen is transmitted through the biphenyl system.

    • Inductive Effect (-I): The oxygen atom in the methoxy group is electronegative and exerts a weak electron-withdrawing inductive effect. This effect slightly reduces the electron density on the aniline nitrogen, contributing to a decrease in basicity.

    • Resonance Effect (+R): The methoxy group has a strong electron-donating resonance effect. However, because it is in the meta position on the second ring, this resonance effect does not directly delocalize electron density onto the carbon atom attached to the aniline ring. Its electron-donating influence is therefore minimal and largely outweighed by the inductive and steric effects.

Estimated pKa and Basicity Comparison

Based on the analysis of substituent effects, we can establish a qualitative ranking of basicity and estimate a pKa value for this compound.

Predicted Basicity Order: Aniline > 3-Methoxyaniline > This compound ≈ 2-Aminobiphenyl

The dominant base-weakening factor is the ortho-phenyl group. The additional meta-methoxy group on the distal ring is expected to have a minor, further base-weakening effect due to its inductive influence. Therefore, the pKa of this compound is predicted to be slightly lower than that of 2-aminobiphenyl.

Estimated pKa: A reasonable estimate for the pKa of the conjugate acid of this compound would be in the range of 3.6 to 3.8 .

The following diagram illustrates the key electronic and steric factors influencing the basicity of the aniline nitrogen in this compound.

G cluster_molecule This compound cluster_effects Influencing Factors N Aniline Nitrogen (Basicity Center) Ortho Ortho-Phenyl Group Ortho->N Strong Basicity Decrease • Steric Hindrance • Destabilizes Cation Meta Meta-Methoxy Group Meta->N Minor Basicity Decrease • Weak Inductive Effect (-I)

Caption: Dominant steric and minor electronic effects reducing the basicity of the aniline nitrogen.

Methodologies for pKa Determination

To move beyond estimation and obtain an accurate pKa value, both experimental and computational methods can be employed. Each approach offers a self-validating system when performed with rigor.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Principle: For a weakly basic amine (B), titration with a strong acid (like HCl) will generate its conjugate acid (BH+). The pKa is the pH at which the concentrations of the base and its conjugate acid are equal, corresponding to the midpoint of the titration curve's buffer region.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh a sample of this compound (e.g., to achieve a final concentration of ~1-10 mM).

    • Due to the low aqueous solubility of the compound, dissolve it in a co-solvent system, such as a methanol-water or DMSO-water mixture. The exact composition should be recorded as it influences the apparent pKa.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.

  • Titration Procedure:

    • Place the sample solution in a thermostated vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring and allow the initial pH reading to stabilize.

    • Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl).

    • Record the pH value after each addition, ensuring the reading is stable before proceeding.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point (where the derivative is maximum).

    • The pKa is the pH value recorded at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

    • Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.

The workflow for potentiometric pKa determination is outlined below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution (with Co-solvent & KCl) A->B C Titrate with Standard Acid B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point (1st Derivative) E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Workflow: DFT-Based pKa Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful in-silico method for predicting pKa values. This approach calculates the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution.

Principle: The pKa is directly proportional to the Gibbs free energy of the deprotonation reaction in solution. By calculating the free energies of the protonated (anilinium) and deprotonated (aniline) species, along with the solvation energies, the pKa can be derived using a thermodynamic cycle.

Step-by-Step Workflow:

  • Structure Preparation:

    • Build the 3D structures of both the neutral this compound and its N-protonated conjugate acid (anilinium form).

  • Gas-Phase Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Follow with a frequency calculation at the same level of theory to confirm the structures are true energy minima (no imaginary frequencies) and to obtain the gas-phase thermal free energy corrections.

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in a simulated aqueous environment.

    • Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to calculate the free energy of solvation.

  • pKa Calculation:

    • Calculate the Gibbs free energy of each species in solution by summing its gas-phase free energy and its solvation free energy.

    • Determine the free energy change (ΔG°aq) for the deprotonation reaction: BH⁺(aq) ⇌ B(aq) + H⁺(aq).

    • Calculate the pKa using the formula: pKa = ΔG°aq / (2.303 * RT) , where R is the gas constant and T is the temperature in Kelvin. An established, accurate literature value for the aqueous free energy of the proton is required for this calculation.

  • Validation (Isodesmic Approach):

    • To improve accuracy and cancel systematic errors, it is best practice to use a reference compound with a known experimental pKa (e.g., aniline).

    • Calculate the ΔΔG for a proton-exchange reaction: BH⁺ + B_ref ⇌ B + B_refH⁺ .

    • The pKa of the target compound can then be calculated relative to the reference: pKa(BH⁺) = pKa(B_refH⁺) - ΔΔG / (2.303 * RT) .

The computational workflow for pKa prediction is visualized below.

G A Build 3D Structures (Neutral & Protonated) B Gas-Phase Optimization & Frequency Calculation (DFT) A->B C Calculate Solvation Free Energy (Implicit Solvation Model) B->C D Calculate Total ΔGaq for Deprotonation C->D E Calculate pKa (Using Isodesmic Reaction) D->E

Caption: Computational workflow for DFT-based pKa prediction.

Conclusion and Summary

The basicity of this compound is a complex function of its structure, primarily dictated by the significant base-weakening ortho effect of the 2-phenyl substituent. This steric hindrance is the dominant factor, placing its basicity well below that of aniline. The meta-methoxy group on the distal ring provides a secondary, minor contribution to the reduction in basicity through its weak inductive electron withdrawal.

Summary of Key pKa and Basicity Data

CompoundpKa of Conjugate AcidBasicity vs. AnilinePrimary Influencing Factors
Aniline~4.6ReferenceResonance delocalization
3-Methoxyaniline~4.23Weaker-I effect of meta-methoxy group
2-Aminobiphenyl~3.82Much WeakerOrtho effect (steric hindrance)
This compound ~3.6 - 3.8 (Predicted) Much Weaker Dominant ortho effect from phenyl group; minor -I effect from meta-methoxy group

References

  • OpenStax. (2023, September 20). 24.4 Basicity of Arylamines. In Organic Chemistry.
  • Chemistry LibreTexts. (2024, February 24). 24.4: Basicity of Arylamines.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • PubChem. Aniline. National Center for Biotechnology Information.
  • Gorecka-Kobylinska, J., & Schlosser, M. Relative Basicities of ortho-, meta-, and para-Substituted Aryllithiums. The Journal of Organic Chemistry.
  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.
  • Quora. Which is more basic - ortho-, meta-, or paramethoxy anniline?
  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.

Sources

Electronic properties and HOMO-LUMO analysis of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Analysis of 2-(3-Methoxyphenyl)aniline

Abstract

This compound is a substituted biphenylamine scaffold with significant potential in medicinal chemistry and materials science.[1][2] Understanding its electronic structure is paramount for predicting its chemical reactivity, stability, and suitability as a pharmacophore or functional material. This guide provides a comprehensive framework for the investigation of its electronic properties, focusing on the principles and practical application of Frontier Molecular Orbital (FMO) theory. We detail both computational and experimental methodologies for a thorough HOMO-LUMO analysis, offering researchers and drug development professionals a roadmap for characterizing this and similar molecular systems.

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry, the electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] These orbitals are at the forefront of chemical reactions and electronic transitions.

  • HOMO: The outermost orbital containing electrons, the HOMO, acts as an electron donor. Its energy level is directly related to the molecule's ionization potential; a higher HOMO energy indicates a greater propensity to donate electrons.[4]

  • LUMO: As the innermost orbital devoid of electrons, the LUMO serves as an electron acceptor. Its energy level corresponds to the electron affinity, with a lower LUMO energy suggesting a greater ability to accept electrons.[4]

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[5][6] A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability.[5][7] Conversely, a large gap signifies high stability.[6][8] For professionals in drug development, these parameters are invaluable for predicting how a molecule might interact with biological targets, its metabolic fate, and its overall suitability as a therapeutic agent.[9][10]

Computational Analysis: A Theoretical Deep Dive

Density Functional Theory (DFT) has become the cornerstone of computational chemistry for predicting the electronic structure of molecules like this compound.[11][12] It offers a robust balance of computational efficiency and accuracy for organic molecules.[13]

Causality in Method Selection

The choice of a specific functional and basis set is a critical decision that influences the accuracy of the results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules.[12][14] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a well-validated approach for calculating orbital energies and molecular geometries.[15]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[14] The inclusion of diffuse functions ("++") is crucial for accurately describing the spatially extended electron density of lone pairs (on nitrogen and oxygen) and π-systems, while polarization functions ("d,p") account for the non-spherical nature of electron distribution in bonded atoms.

Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound.

  • Molecule Construction: Build the 3D structure of this compound using a molecular editor such as Avogadro.[12]

  • Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.[11] This step is fundamental, as all subsequent electronic property calculations are dependent on an accurate molecular structure.

  • Frequency Calculation: At the optimized geometry, a frequency calculation must be performed at the same level of theory.[12] The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: From the validated structure, calculate the key electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO gap, and other quantum chemical descriptors.[16] Visualization of the HOMO and LUMO isosurfaces reveals the distribution of electron density and identifies regions susceptible to electrophilic or nucleophilic attack.[12]

G cluster_setup Setup & Geometry cluster_analysis Electronic Analysis mol_build 1. Molecule Construction (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Energy Minimum) geom_opt->freq_calc orbital_calc 4. Orbital Energy Calculation (EHOMO, ELUMO) freq_calc->orbital_calc property_calc 5. Quantum Descriptor Calculation (Ionization Potential, Electron Affinity, etc.) orbital_calc->property_calc visualization 6. Orbital Visualization (HOMO/LUMO Isosurfaces) property_calc->visualization

Caption: Computational workflow for DFT analysis.

Predicted Quantitative Data

The DFT calculations will yield a set of quantitative descriptors that characterize the molecule's electronic profile.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMODirect OutputElectron-donating ability
LUMO EnergyELUMODirect OutputElectron-accepting ability
HOMO-LUMO GapΔEELUMO - EHOMOChemical reactivity and stability[5]
Ionization PotentialIP-EHOMOEnergy to remove an electron
Electron AffinityEA-ELUMOEnergy released when adding an electron
Global Hardnessη(IP - EA) / 2Resistance to change in electron distribution[6]
Chemical Potentialµ-(IP + EA) / 2Electron escaping tendency
Electrophilicity Indexωµ² / (2η)Propensity to accept electrons[6]

Experimental Validation: Bridging Theory and Practice

While computational methods are powerful, experimental validation is essential for confirming theoretical predictions.[17] UV-Vis spectroscopy and cyclic voltammetry are two primary techniques used to experimentally probe the HOMO-LUMO gap.[18][19]

UV-Vis Spectroscopy

This technique measures the absorption of light as a function of wavelength. The lowest energy electronic transition, often corresponding to the HOMO-LUMO transition, can be identified from the absorption onset (λonset).[20] For arylamines, interaction between the nitrogen lone pair and the aromatic π-system shifts absorption to longer wavelengths.[21]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).[22]

  • Data Analysis: Identify the wavelength at the onset of the lowest energy absorption band (λonset).

  • Gap Calculation: Calculate the optical HOMO-LUMO gap using the formula: Egap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a sweeping potential. It can be used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[18][23] The oxidation potential relates to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy required to add an electron to the LUMO.[24]

Experimental Protocol:

  • System Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile).

  • Analyte Addition: Add a known concentration of this compound to the electrolyte solution.

  • Potential Sweep: Scan the potential to measure the anodic (oxidation) and cathodic (reduction) peaks. The potential range should be wide enough to observe the relevant redox events.[25][26]

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

  • Energy Level Estimation: Calculate the HOMO and LUMO energies relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum.

    • EHOMO (eV) = -[Eox vs Fc/Fc⁺ + 4.8]

    • ELUMO (eV) = -[Ered vs Fc/Fc⁺ + 4.8]

    • Egap (eV) = ELUMO - EHOMO

G cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry uv_prep 1a. Sample Preparation (Dilute Solution) uv_measure 2a. Measure Absorption Spectrum uv_prep->uv_measure uv_analyze 3a. Determine λ_onset uv_measure->uv_analyze uv_calc 4a. Calculate Optical Gap (E_gap = 1240 / λ_onset) uv_analyze->uv_calc end_node Experimental HOMO-LUMO Gap uv_calc->end_node Optical Gap cv_prep 1b. Prepare Electrolyte Solution with Analyte cv_measure 2b. Scan Potential (Record Voltammogram) cv_prep->cv_measure cv_analyze 3b. Determine E_ox & E_red cv_measure->cv_analyze cv_calc 4b. Calculate Electrochemical Gap (E_HOMO, E_LUMO) cv_analyze->cv_calc cv_calc->end_node Electrochemical Gap start Experimental Validation start->uv_prep start->cv_prep

Sources

A Technical Guide to the Reactivity of the Amino Group in 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Methoxyphenyl)aniline is a biphenyl scaffold of significant interest in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of complex molecular architectures, including carbazole derivatives for organic electronics and pharmacologically active agents.[1][2] The synthetic utility of this molecule is fundamentally governed by the reactivity of its primary amino group. This guide provides an in-depth analysis of the electronic and steric factors controlling the amino group's reactivity. We will explore key transformations including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Each section combines mechanistic rationale with field-proven, step-by-step protocols, offering a comprehensive resource for professionals engaged in the synthesis and application of substituted biphenylamines.

Introduction: The this compound Scaffold

This compound is characterized by an aniline core substituted at the ortho position with a 3-methoxyphenyl group. This unique substitution pattern creates a complex interplay of electronic and steric effects that dictates the chemical behavior of the amino group and the aromatic rings. Understanding these nuances is critical for designing successful synthetic strategies and predicting reaction outcomes.

The amino group (-NH₂) is a potent nucleophile and a strong activating group for electrophilic aromatic substitution, while the methoxy group (-OCH₃) on the adjacent ring further modulates the molecule's electronic properties.[3] However, the bulky ortho-aryl substituent imposes significant steric hindrance around the nitrogen atom, which can impede reactions that require substantial space for the transition state.[4] This guide will dissect these competing influences to provide a predictive framework for its reactivity.

Chapter 1: Fundamental Reactivity Principles

Electronic Effects: Nucleophilicity and Basicity

The reactivity of the amino group is primarily defined by the lone pair of electrons on the nitrogen atom. In this compound, this lone pair is delocalized into the π-system of the attached benzene ring through resonance, which increases the electron density at the ortho and para positions of that ring.[5] This delocalization, however, reduces the availability of the lone pair for donation to a proton or an electrophile, making aromatic amines like aniline significantly weaker bases than their aliphatic counterparts.[3]

The presence of the 3-methoxyphenyl substituent introduces additional electronic factors. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its overall effect on the basicity of the remote amino group is minimal but it contributes to the overall electron richness of the biphenyl system.

CompoundpKa of Conjugate AcidRelative Basicity
Cyclohexylamine~10.6Strong Base
Aniline4.6Weak Base[5]
This compound~4.5 (Estimated)Weak Base

Table 1: Comparative basicity of representative amines. The pKa of this compound is estimated to be slightly lower than aniline due to the potential for minor electron-withdrawing inductive effects and steric hindrance to solvation of the anilinium ion.

Steric Profile: The Influence of the Ortho-Aryl Substituent

The most defining structural feature of this compound is the steric congestion around the amino group. The ortho-phenyl ring physically obstructs the approach of reagents to the nitrogen atom. This steric shielding has profound consequences:

  • Reduced Reaction Rates: Reactions at the nitrogen center are often slower compared to unhindered anilines.

  • Enhanced Regioselectivity: In cases of competing reaction sites (e.g., N-acylation vs. C-acylation), steric hindrance can be leveraged to favor one outcome over the other.

  • Catalyst and Ligand Sensitivity: For catalyzed reactions like cross-coupling, the choice of ligand is critical to accommodate the bulky substrate.[4]

cluster_0 Steric Hindrance Profile Aniline Aniline Molecule Molecule Aniline->Molecule Increased Steric Shielding

Caption: Comparison of steric accessibility of the amino group.

Chapter 2: Key Transformations of the Amino Group

The amino group is a versatile handle for a wide array of chemical transformations. The following sections detail the most critical reactions, providing both mechanistic context and actionable protocols.

N-Acylation: Protection and Amide Synthesis

N-acylation is a fundamental reaction for anilines. It serves two primary purposes: forming stable amide bonds, a common feature in pharmaceuticals, and protecting the amino group.[6] The resulting acetamido group is a less powerful activating group and is sterically bulkier, which helps control reactivity and regioselectivity in subsequent reactions like electrophilic aromatic substitution.[7][8] Direct Friedel-Crafts acylation on anilines typically fails because the amino group, a Lewis base, coordinates with the Lewis acid catalyst, deactivating the ring.[8]

This protocol ensures a self-validating workflow through isolation and purification of the crystalline amide product.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol, Water (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, vacuum filtration apparatus

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid with stirring.

  • Reaction: Slowly add 1.2 equivalents of acetic anhydride to the solution. An exotherm may be observed.

  • Buffering: Prepare a solution of 1.5 equivalents of sodium acetate in 10 mL of water. Add this solution immediately to the reaction mixture to buffer the generated acid.[6]

  • Precipitation: Stir the mixture for 30 minutes. A white precipitate of the N-acetylated product should form.

  • Isolation: Cool the flask in an ice-water bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification & Validation: Recrystallize the crude product from an ethanol/water mixture. The pure, crystalline acetanilide can be dried and characterized by melting point and spectroscopy (IR, NMR) to confirm the reaction's success.

cluster_workflow N-Acylation Workflow Start Dissolve Amine in Acetic Acid React Add Acetic Anhydride Start->React Step 1-2 Buffer Add Sodium Acetate Solution React->Buffer Step 3 Precipitate Stir and Cool in Ice Bath Buffer->Precipitate Step 4-5 Isolate Vacuum Filtration Precipitate->Isolate Step 5 Purify Recrystallize Isolate->Purify Step 6 End Characterize Pure Product (MP, NMR, IR) Purify->End Validation

Caption: Self-validating workflow for N-Acylation.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of anilines can be achieved with alkyl halides or via reductive amination. However, the reaction is often plagued by over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. For sterically hindered anilines like our topic molecule, alkylation is slower and may require more forcing conditions. A modern and efficient alternative is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with a metal catalyst.[9]

Diazotization: Gateway to Diverse Functionalities

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), an excellent leaving group that can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.[10] This two-step sequence is a powerful tool for introducing halides, cyano, hydroxyl, and other groups onto the aromatic ring.

Causality Behind the Protocol: The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose, releasing nitrogen gas and leading to unwanted side products.[11][12] The in-situ generation of nitrous acid from sodium nitrite and a strong acid is critical for the reaction to proceed.[12]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water, Ice

  • Beaker, magnetic stirrer, thermometer

Procedure:

  • Aniline Salt Formation: Suspend 1.0 g of this compound in 5 mL of water in a 100 mL beaker. Add 2.5 mL of concentrated HCl. Stir and cool the mixture to 0 °C in an ice-salt bath. The aniline salt may precipitate.

  • Nitrous Acid Preparation: In a separate flask, dissolve 1.1 equivalents of sodium nitrite in 3 mL of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline salt suspension over 10 minutes, ensuring the temperature remains below 5 °C. The solid may dissolve as the diazonium salt forms.

  • Validation: A positive test with starch-iodide paper (which turns blue-black) indicates the presence of excess nitrous acid, confirming the reaction has gone to completion.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent substitution reaction (e.g., Sandmeyer).

Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[13] In this context, this compound acts as the amine nucleophile. Due to the steric hindrance around the amino group, the choice of palladium catalyst and, crucially, the phosphine ligand is paramount for achieving high yields.[14] Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are often required to promote the rate-limiting reductive elimination step.[15][16]

G Pd(0)L2 Pd(0)L₂ Pd(II) Complex Ar-Pd(II)(X)L₂ Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Amide Complex Ar-Pd(II)(NHR')L₂ Pd(II) Complex->Amide Complex Amine Coordination & Deprotonation (R'NH₂, Base) Product Ar-NHR' Amide Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Palladium catalyst)

  • XPhos (or similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu) (Base)

  • Anhydrous Toluene (Solvent)

  • Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Setup: Assemble a Schlenk flask under an inert atmosphere. Add the aryl bromide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 eq).

  • Reagent Addition: Add this compound (1.2 eq) followed by anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Chapter 3: Impact on Aromatic Ring Chemistry

Directing Effects in Electrophilic Aromatic Substitution (EAS)

The -NH₂ group is a powerful activating ortho-, para-director for EAS.[17] This high reactivity can be problematic, often leading to multiple substitutions and oxidation by acidic reagents (e.g., in nitration).[7][18] For this compound, the situation is complex:

  • Ring A (with -NH₂): Strongly activated at the positions para (position 4) and ortho (position 6) to the amino group. Position 6 is highly sterically hindered. Therefore, electrophilic attack is overwhelmingly favored at position 4.

  • Ring B (with -OCH₃): Also activated by the methoxy group (an ortho-, para-director).

To achieve controlled, monosubstitution on Ring A, it is almost always necessary to first protect the amino group as an acetamide (see Protocol 2.1). The resulting -NHCOCH₃ group is still an ortho-, para-director but is less activating, preventing over-reaction and allowing for cleaner outcomes.[19]

Conclusion

The amino group of this compound is a synthetically versatile functional group whose reactivity is a delicate balance of electronic activation and significant steric hindrance. While its nucleophilicity allows for participation in a host of classical and modern transformations like acylation, diazotization, and Buchwald-Hartwig amination, the ortho-aryl substituent moderates reaction rates and necessitates careful selection of reagents and conditions. By understanding and leveraging these principles, researchers can effectively utilize this scaffold to build complex molecules for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2'-Aminobiphenyl-2-ol and its Analogs in Medicinal Chemistry.
  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chem-Impex. (n.d.). 2-Aminobiphenyl.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Wikipedia. (2024). Aniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • Dalton Transactions. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Der Pharma Chemica. (2011). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2'-Aminobiphenyl Derivatives in the Synthesis of Materials for Organic Electronics.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Acylation of Substituted Anilines.
  • YouTube. (2019). converting anilines to diazoniums ions.
  • Google Patents. (n.d.). Process for the selective alkylation of an aniline.
  • ResearchGate. (n.d.). The diazotization process.
  • Google Patents. (n.d.). Process for the ring alkylation of an aniline.
  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

Sources

An In-Depth Technical Guide to the Chemical Stability and Storage of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-(3-Methoxyphenyl)aniline, a key intermediate in pharmaceutical synthesis. The document synthesizes current knowledge on the compound's intrinsic stability, potential degradation pathways under various stress conditions, and best practices for handling and long-term storage to maintain its purity and integrity. Methodologies for developing and validating stability-indicating analytical methods are also detailed, offering a framework for robust quality control in research and development settings.

Introduction: The Pivotal Role of this compound in Drug Discovery

This compound, a biaryl amine, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its structural motif is present in numerous compounds investigated for therapeutic applications, including kinase inhibitors and other targeted therapies. The purity and stability of this starting material are paramount, as any degradation can introduce impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, addresses the critical need for a thorough understanding of the chemical behavior of this compound to ensure its reliable use in drug development.

Intrinsic Chemical Stability and Physicochemical Properties

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability.

PropertyValueSource
Molecular Formula C₁₃H₁₃NON/A
Molecular Weight 199.25 g/mol N/A
Appearance Solid[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Soluble in organic solventsGeneral Knowledge

The presence of the aniline nitrogen and the electron-donating methoxy group on one of the phenyl rings significantly influences the molecule's reactivity and susceptibility to degradation.

Key Factors Influencing the Stability of this compound

Several environmental factors can compromise the stability of this compound, leading to the formation of impurities. A proactive approach to identifying and controlling these factors is essential for maintaining the compound's quality.

Oxidative Degradation

The aniline moiety is susceptible to oxidation, a primary degradation pathway for this class of compounds. The reaction is often initiated by atmospheric oxygen and can be accelerated by the presence of metal ions or exposure to light.

Mechanism of Oxidation: The oxidation of anilines, including methoxy-substituted derivatives, typically proceeds through a one-electron oxidation to form a radical cation.[2] This reactive intermediate can then undergo further reactions, such as dimerization to form azo compounds or coupling to produce colored impurities.[2][3] The methoxy group, being an electron-donating group, can influence the site of oxidation on the aromatic ring. Peroxidase-mediated oxidation of anisidine isomers has been shown to produce diimine and quinone imine metabolites.[2][3]

Mitigation Strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Antioxidants: For solutions, the addition of antioxidants can be considered, although their compatibility and potential for introducing impurities must be carefully evaluated.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) region, can provide the energy required to initiate degradation reactions. Aromatic amines are known to be light-sensitive.

Mechanism of Photodegradation: Photodegradation can proceed through various mechanisms, including photo-oxidation. The absorption of UV light can excite the molecule to a higher energy state, making it more susceptible to reaction with oxygen or other molecules. Studies on aromatic amines have shown that photodegradation in the presence of a photocatalyst like TiO₂ can lead to their complete degradation.[4]

Mitigation Strategies:

  • Light-Resistant Containers: Store the compound in amber glass vials or other containers that block UV light.

  • Dark Storage: Keep containers in a dark environment, such as a cabinet or a refrigerator shielded from light.

Hydrolytic Degradation

The stability of this compound in aqueous environments, particularly at non-neutral pH, is a critical consideration, especially in the context of formulation development. While the aniline itself is not readily hydrolyzed, the potential for salt formation and subsequent reactions under acidic or basic conditions should be evaluated.

Forced Hydrolysis Studies: To assess hydrolytic stability, forced degradation studies under acidic and basic conditions are recommended. A typical starting point would be to expose a solution of the compound to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) and monitor for degradation over time.[5][6]

Thermal Degradation

Elevated temperatures can provide the activation energy for degradation reactions. The thermal stability of a compound is a key parameter for determining appropriate storage and handling temperatures.

Thermogravimetric Analysis (TGA): TGA can be employed to determine the decomposition temperature of this compound. Studies on substituted polyanilines have utilized TGA to understand their degradation mechanisms.[7][8][9]

Mitigation Strategies:

  • Controlled Room Temperature: For short-term storage, a controlled room temperature (20-25°C) is generally acceptable.

  • Refrigeration: For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential degradation reactions.

Recommended Storage and Handling Procedures

Based on the known stability profile of anilines and related compounds, the following storage and handling procedures are recommended for this compound:

  • Container: Use a tightly sealed, light-resistant container, such as an amber glass bottle with a secure cap.

  • Atmosphere: For optimal long-term stability, flush the container with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration at 2-8°C is recommended for long-term storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable techniques for this purpose.

Development of a Stability-Indicating HPLC/UPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.

Forced Degradation Study Workflow:

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis and Method Development cluster_validation Method Validation (ICH Q2(R1)) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_UPLC HPLC/UPLC-UV/PDA Analysis Acid->HPLC_UPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC_UPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_UPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC_UPLC Photolytic Photolytic (ICH Q1B light exposure) Photolytic->HPLC_UPLC Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_UPLC->Peak_Purity Method_Optimization Method Optimization (Mobile Phase, Gradient, Column) Peak_Purity->Method_Optimization LC_MS LC-MS/MS for Degradant Identification Method_Optimization->LC_MS Specificity Specificity Method_Optimization->Specificity LC_MS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating analytical method.

Step-by-Step Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C. Collect and neutralize samples as in the acid hydrolysis study.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Monitor the reaction and collect samples at appropriate intervals.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid for analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][7][8] A dark control should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Proposed HPLC/UPLC-MS Method Parameters
ParameterRecommended Starting Condition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm for UPLC)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
Flow Rate 0.3 - 0.5 mL/min for UPLC
Column Temperature 30 - 40°C
Detection PDA detector to assess peak purity and a mass spectrometer for identification of degradation products.

Validation of the Stability-Indicating Method:

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[5][10]

Potential Degradation Pathways

Based on the chemistry of anilines and methoxy-substituted aromatic compounds, the following degradation pathways can be postulated for this compound.

Proposed Degradation Pathway:

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent This compound Radical Aniline Radical Cation Parent->Radical [O] / hν PhotoOxidation Photo-oxidized Products Parent->PhotoOxidation hν, O₂ Diimine Diimine Intermediate Radical->Diimine Dimerization Azo Azo Dimer Radical->Azo Coupling QuinoneImine Quinone Imine Diimine->QuinoneImine Hydrolysis Polymerization Polymeric Impurities PhotoOxidation->Polymerization

Caption: Postulated degradation pathways for this compound.

Conclusion and Recommendations

This compound is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation by oxidation and light. To ensure the long-term integrity of this valuable synthetic intermediate, it is imperative to:

  • Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere in a tightly sealed, light-resistant container.

  • Handle the compound with appropriate precautions to avoid exposure to air and light.

  • Develop and validate a stability-indicating analytical method to monitor its purity over time and in response to stress conditions.

  • Characterize any significant degradation products to understand their potential impact on downstream chemistry and the final API.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and reliability of this compound, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. (n.d.). PubMed.
  • Thermal degradation studies of substituted conducting polyanilines. (2006). Journal of Thermal Analysis and Calorimetry.
  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline deriv
  • Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. (n.d.). PubMed.
  • Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. (n.d.). New Journal of Chemistry.
  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. (2023).
  • An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride. (n.d.). Benchchem.
  • 2-Methoxyaniline. (n.d.). PubChem.
  • Electrochemical Studies of o- and p- Anisidine. (n.d.).
  • Photodegradation of N-(α-trichloromethyl-p-methoxybenzyl)-p-methoxyaniline. (n.d.).
  • 2-Nitro-4-Methoxyaniline. (n.d.).
  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. (2015). Journal of Chemical and Pharmaceutical Research.
  • Mullani and Narg
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed.
  • stability-indicating uplc method: Topics by Science.gov. (n.d.).
  • 2-Methoxy-5-nitroaniline. (n.d.). PubChem.
  • Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. (n.d.). Journal of Applied Pharmaceutical Science.
  • o-Anisidine (2-Methoxyaniline)
  • Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. (n.d.). PubMed Central.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • 2-butyl-3-(4-methoxyphenyl)aniline. (n.d.). ChemSynthesis.
  • Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. (n.d.). Semantic Scholar.
  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018).
  • Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acet

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Methodological & Application

Application Notes & Protocols: Strategic Implementation of 2-(3-Methoxyphenyl)aniline Scaffolds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Strategic Value of the Aminobiaryl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are privileged structures in numerous fields.[2][3][4]

Of particular interest to the pharmaceutical and materials science sectors is the 2-aminobiaryl scaffold. This structural motif is a key component in a multitude of pharmacologically active molecules, including anti-inflammatory agents, kinase inhibitors, and central nervous system modulators.[1][5][6] The synthesis of 2-(3-Methoxyphenyl)aniline and its derivatives serves as a prime example of constructing these valuable scaffolds. The methoxy group provides a point for further functionalization or metabolic interaction, while the aniline moiety offers a crucial vector for hydrogen bonding and further synthetic elaboration.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of Suzuki-Miyaura cross-coupling to synthesize this compound. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

The Catalytic Heart of the Reaction: Mechanism & Causality

A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][7] The cycle is generally understood to comprise three fundamental steps.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (e.g., 2-bromoaniline). This step forms a Pd(II) complex. The reactivity for this step generally follows the trend I > Br > Cl.

  • Transmetalation: This is arguably the most complex step and is where the base plays its critical role. The organoboron compound (e.g., 3-methoxyphenylboronic acid) does not directly react with the Pd(II) complex. Instead, the base (e.g., K₃PO₄) activates the boronic acid, forming a more nucleophilic borate species [-B(OH)₃]⁻.[8][9][10] This borate then exchanges its organic group (the 3-methoxyphenyl moiety) with the halide on the palladium center.

  • Reductive Elimination: The final step involves the two organic fragments on the Pd(II) center coupling together and detaching from the metal. This forms the desired C-C bond of the product, this compound, and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]

A challenge often cited with aniline-containing substrates is the potential for the free amine to coordinate to the palladium center, which can sometimes inhibit catalytic activity.[5] The choice of a suitable ligand and precatalyst system is therefore crucial to overcome this and ensure high reaction efficiency.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar¹-Pd(II)L₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product Ar¹-Ar² (Product) pd2_biaryl->product Yields red_elim->pd0 ar1x Ar¹-X (e.g., 2-Bromoaniline) ar1x->ox_add ar2b Ar²-B(OH)₂ (e.g., 3-Methoxyphenylboronic Acid) borate [Ar²-B(OH)₃]⁻ ar2b->borate base Base (e.g., K₃PO₄) base->borate Activates borate->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Selecting the Right Tools

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of its core components. For challenging substrates like ortho-substituted anilines, this choice is particularly critical.

Core Reagent Selection
ComponentRole & RationaleRecommended Choices for this Protocol
Organohalide The electrophilic partner. Bromides and iodides are generally more reactive than chlorides. For synthesizing the title compound, 2-bromoaniline is an excellent, commercially available starting point.2-Bromoaniline, 2-Iodoaniline
Organoboron The nucleophilic partner. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer enhanced stability and are useful if the boronic acid is prone to decomposition (protodeboronation).[11]3-Methoxyphenylboronic acid
Catalyst System The engine of the reaction. Modern palladium precatalysts, which rapidly form the active Pd(0) species, are highly effective for difficult couplings.[11] Systems based on biarylphosphine ligands show excellent performance.CataCXium A Pd G3: A highly active G3 palladacycle precatalyst known for its effectiveness with ortho-substituted anilines.[5] Pd₂(dba)₃ / XPhos: A classic combination where the ligand (XPhos) is added separately to the palladium source.
Base Activates the boronic acid for transmetalation. The choice affects reaction kinetics and can influence side reactions. A moderately strong, non-nucleophilic base is often ideal.K₃PO₄ (Potassium Phosphate): Often provides superior results for ortho-substituted anilines and is compatible with a wide range of functional groups.[12] K₂CO₃ (Potassium Carbonate): A common and effective alternative.[4]
Solvent Solubilizes reactants and facilitates the reaction. A mixture of an organic solvent and water is typical, as water is needed to dissolve the inorganic base. Anhydrous conditions are also possible with certain bases.2-MeTHF (2-Methyltetrahydrofuran): A greener and often higher-performing alternative to THF.[5] Dioxane / H₂O: A classic and widely used solvent system.[13] Toluene / H₂O: Effective, especially at higher temperatures.
General Experimental Workflow

The logical flow of the experiment is designed to ensure an inert atmosphere and precise control over reaction parameters.

Experimental_Workflow start Start setup Vessel Preparation (Oven-dry, N₂/Ar flush) start->setup reagents Charge Solids (Aniline, Boronic Acid, Base, Catalyst) setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat to Reaction Temp (e.g., 70-100 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Validated Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound from 2-bromoaniline and 3-methoxyphenylboronic acid, adapted from robust procedures for coupling unprotected ortho-haloanilines.[5][12]

Materials & Reagents:

  • 2-Bromoaniline (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 - 1.5 eq)

  • CataCXium A Pd G3 (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (to make a 0.1 M solution)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a stir bar under a high vacuum for 10-15 minutes to remove residual moisture. Backfill the flask with an inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times. Maintain a positive pressure of inert gas throughout the setup.

    • Causality: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.

  • Charging the Reaction Vessel: Under a positive flow of inert gas, add 2-bromoaniline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and CataCXium A Pd G3 (e.g., 2 mol%) to the flask.

    • Causality: Adding the solids first prevents premature reaction and ensures accurate weighing. Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation.

  • Solvent Addition: Add anhydrous 2-MeTHF via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the 2-bromoaniline). If the solvent is not from a freshly opened bottle, it should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

    • Causality: Degassed solvent minimizes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath or heating mantle set to the desired temperature (a good starting point is 70-80 °C). Stir the mixture vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (solid base in organic solvent).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture using a syringe. A typical reaction time is 2-12 hours.

  • Reaction Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Causality: The aqueous wash removes the inorganic base (K₃PO₄) and boron byproducts.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

    • Causality: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layer with brine. This helps to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

    • Causality: Removing all water is crucial before solvent evaporation to prevent product hydrolysis or contamination.

  • Purification: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Inappropriate base/solvent.• Ensure a truly inert atmosphere. • Increase catalyst loading (e.g., from 2 to 5 mol%). • Screen other bases (e.g., K₂CO₃) or solvents (e.g., Dioxane/H₂O).[14][15] • Increase the reaction temperature in 10 °C increments.[4]
Protodeboronation The boronic acid is unstable under the reaction conditions (reacts with trace water/protons instead of transmetalating).• Use the corresponding boronic acid pinacol ester instead of the free acid.[11] • Use a milder base or anhydrous conditions if possible. • Add the boronic acid slowly over time rather than all at once.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.• Improve degassing of the solvent and ensure a leak-free inert atmosphere setup.
Difficult Purification Product co-elutes with byproducts.• Optimize the eluent system for column chromatography. • Consider an acidic or basic wash during the workup to remove impurities with corresponding functional groups.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Role of a base in Suzuki-Miyaura reaction.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki cross-coupling reaction. YouTube.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Facile synthesis of mono-, bis- and tris-aryl-substituted aniline deriv
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
  • Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. PubMed Central.
  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[8][11]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc.

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Application Notes and Protocols: 2-(3-Methoxyphenyl)aniline as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-(3-Methoxyphenyl)aniline in Heterocyclic Chemistry

This compound, a biaryl amine, serves as a highly versatile and strategically important building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its structure, featuring a nucleophilic amino group and a methoxy-substituted phenyl ring, offers a unique combination of reactivity and functionality. The methoxy group, an electron-donating substituent, can influence the regioselectivity of cyclization reactions and can be a precursor for a hydroxyl group, a common feature in many biologically active molecules. This guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds—phenothiazines, carbazoles, acridones, and indoles—using this compound as the pivotal starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96923-01-2[1][2]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [2]
Appearance Solid
Purity 97%

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of dust or vapors.[5]

  • Avoid contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as oxidizing agents.[6]

I. Synthesis of Methoxy-Substituted Phenothiazines

Phenothiazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The synthesis of a methoxy-substituted phenothiazine from this compound can be envisioned through a two-step sequence involving an initial thioarylation followed by an intramolecular cyclization.

Conceptual Workflow: Phenothiazine Synthesis

A This compound B ortho-Thioarylation (e.g., with 2-bromothiophenol equivalent) A->B Step 1 C 2-Amino-2'-(thioaryl)diphenylamine Intermediate B->C D Intramolecular Cyclization (e.g., Ullmann or Buchwald-Hartwig type) C->D Step 2 E Methoxy-Substituted Phenothiazine D->E

Caption: Conceptual workflow for phenothiazine synthesis.

Protocol 1: Synthesis of a Methoxy-Substituted Phenothiazine

This protocol is a representative procedure based on established methods for phenothiazine synthesis, adapted for this compound.[7]

Step 1: Synthesis of the Diaryl Sulfide Intermediate

This step involves the coupling of this compound with a suitable 2-halothiophenol derivative.

  • Materials:

    • This compound

    • 2-Bromothiophenol equivalent (e.g., generated in situ from a suitable precursor)

    • Palladium or Copper catalyst (e.g., Pd(OAc)₂, CuI)

    • Ligand (e.g., Xantphos for Pd, or a diamine for Cu)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium or copper catalyst and the ligand.

    • Add the anhydrous solvent, followed by this compound, the 2-bromothiophenol equivalent, and the base.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the diaryl sulfide intermediate.

Step 2: Intramolecular Cyclization to the Phenothiazine Core

The diaryl sulfide intermediate undergoes an intramolecular C-N bond formation to yield the phenothiazine ring system.

  • Materials:

    • Diaryl sulfide intermediate from Step 1

    • Palladium or Copper catalyst (e.g., Pd₂(dba)₃, CuI)

    • Ligand (e.g., BINAP for Pd, phenanthroline for Cu)

    • Base (e.g., NaOt-Bu, K₃PO₄)

    • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine the diaryl sulfide, catalyst, ligand, and base.

    • Add the anhydrous solvent and heat the mixture to reflux (typically 100-140 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired methoxy-substituted phenothiazine.

II. Synthesis of Methoxy-Substituted Carbazoles

Carbazoles are a prominent class of nitrogen-containing heterocycles found in numerous natural products and functional materials. A powerful method for their synthesis is the palladium-catalyzed intramolecular C-H amination of N-acetylated 2-aminobiphenyls.

Conceptual Workflow: Carbazole Synthesis

A This compound B N-Acetylation A->B C N-Acetyl-2-(3-methoxyphenyl)aniline B->C D Intramolecular Palladium-Catalyzed C-H Amination C->D E N-Acetyl-methoxy-carbazole D->E F Hydrolysis E->F G Methoxy-carbazole F->G

Caption: Conceptual workflow for carbazole synthesis.

Protocol 2: Synthesis of a Methoxy-Substituted Carbazole

This protocol is based on a general palladium-catalyzed method for carbazole synthesis.[8]

Step 1: N-Acetylation of this compound

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine or Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM and cool the solution to 0 °C.

    • Slowly add acetic anhydride and a catalytic amount of pyridine or triethylamine.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2-(3-methoxyphenyl)aniline.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

  • Materials:

    • N-Acetyl-2-(3-methoxyphenyl)aniline

    • Palladium(II) acetate (Pd(OAc)₂)

    • Oxidant (e.g., Cu(OAc)₂, DMSO)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • To a Schlenk tube, add N-acetyl-2-(3-methoxyphenyl)aniline, Pd(OAc)₂ (5-10 mol%), and the oxidant.

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture to 120 °C for 24 hours.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-acetyl-methoxy-carbazole.

Step 3: Hydrolysis to the N-H Carbazole

  • Materials:

    • N-Acetyl-methoxy-carbazole

    • Sodium hydroxide or Potassium hydroxide

    • Methanol or Ethanol

    • Water

  • Procedure:

    • Dissolve the N-acetyl-methoxy-carbazole in a mixture of alcohol and water.

    • Add a strong base (e.g., NaOH or KOH) and heat the mixture to reflux for 4-8 hours.

    • Cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final methoxy-carbazole.

III. Synthesis of Methoxy-Substituted Acridones

Acridones are polycyclic aromatic compounds with a ketone group, known for their biological activities, including antitumor and antiviral properties. A common route to acridones is the intramolecular Friedel-Crafts acylation of N-phenylanthranilic acids.

Conceptual Workflow: Acridone Synthesis

A This compound B Ullmann Condensation with 2-chlorobenzoic acid A->B C N-(3-Methoxyphenyl)anthranilic acid B->C D Intramolecular Friedel-Crafts Acylation (e.g., with H₂SO₄ or PPA) C->D E Methoxy-substituted Acridone D->E

Caption: Conceptual workflow for acridone synthesis.

Protocol 3: Synthesis of a Methoxy-Substituted Acridone

This protocol follows the classical Ullmann condensation and subsequent cyclization.[9][10][11]

Step 1: Synthesis of N-(3-Methoxyphenyl)anthranilic Acid via Ullmann Condensation

  • Materials:

    • This compound

    • 2-Chlorobenzoic acid

    • Copper powder or Copper(I) salt (e.g., CuI)

    • Potassium carbonate (K₂CO₃)

    • High-boiling solvent (e.g., N,N-Dimethylformamide (DMF), nitrobenzene)

  • Procedure:

    • In a round-bottom flask, combine this compound, 2-chlorobenzoic acid, copper catalyst, and K₂CO₃.

    • Add the solvent and heat the mixture to a high temperature (typically 150-200 °C) for several hours.[9]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into acidified water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol or acetic acid to obtain the N-(3-methoxyphenyl)anthranilic acid.

Step 2: Intramolecular Cyclization to the Acridone

  • Materials:

    • N-(3-Methoxyphenyl)anthranilic acid

    • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Procedure:

    • Carefully add the N-(3-methoxyphenyl)anthranilic acid to concentrated sulfuric acid or PPA at room temperature.

    • Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2-4 hours.[11]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Collect the precipitated acridone by filtration, wash thoroughly with water, and then with a dilute sodium carbonate solution to remove any unreacted acid.

    • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure methoxy-substituted acridone.

IV. Synthesis of Methoxy-Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system.[12] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[12] To utilize this compound, it must first be converted to the corresponding hydrazine.

Conceptual Workflow: Fischer Indole Synthesis

A This compound B Diazotization A->B C Diazonium Salt B->C D Reduction C->D E (3-Methoxyphenyl)phenylhydrazine D->E F Condensation with Aldehyde/Ketone E->F G Hydrazone Intermediate F->G H Acid-Catalyzed Cyclization G->H I Methoxy-Substituted Indole H->I

Caption: Conceptual workflow for Fischer indole synthesis.

Protocol 4: Synthesis of a Methoxy-Substituted Indole

This is a representative two-step protocol.[13][14]

Step 1: Synthesis of (3-Methoxyphenyl)phenylhydrazine

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Diazotization: Dissolve this compound in dilute HCl and cool to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or tin(II) chloride in concentrated HCl). Slowly add the cold diazonium salt solution to the reducing solution, maintaining a low temperature.

    • After the addition is complete, stir the mixture for a few hours, allowing it to warm to room temperature.

    • Basify the solution with NaOH to precipitate the hydrazine.

    • Extract the hydrazine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. The crude hydrazine may be used directly or purified by vacuum distillation.

Step 2: Fischer Indole Synthesis

  • Materials:

    • (3-Methoxyphenyl)phenylhydrazine

    • Aldehyde or Ketone (e.g., acetone, cyclohexanone)

    • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Combine the (3-methoxyphenyl)phenylhydrazine and the carbonyl compound in a suitable solvent.

    • Add the acid catalyst. The choice of catalyst and solvent will depend on the reactivity of the substrates.[13]

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.[14]

    • After completion, cool the reaction and neutralize the acid if necessary.

    • Extract the product into an organic solvent, wash with water, and dry the organic layer.

    • Concentrate the solution and purify the crude indole by column chromatography or recrystallization.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of a range of medicinally and materially important heterocyclic compounds. The protocols outlined in this guide provide a framework for the rational design and execution of synthetic routes to phenothiazines, carbazoles, acridones, and indoles. The inherent reactivity of the aniline moiety, coupled with the electronic influence and synthetic potential of the methoxy group, allows for a high degree of control and flexibility in these transformations. As with all chemical syntheses, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

  • Campeau, L.-C., et al. (2006). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 128(2), 581–590.
  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.
  • Dodds, A. C., et al. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry, 20(30), 5994-5999.
  • PubChem. (n.d.). 2-Methoxyaniline.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Arkat USA. (n.d.). Supplementary Material: A novel synthesis of acridones via iron(II)
  • Ruan, J.-C., et al. (2012). Improved synthesis of 2-methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(4), 894-898.
  • Organic Syntheses. (n.d.). Acridone.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
  • Material Safety Data Sheet: Aniline. (2010).
  • Reddy, T. R., et al. (2020). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Molecules, 25(23), 5727.

Sources

Synthesis of Dual FLT3-ITD and BCR-ABL Kinase Inhibitors Utilizing a 2-(3-Methoxyphenyl)aniline Precursor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anilino-Heterocycle Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] A particularly successful structural motif in this endeavor is the anilino-heterocycle scaffold, which effectively competes with ATP for binding in the kinase active site.[3] This application note provides a detailed guide for the synthesis of a potent dual inhibitor of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) kinases, utilizing a derivative of 2-(3-methoxyphenyl)aniline as a key precursor.

The 2-aminobiphenyl substructure and its derivatives are versatile building blocks in medicinal chemistry, enabling the synthesis of a wide array of biologically active compounds.[4] In the context of kinase inhibitors, the aniline moiety serves as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The methoxy-substituted phenyl ring of the precursor, this compound, can be strategically employed to enhance binding affinity and modulate the pharmacokinetic properties of the final inhibitor.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive, step-by-step protocol for the synthesis of a specific dual FLT3-ITD/BCR-ABL inhibitor, explains the rationale behind the synthetic strategy, and provides data on the inhibitor's biological activity.

Targeted Signaling Pathways: FLT3 and BCR-ABL in Hematological Malignancies

The kinase inhibitor synthesized using the protocols described herein targets two critical oncogenic drivers in hematological malignancies: FLT3-ITD and BCR-ABL. Understanding the signaling pathways governed by these kinases is essential for appreciating the therapeutic rationale.

  • FLT3 Signaling: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive activation, promoting uncontrolled cell growth and survival in Acute Myeloid Leukemia (AML).[5]

  • BCR-ABL Signaling: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives the malignant transformation of hematopoietic cells by activating a multitude of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to increased proliferation and resistance to apoptosis.

signaling_pathways cluster_flt3 FLT3-ITD Pathway cluster_bcr_abl BCR-ABL Pathway FLT3_ITD Constitutively Active FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K_Akt PI3K/Akt FLT3_ITD->PI3K_Akt Ras_MAPK Ras/MAPK FLT3_ITD->Ras_MAPK Proliferation_Survival_FLT3 Cell Proliferation & Survival STAT5->Proliferation_Survival_FLT3 PI3K_Akt->Proliferation_Survival_FLT3 Ras_MAPK->Proliferation_Survival_FLT3 BCR_ABL Constitutively Active BCR-ABL STAT5_bcr STAT5 BCR_ABL->STAT5_bcr PI3K_Akt_bcr PI3K/Akt BCR_ABL->PI3K_Akt_bcr Ras_MAPK_bcr Ras/MAPK BCR_ABL->Ras_MAPK_bcr Proliferation_Survival_BCR Cell Proliferation & Survival STAT5_bcr->Proliferation_Survival_BCR PI3K_Akt_bcr->Proliferation_Survival_BCR Ras_MAPK_bcr->Proliferation_Survival_BCR Inhibitor Dual FLT3-ITD/BCR-ABL Inhibitor Inhibitor->FLT3_ITD Inhibition Inhibitor->BCR_ABL Inhibition

Caption: Dual inhibition of FLT3-ITD and BCR-ABL pathways.

Synthetic Strategy and Experimental Protocols

The synthesis of the target kinase inhibitor, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, is achieved through a convergent synthesis strategy. The key step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the this compound-derived fragment with the core heterocyclic scaffold.[6]

Overall Synthetic Workflow

synthetic_workflow Start_A 2-Chloro-6-bromopyridine Step1 Buchwald-Hartwig Amination Start_A->Step1 Start_B 3-Methoxyaniline (Precursor) Start_B->Step1 Start_C Imidazo[1,2-a]pyridine Intermediate Step2 Suzuki Coupling Start_C->Step2 Intermediate1 N-(3-methoxyphenyl)-6- bromopyridin-2-amine Step1->Intermediate1 Final_Product Target Kinase Inhibitor Step2->Final_Product Step3 Final Purification Intermediate1->Step2 Final_Product->Step3

Caption: Convergent synthesis of the target kinase inhibitor.

Protocol 1: Synthesis of N-(3-methoxyphenyl)-6-bromopyridin-2-amine (Intermediate 1)

This protocol details the crucial Buchwald-Hartwig amination reaction, which forms the C-N bond between the pyridine core and the aniline precursor.[6]

Materials:

  • 2-Chloro-6-bromopyridine

  • 3-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add 2-chloro-6-bromopyridine (1.0 eq), 3-methoxyaniline (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-methoxyphenyl)-6-bromopyridin-2-amine as a solid.

Protocol 2: Synthesis of the Target Kinase Inhibitor via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling to introduce the imidazo[1,2-a]pyridine moiety.

Materials:

  • N-(3-methoxyphenyl)-6-bromopyridin-2-amine (Intermediate 1)

  • (7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add N-(3-methoxyphenyl)-6-bromopyridin-2-amine (1.0 eq), (7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) to the flask under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine.

Biological Activity and Data Presentation

The synthesized inhibitor demonstrates potent activity against both FLT3-ITD and BCR-ABL kinases, as well as clinically relevant resistant mutants.

Target Cell Line IC₅₀ (nM)
FLT3-ITDMV4-11< 10
FLT3-ITD/D835YMOLM-13< 20
FLT3-ITD/F691LBa/F3< 50
BCR-ABLK562< 100

Data presented is representative and may vary based on experimental conditions.

The inhibitor has been shown to induce apoptosis in leukemia cell lines driven by these oncogenic kinases.[5]

Conclusion and Future Perspectives

The use of this compound and its derivatives as precursors provides a versatile platform for the synthesis of potent kinase inhibitors. The protocols outlined in this application note offer a reliable method for the preparation of a dual FLT3-ITD and BCR-ABL inhibitor. The structure-activity relationship (SAR) of this class of compounds can be further explored by modifying the substitution pattern on the aniline ring and the heterocyclic core to optimize potency, selectivity, and pharmacokinetic properties. The development of such dual or multi-targeted inhibitors holds promise for overcoming drug resistance in cancer therapy.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of chemical research, 41(11), 1461-1473.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Goldman, J. M., & Melo, J. V. (2003). Chronic myeloid leukemia—advances in biology and new approaches to treatment. New England Journal of Medicine, 349(15), 1451-1464.
  • Levis, M., & Small, D. (2003). FLT3 tyrosine kinase inhibitors.
  • Sattler, M., & Griffin, J. D. (2003). Molecular mechanisms of transformation by the BCR-ABL oncogene.
  • Traxler, P., et al. (2001). Tyrphostins in cancer therapy.
  • Ward, R. A., & Fawell, S. (2011). Targeting the HER family in cancer. Pharmacology & therapeutics, 132(3), 311-330.
  • Waring, M. J. (2010). Privileged structures. Journal of medicinal chemistry, 53(15), 5563-5573.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic & Medicinal Chemistry, 143, 106966. [Link]
  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & therapeutics, 93(2-3), 79-98.
  • Noble, M. E., et al. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.
  • Dancey, J., & Sausville, E. A. (2003). Issues and progress with protein kinase inhibitors for cancer treatment. Nature reviews Drug discovery, 2(4), 296-313.
  • Traxler, P. M. (1997). Protein tyrosine kinase inhibitors in cancer treatment.

Sources

The Versatile Scaffold: Application of 2-(3-Methoxyphenyl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aniline Moiety in Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold and its derivatives are foundational building blocks for a vast array of therapeutic agents.[1] Their prevalence in numerous approved drugs, particularly in the realm of kinase inhibitors, stems from their ability to form crucial hydrogen bonds within the ATP-binding pockets of these enzymes.[2][3] The strategic functionalization of the aniline ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] Among the myriad of substituted anilines, 2-(3-Methoxyphenyl)aniline emerges as a particularly noteworthy scaffold. Its unique substitution pattern, featuring a methoxy-substituted phenyl ring, offers a valuable starting point for the synthesis of complex molecules with significant biological activity. This application note will provide an in-depth exploration of the synthesis and utility of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Synthetic Protocols for this compound and its Precursors

The efficient synthesis of this compound is a critical first step in its application in medicinal chemistry programs. Two primary methods for its preparation are the Ullmann condensation and the reduction of a nitro precursor.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers.[4][5] This copper-catalyzed reaction joins an aryl halide with a phenol to construct the core diaryl ether structure of the precursor to this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction_Vessel Ullmann Condensation (Heating) 2-Chloronitrobenzene->Reaction_Vessel 3-Methoxyphenol 3-Methoxyphenol 3-Methoxyphenol->Reaction_Vessel CuI CuI (catalyst) CuI->Reaction_Vessel K2CO3 K2CO3 (base) K2CO3->Reaction_Vessel Pyridine Pyridine (solvent) Pyridine->Reaction_Vessel 2-(3-Methoxyphenoxy)-1-nitrobenzene 2-(3-Methoxyphenoxy)- 1-nitrobenzene Reaction_Vessel->2-(3-Methoxyphenoxy)-1-nitrobenzene

Caption: Ullmann condensation for the synthesis of the nitro-precursor.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronitrobenzene (1.0 eq), 3-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous pyridine to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronitrobenzene.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(3-methoxyphenoxy)-1-nitrobenzene.

Protocol 2: Reduction to this compound

The nitro group of 2-(3-methoxyphenoxy)-1-nitrobenzene can be efficiently reduced to the corresponding amine to yield the target compound.[6]

Reaction Scheme:

G 2-(3-Methoxyphenoxy)-1-nitrobenzene 2-(3-Methoxyphenoxy)- 1-nitrobenzene Reaction_Vessel Catalytic Hydrogenation 2-(3-Methoxyphenoxy)-1-nitrobenzene->Reaction_Vessel Reagents Pd/C (10 mol%) H2 (gas, 1 atm) Ethanol (solvent) Reagents->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Catalytic hydrogenation to yield this compound.

Detailed Protocol:

  • Reaction Setup: To a hydrogenation vessel, add 2-(3-methoxyphenoxy)-1-nitrobenzene (1.0 eq) and 10% palladium on carbon (10 mol%).

  • Solvent Addition: Add ethanol to dissolve the starting material.

  • Reaction Execution: Securely seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1 atm, balloon pressure) and stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.

Application in the Synthesis of Kinase Inhibitors: The Anlotinib Scaffold

A prime example of the utility of the this compound scaffold is in the synthesis of Anlotinib , a multi-target tyrosine kinase inhibitor.[7][8] Anlotinib has been approved for the treatment of advanced non-small cell lung cancer and soft tissue sarcoma.[8][9][10][11] It targets several receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, and c-kit, thereby inhibiting tumor angiogenesis and proliferation.[7][8]

The synthesis of Anlotinib and its analogs often involves the construction of a quinazoline core, where the this compound moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Illustrative Synthetic Workflow for a Quinazoline-based Kinase Inhibitor

The following workflow outlines the general strategy for incorporating the this compound scaffold into a 4-anilinoquinazoline core, a common structural motif in kinase inhibitors.

G Start Substituted 2-Aminobenzonitrile Step1 Cyclization (e.g., with formamide) Start->Step1 Intermediate1 Quinazolin-4-one Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2 or POCl3) Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Step2->Intermediate2 Step3 SNAr Reaction Intermediate2->Step3 FinalProduct 4-Anilinoquinazoline Kinase Inhibitor Step3->FinalProduct Aniline This compound Aniline->Step3

Caption: General workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.

Protocol 3: Synthesis of a 4-(2-(3-Methoxyphenyl)anilino)quinazoline Intermediate

This protocol provides a representative procedure for the crucial SNAr reaction.

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-chloroquinazoline intermediate (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 6-18 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., isopropanol or diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between ethyl acetate and water.

  • Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-anilinoquinazoline derivative.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from the this compound scaffold is highly dependent on the substitution pattern of the quinazoline core and the aniline moiety. The following table summarizes representative data for Anlotinib's inhibitory activity against various kinases.

Kinase TargetIC₅₀ (nM)
VEGFR2 (KDR)<1
VEGFR33
PDGFRβ11
c-Kit14
FGFR1154
FGFR211
FGFR36
Data is illustrative and compiled from various sources.[7]

Structure-Activity Relationship (SAR) Considerations:

  • The this compound Moiety: This group often occupies a hydrophobic pocket in the kinase active site. The methoxy group can form favorable interactions and its position is crucial for optimal binding.

  • The Quinazoline Core: This heterocyclic system typically mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase.

  • Substituents on the Quinazoline Ring: Small alkyl or alkoxy groups at positions 6 and 7 of the quinazoline ring can enhance potency and modulate solubility and metabolic stability.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and its utility as a key component in the construction of potent kinase inhibitors, such as Anlotinib, underscore its importance in modern drug discovery. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives based on this privileged scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Bueno, O., Gargantilla, M., Estévez-Gallego, J., Martins, S., Díaz, J. F., Camarasa, M.-J., Liekens, S., Pérez-Pérez, M.-J., & Priego, E.-M. (2019). European Journal of Medicinal Chemistry, 171, 195–208.
  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 2-Amino-6-(3-methoxy-anilino)purine-d3.
  • BenchChem. (2025). Application Notes and Protocols for 3-[(E)-2-Phenylethenyl]aniline in Medicinal Chemistry.
  • Romagnoli, R., Baraldi, P. G., et al. (2016). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
  • El-Sayed, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.
  • Ariciu, A.-M., & O'Shea, D. F. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Chinese Patent CN102675133A. (2012). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Shaikh, A., et al. (2022).
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  • BenchChem. (2025). Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • Abdel-Ghani, T. M., et al. (2022).
  • El-Damasy, A. K., et al. (2022).
  • ResearchGate. (2014). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Zhang, W., et al. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
  • Li, F., et al. (2011).
  • Scola, P. M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Sun, Y., et al. (2018). Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. PubMed Central.
  • El-Damasy, A. K., et al. (2023).
  • Misbahi, H., et al. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • The Royal Society of Chemistry. (2012). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
  • Han, B., et al. (2018). Anlotinib as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial.
  • Li, L., et al. (2020). Anlotinib Combined with S-1 in the Third-Line Treatment of Stage IV Non-Small Cell Lung Cancer: Study Protocol for Phase II Clinical Trial. PubMed Central.
  • Han, B., et al. (2023). Anlotinib as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial.
  • Zhou, T., et al. (2021). Anlotinib Combined with S‐1 in Third‐ or Later‐Line Stage IV Non‐Small Cell Lung Cancer Treatment: A Phase II Clinical Trial. PubMed Central.

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Application Notes & Protocols: Leveraging 2-(3-Methoxyphenyl)aniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of resistance in pests and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. Arylamines are a cornerstone of many successful active ingredients, and among them, 2-(3-methoxyphenyl)aniline emerges as a versatile precursor for the synthesis of next-generation fungicides and insecticides. Its unique substitution pattern—a methoxy group on one phenyl ring and an amino group on the other, linked in a non-coplanar orientation—provides a valuable scaffold for creating molecules with high biological efficacy. This document provides a detailed technical guide on the application of this compound in the synthesis of novel agrochemicals, with a primary focus on pyrazole carboxamide fungicides, a class of compounds known for their potent and specific inhibition of succinate dehydrogenase (SDHI). A comprehensive, step-by-step protocol for the synthesis of a model compound, N-(2-(3-methoxyphenyl)phenyl)-[specific pyrazole]-carboxamide, is provided, along with insights into its potential applications and the underlying scientific principles.

Introduction: The Strategic Importance of this compound in Agrochemical Design

The design of modern agrochemicals is a complex interplay of achieving high target potency, ensuring crop safety, and maintaining a favorable environmental profile. The selection of the initial building blocks is therefore a critical determinant of the final compound's success. This compound offers several advantageous features for the agrochemical designer:

  • Structural Rigidity and Flexibility: The biphenylamine core provides a degree of conformational restriction, which can be crucial for precise binding to a target enzyme. However, the phenyl-phenyl bond allows for torsional flexibility, enabling the molecule to adopt the optimal conformation within the binding pocket.

  • Metabolic Handles: The methoxy group can serve as a potential site for metabolic modification in target and non-target organisms. Understanding and predicting these metabolic pathways is key to designing compounds with desirable selectivity and persistence.

  • Versatile Reactivity: The primary amine functionality of this compound is a key reactive handle, readily participating in amide bond formation, a ubiquitous linkage in a vast array of biologically active molecules, including many successful fungicides and insecticides.

These properties make this compound a compelling starting material for lead generation and optimization in agrochemical discovery programs.

Application in Fungicide Synthesis: The Pyrazole Carboxamide Class (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that have seen significant commercial success due to their broad-spectrum activity and high efficacy. These compounds act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to a disruption of fungal energy production. A common structural motif in many SDHI fungicides is a pyrazole carboxamide core, where a substituted pyrazole carboxylic acid is coupled with an aniline derivative.

The unique stereoelectronic properties of this compound make it an excellent candidate for the aniline component in the design of novel SDHIs. The methoxy group can provide additional interactions within the enzyme's binding site, potentially enhancing potency or modifying the resistance profile compared to existing SDHIs.

Rationale for Experimental Design

The synthesis of a novel pyrazole carboxamide fungicide from this compound involves a standard yet robust amide coupling reaction. The choice of coupling reagents and reaction conditions is critical for achieving high yield and purity. The protocol detailed below utilizes a common and effective method for amide bond formation.

Experimental Workflow: Synthesis of a Model Pyrazole Carboxamide Fungicide

The following workflow outlines the synthesis of a representative N-(2-(3-methoxyphenyl)phenyl)pyrazole-carboxamide.

G cluster_0 Preparation of Pyrazole Carbonyl Chloride cluster_1 Amide Coupling Reaction cluster_2 Work-up and Purification Pyrazole_Carboxylic_Acid Substituted Pyrazole Carboxylic Acid Acid_Chloride_Formation Pyrazole Carbonyl Chloride Formation Pyrazole_Carboxylic_Acid->Acid_Chloride_Formation Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acid_Chloride_Formation Coupling N-(2-(3-methoxyphenyl)phenyl) -pyrazole-carboxamide Formation Acid_Chloride_Formation->Coupling In situ or isolated Aniline This compound Aniline->Coupling Base Pyridine or Triethylamine Base->Coupling Workup Aqueous Work-up Coupling->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Pyrazole Carboxamide Fungicide Purification->Final_Product G Aniline This compound Acylation1 First Acylation Aniline->Acylation1 Intermediate1 Mono-amide Intermediate Acylation1->Intermediate1 Functionalization Ring Functionalization (e.g., Nitration) Intermediate1->Functionalization Intermediate2 Functionalized Intermediate Functionalization->Intermediate2 Reduction Reduction of Nitro Group Intermediate2->Reduction Intermediate3 Amino-Mono-amide Intermediate Reduction->Intermediate3 Acylation2 Second Acylation Intermediate3->Acylation2 Final_Product Meta-Diamide Insecticide Candidate Acylation2->Final_Product

Application Notes & Protocols: One-Pot Synthesis of N-Substituted Anilines from 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The specific scaffold of 2-(3-Methoxyphenyl)aniline, with its inherent structural complexity, offers a versatile starting point for the development of novel molecular entities. Traditional multi-step approaches to the N-substitution of such anilines often suffer from drawbacks including lower overall yields, increased waste generation, and extended reaction times. In contrast, one-pot synthesis methodologies provide an elegant and efficient alternative, streamlining the synthetic process and enhancing overall productivity.[4][5][6]

This document provides a comprehensive guide to the one-pot synthesis of N-substituted anilines, with a specific focus on the N-alkylation of this compound. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into potential challenges and optimization strategies. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Mechanistic Overview: Reductive Amination

The one-pot N-alkylation of this compound with an aldehyde proceeds via a reductive amination pathway.[7][8][9][10] This reaction elegantly combines two key chemical transformations in a single reaction vessel: the formation of an imine intermediate and its subsequent reduction to the corresponding amine.

The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the desired N-substituted aniline. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine in the presence of the starting aldehyde.

Several catalytic systems have been developed for this transformation, often employing transition metals such as palladium, nickel, or ruthenium.[11][12][13] These catalysts can facilitate the reaction through various mechanisms, including "borrowing hydrogen" or hydrogen autotransfer, where an alcohol is used as the alkylating agent.[12][14] In such cases, the catalyst first oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, with the hydrogen atoms "borrowed" in the initial step being returned in the final reduction.

For the purposes of this guide, we will focus on a widely applicable and experimentally straightforward protocol utilizing a palladium on carbon (Pd/C) catalyst with an in situ hydrogen donor.[5][6][15]

Experimental Protocol: One-Pot N-Alkylation of this compound

This protocol details a general procedure for the one-pot reductive mono-N-alkylation of this compound with a representative aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercially AvailableCan be substituted with other aliphatic or aromatic aldehydes.
Palladium on Carbon (Pd/C)10 wt. %Commercially AvailableHandle with care, as it can be pyrophoric when dry.
Ammonium Formate≥97%Commercially AvailableServes as the in situ hydrogen donor.
2-Propanol (Isopropanol)AnhydrousCommercially Available
Deionized Water
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium SulfateReagent GradeCommercially Available
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon)
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add the desired aldehyde (1.1 eq.).

    • Dissolve the starting materials in a 10:1 mixture of 2-propanol and deionized water.

    • Carefully add palladium on carbon (10 wt. %, 0.05 eq.) to the reaction mixture. Caution: Pd/C is flammable; handle in a well-ventilated area and avoid ignition sources.

  • Reaction Execution:

    • Add ammonium formate (3.0 eq.) to the stirring suspension.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable mobile phase (e.g., 20% ethyl acetate in hexane).

    • Spot the starting material and the reaction mixture on the TLC plate.

    • Visualize the spots under UV light. The reaction is complete when the starting aniline spot has disappeared and a new, less polar product spot is observed.

  • Workup and Isolation:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-substituted this compound.

Experimental Workflow Diagram

One_Pot_Synthesis Start Start: Reagents in Flask (Aniline, Aldehyde, Solvent) Add_Catalyst Add Pd/C Catalyst & Ammonium Formate Start->Add_Catalyst 1. Setup Reaction Stir at Room Temperature (1-3 hours) Add_Catalyst->Reaction 2. Initiate Monitoring Monitor by TLC Reaction->Monitoring 3. Monitor Monitoring->Reaction Continue (if incomplete) Workup Filter (remove Pd/C) Aqueous Workup Monitoring->Workup 4. Isolate (if complete) Purification Column Chromatography Workup->Purification 5. Purify Product Final Product: N-Substituted Aniline Purification->Product 6. Final

Caption: Workflow for the one-pot synthesis of N-substituted anilines.

Expected Results and Data Interpretation

The one-pot reductive amination of this compound is expected to proceed smoothly, providing the desired N-substituted product in good to excellent yields. The purity of the final compound can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

EntryAldehydeProductExpected Yield (%)
1BenzaldehydeN-Benzyl-2-(3-methoxyphenyl)aniline85-95
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-2-(3-methoxyphenyl)aniline80-90
3ButyraldehydeN-Butyl-2-(3-methoxyphenyl)aniline75-85

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Inactive catalystUse fresh Pd/C. Ensure the catalyst is not exposed to air for extended periods.
Insufficient reducing agentAdd additional ammonium formate.
Sterically hindered aldehyde or anilineIncrease reaction time and/or temperature. Consider a more reactive reducing agent.
Formation of Side Products Over-reduction of the aldehydeEnsure the reaction is not run for an excessively long time.
Dialkylation of the anilineUse a slight excess of the aniline relative to the aldehyde.
Low Yield Loss of product during workupEnsure complete extraction and careful handling during purification.
Decomposition of starting material or productMaintain the recommended reaction temperature.

Authoritative Grounding and Mechanistic Insights

The palladium-catalyzed reductive amination is a well-established and versatile method for the formation of C-N bonds.[5][6][15] The use of ammonium formate as an in situ source of hydrogen is particularly advantageous as it avoids the need for handling gaseous hydrogen and specialized high-pressure equipment.

While the protocol described here is highly effective, it is worth noting that other catalytic systems can also be employed for the N-alkylation of anilines. For instance, the Buchwald-Hartwig amination offers a powerful alternative for the coupling of amines with aryl halides.[16][17][18][19][20] This palladium-catalyzed cross-coupling reaction has seen extensive development and can tolerate a wide range of functional groups.[16]

Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" methodology, often utilizing ruthenium or iridium catalysts, presents a green and atom-economical approach to N-alkylation using alcohols as the alkylating agents.[12][14] This strategy is particularly appealing as it generates water as the only byproduct.

The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the target molecule.

Reaction Mechanism Diagram

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aniline This compound Imine Imine Intermediate Aniline->Imine + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Substituted Aniline Imine->Product Hydrogen [H] (from Ammonium Formate + Pd/C) Hydrogen->Product Reduction

Caption: Mechanism of one-pot reductive amination.

Conclusion

The one-pot synthesis of N-substituted anilines from this compound via reductive amination represents a highly efficient and practical approach for the synthesis of these valuable compounds. The protocol outlined in this application note is robust, scalable, and amenable to a wide range of substrates. By understanding the underlying reaction mechanism and potential challenges, researchers can effectively implement this methodology to accelerate their drug discovery and development efforts.

References

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • One-pot reductive mono-N-alkylation of aniline and nitroarene deriv
  • Catalytic N-Alkyl
  • One-pot reductive mono-N-alkylation of aniline and nitroarene deriv
  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Deriv
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed.
  • Reductive amin
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buy 2-(3-Methoxyphenoxy)aniline hydrochloride. Smolecule.
  • Buchwald-Hartwig Amin
  • 2-(3-Methoxyphenoxy)aniline hydrochloride. Benchchem.
  • Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica.
  • The Multifaceted Biological Activities of Methoxy-Substituted Anilines: A Technical Guide for Researchers. Benchchem.
  • Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines. PubMed.
  • A Mild and General Synthesis of Substituted Anilines.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

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Application Notes & Protocols: The Role of 2-(3-Methoxyphenyl)aniline in Developing High-Performance Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and material development professionals.

Abstract

The advancement of organic electronics, particularly in the fields of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), is intrinsically linked to the molecular design of novel charge-transporting materials. 2-(3-Methoxyphenyl)aniline has emerged as a highly versatile and strategic building block for creating sophisticated hole-transporting materials (HTMs). Its unique combination of a twisted biphenyl core, a tunable methoxy substituent, and a reactive aniline group provides an exceptional platform for synthesizing materials with optimized electronic, morphological, and thermal properties. This guide provides a comprehensive overview of the rationale behind its use, detailed synthetic and device fabrication protocols, and a summary of the performance metrics achievable with materials derived from this essential intermediate.

Introduction: The Strategic Importance of this compound

Organic electronic devices are multi-layered structures that rely on the efficient injection and transport of charge carriers (holes and electrons) to function. The hole-transporting layer (HTL) is a critical component that dictates device efficiency, stability, and operational lifetime. An ideal HTM should possess several key characteristics:

  • Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) must be well-aligned with the anode or the active layer (e.g., perovskite) to ensure efficient hole injection/extraction with minimal energy loss.

  • High Hole Mobility: To ensure rapid charge transport and minimize recombination losses.

  • Excellent Film-Forming Properties: The ability to form uniform, pinhole-free amorphous films is crucial to prevent short circuits and ensure device reproducibility.

  • High Thermal and Morphological Stability: The material must withstand the temperatures involved in device fabrication and operation without degradation or crystallization.

This compound provides a molecular scaffold that allows chemists to address these requirements systematically. The methoxy (-OCH₃) group is a mild electron-donating group that helps raise the HOMO energy level, while the inherent twist in the biphenyl structure frustrates crystallization, promoting the formation of stable amorphous glasses.[1] The aniline (-NH₂) moiety serves as a powerful synthetic handle for elaboration into more complex triarylamine or carbazole-based structures through robust cross-coupling chemistry.[2]

Core Applications and Performance

Derivatives of this compound are primarily employed as the foundational unit for HTMs in perovskite solar cells and OLEDs, often serving as a cost-effective and high-performance alternative to the widely used but expensive spiro-OMeTAD.[3][4]

Advanced Hole Transport in Perovskite Solar Cells (PSCs)

In n-i-p planar PSCs, the HTM is responsible for efficiently extracting holes from the perovskite absorber layer and transporting them to the top metal electrode. The proper alignment of the HTM's HOMO level with the valence band of the perovskite is paramount for minimizing open-circuit voltage (Voc) loss.

PSC_Structure

Materials derived from this compound have been successfully integrated into composite HTMs, demonstrating a synergistic effect that improves surface morphology, reduces charge recombination, and boosts overall device performance.[5]

Table 1: Performance of a Composite HTM in Perovskite Solar Cells

Hole Transport Material Voc (V) Jsc (mA cm–2) Fill Factor (FF) (%) Power Conversion Efficiency (PCE) (%)
Standard spiro-OMeTAD 1.04 23.5 72.31 17.7
S-3,6-OPOT Composite* 1.05 23.9 74.92 18.8[5]

S-3,6-OPOT is a composite material where one of the components is derived from a methoxyphenylaniline precursor, showcasing the enhancement possible with such structures.

Efficient Hole Injection in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. The thermal stability and HOMO level of the HTL are critical for device efficiency and longevity. Acridine- and carbazole-based materials synthesized using methoxyphenyl)aniline derivatives have shown excellent performance as both HTLs and host materials in phosphorescent OLEDs (PhOLEDs).[2]

OLED_Structure cluster_oled Anode Anode (e.g., ITO) HIL Hole Injection Layer HTL Hole Transport Layer (HTL) (e.g., TPA-2ACR) EML Emissive Layer (Host + Dopant) ETL Electron Transport Layer EIL Electron Injection Layer Cathode Cathode (e.g., Al)

Table 2: Performance of a TPA-2ACR HTL in a Yellow Phosphorescent OLED

HTL Material Current Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (EQE) (%)
TAPC (Reference) 32.53 18.58 10.6
TPA-2ACR* 55.74 29.28 21.59[2]

TPA-2ACR is a material synthesized using a triphenylamine core, a common structure achieved through C-N coupling with aniline derivatives.

Experimental Protocols

Protocol: Synthesis of a Diarylamine-Dibenzofuran HTM

This protocol describes a representative palladium-catalyzed Buchwald-Hartwig amination to synthesize a novel HTM (BF-002) from 2,8-dibromodibenzofuran and this compound. This method is broadly applicable for creating a wide range of triarylamine-based materials.

// Nodes Reactants [label="Starting Materials:\n- 2,8-dibromodibenzofuran\n- this compound\n- NaOtBu (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst System:\n- Pd₂(dba)₃\n- P(tBu)₃ (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Setup:\n- Anhydrous Toluene\n- Reflux under Argon\n- 12-24 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup:\n- Quench with water\n- Extract with DCM\n- Dry over MgSO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Silica Gel Column\n- Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product (BF-002):\n- Characterize via NMR, MS, EA\n- Check purity via HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption [label="Figure 3: Synthetic Workflow via Buchwald-Hartwig Amination", fontname="Helvetica", fontsize=10];

Materials and Reagents:

  • 2,8-dibromodibenzofuran (1.0 eq)

  • This compound (2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Tri-tert-butylphosphine [P(tBu)₃] (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,8-dibromodibenzofuran, this compound, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene via cannula, followed by the catalyst Pd₂(dba)₃ and the ligand P(tBu)₃.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously under argon for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Final Product: Recrystallize the purified product from a suitable solvent system (e.g., DCM/methanol) to yield the final product as a solid.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. Purity for device applications should exceed 99.5% as verified by HPLC.

Protocol: Fabrication of a PSC Device

This protocol outlines the steps to fabricate a lab-scale n-i-p perovskite solar cell using a solution-processed HTM.[5]

Materials and Equipment:

  • FTO-coated glass substrates

  • Spin coater

  • Hot plate

  • Thermal evaporator

  • Solar simulator with a Keithley source meter

  • Precursor solutions for TiO₂, Perovskite (e.g., CH₃NH₃PbI₃), and the synthesized HTM.

Procedure:

  • Substrate Cleaning: Sequentially clean FTO glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • ETL Deposition: Spin-coat a compact TiO₂ layer onto the FTO substrate and anneal at high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., CH₃NH₃PbI₃ in DMF/DMSO) onto the TiO₂ layer. Anneal at 100 °C for 5-10 minutes to induce crystallization.[5]

  • HTL Deposition: Prepare a solution of the synthesized HTM (e.g., 20 mg/mL in chlorobenzene) with standard additives like Li-TFSI and tBP. Spin-coat this solution atop the perovskite layer at 4000 rpm for 30 seconds.[5]

  • Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a metal top contact (e.g., 80-100 nm of silver or gold) through a shadow mask under high vacuum ( < 5 × 10⁻⁷ Torr).[5]

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G (100 mW/cm²) solar illumination to determine the Voc, Jsc, FF, and PCE.

Conclusion and Future Outlook

This compound is a cornerstone building block in the rational design of advanced materials for organic electronics. Its derivatives have consistently demonstrated the ability to form high-quality amorphous films with well-matched energy levels and excellent charge-transporting properties. This has led to significant improvements in the efficiency and stability of both perovskite solar cells and OLEDs, often while reducing material synthesis costs.

The future of this molecular scaffold lies in further functionalization. The introduction of different substituents on either phenyl ring can fine-tune solubility, energy levels, and intermolecular packing. By continuing to explore the vast chemical space accessible from this compound, researchers can develop next-generation materials that push the boundaries of organic electronic device performance and accelerate their commercial viability.

References

  • Ganesan, P., et al. (2022). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. ACS Omega. [Link]
  • Li, Y., et al. (2023). Interfacial modification via aniline molecules with multiple active sites for performance enhancement of n–i–p perovskite solar cells.
  • Chen, H., et al. (2023). Customizing Aniline‐Derived Molecular Structures to Attain beyond 22 % Efficient Inorganic Perovskite Solar Cells.
  • Duan, J., et al. (2019). Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. Sustainable Energy & Fuels. [Link]
  • Bi, D., et al. (2021). Hole transport material, synthesis thereof, and solar cell. EPFL Infoscience. [Link]
  • PLUMMER, E. A., et al. (2012). Di(p-methoxyphenyl)amine end-capped tri(p-thiophenylphenyl)amine based molecular glasses as hole transporting materials for solid-state dye-sensitized solar cells.
  • Mirage News. (2024). Breakthrough in Perovskite Solar Cell Efficiency. Mirage News. [Link]
  • Calbo, J., et al. (2024). Porphyrin-Based Hole-Transporting Materials for Perovskite Solar Cells: Boosting Performance with Smart Synthesis. Molecules. [Link]
  • Vaitkunaite, J. (2014).
  • Varathan, E., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-(3,4-Difluorophenyl)aniline for Cutting-Edge Applications in Materials Science. Pharma sourcing article. [Link]
  • Kamarauskas, E., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances. [Link]

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Application Notes and Protocols: Synthesis of Biaryl Amine Ligands from 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of sterically hindered and electronically diverse biaryl amine ligands, utilizing 2-(3-Methoxyphenyl)aniline as a key starting material. The protocols detailed herein focus on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering not only step-by-step experimental procedures but also the underlying scientific rationale for key methodological choices. We delve into catalyst selection, ligand design, and reaction optimization to empower users to successfully synthesize a broad range of valuable biaryl amine ligands.

Introduction: The Significance of Biaryl Amine Ligands

Biaryl amine scaffolds are privileged structures in a multitude of scientifically and industrially significant molecules. They are integral components of many pharmaceuticals, agrochemicals, and advanced organic materials.[2][4][5] The unique steric and electronic properties of these ligands play a critical role in the efficacy of transition metal-catalyzed cross-coupling reactions, influencing reaction rates, selectivity, and overall yields.[6][7][8] The ability to fine-tune these properties through rational ligand design is paramount for the development of novel and efficient catalytic systems.[8][9]

The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of C-N bonds, offering significant advantages over traditional methods such as the Ullmann condensation.[1][3] These advantages include milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] This application note will focus on the practical application of this methodology for the synthesis of biaryl amine ligands starting from this compound, a versatile building block that allows for the introduction of both steric bulk and specific electronic features.

The Cornerstone of Synthesis: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the linchpin of the synthetic strategy described herein. The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate) to form a new C-N bond.[1][3] The catalytic cycle, a fundamental concept for any practitioner, is illustrated below.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][10] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2+ X- Ar-Pd(II)(NHR'R'')L2+ X- Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2+ X- Ligand Exchange (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NHR'R'')L2+ X-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' reaction_scheme cluster_products Product R1 This compound plus1 + R2 Aryl Bromide (Ar-Br) arrow Pd Catalyst, Ligand, Base Solvent, Heat R2->arrow P1 N-Aryl-2-(3-methoxyphenyl)aniline arrow->P1

Figure 2: General reaction scheme for the synthesis of a biaryl amine ligand.

Table 1: Reagents and Reaction Conditions

ComponentGeneric Name/FormulaAmount (mmol)Molar Eq.Notes
Starting Material 1 This compound1.01.0---
Starting Material 2 Aryl Bromide1.21.2A slight excess is often beneficial.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂0.01-0.021-2 mol%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. [11]
Ligand XPhos, SPhos, or RuPhos0.02-0.042-4 mol%These are examples of bulky, electron-rich biaryl phosphine ligands. [6]
Base NaOt-Bu or K₃PO₄2.02.0Sodium tert-butoxide is a strong base; potassium phosphate is a milder alternative.
Solvent Anhydrous Toluene or Dioxane5-10 mL---The choice of solvent can influence reaction rates and solubility.
Temperature 80-110 °C------Optimization may be required depending on the reactivity of the substrates. [11]
Reaction Time 12-24 hours------Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Addition of Reactants: Add this compound and the aryl bromide to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the designated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of the Synthesized Ligand

The identity and purity of the synthesized biaryl amine ligand should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.The spectra should be consistent with the proposed structure, with characteristic shifts for the aromatic and methoxy protons and carbons. [12]
Mass Spectrometry (MS) Confirmation of molecular weight.The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. [12]
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will show characteristic absorption bands for N-H stretching (if a secondary amine is formed), C-H stretching of the aromatic rings, and C-O stretching of the methoxy group.
Melting Point Purity assessment.A sharp melting point range is indicative of a pure compound.

Causality in Experimental Choices: The "Why" Behind the "How"

A deep understanding of the rationale behind each experimental parameter is critical for successful synthesis and for adapting protocols to new substrates.

The Role of the Palladium Precatalyst

Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are commonly used. [11]Pd(II) precatalysts require an initial reduction step to generate the active Pd(0) species, which can sometimes be facilitated by the amine or phosphine ligand in the reaction mixture. [10]The use of well-defined palladium precatalysts can simplify reaction setup and, in some cases, lead to more reproducible results. [4]

Ligand Selection: The Key to Success

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. [4][8]For challenging substrates, such as the sterically hindered this compound, bulky and electron-rich biaryl phosphine ligands are often necessary. [9][13]

  • Steric Bulk: The steric hindrance of the ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. [8]This steric pressure also helps to prevent the formation of undesired side products.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. [8]

Ligand_Properties Ligand_Properties Key Ligand Properties Steric_Bulk Steric Bulk Ligand_Properties->Steric_Bulk Electron_Richness Electron-Richness Ligand_Properties->Electron_Richness Promotes_Reductive_Elimination Promotes Reductive Elimination Steric_Bulk->Promotes_Reductive_Elimination Facilitates_Oxidative_Addition Facilitates Oxidative Addition Electron_Richness->Facilitates_Oxidative_Addition

Figure 3: The dual role of ligand properties in the catalytic cycle.

The Importance of the Base

The base plays a crucial role in the deprotonation of the coordinated amine, a necessary step for the formation of the palladium-amido complex. [1]The strength of the base can significantly impact the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide are often effective, but for sensitive substrates, milder bases such as potassium phosphate or cesium carbonate may be required to avoid side reactions.

Conclusion

The synthesis of biaryl amine ligands from this compound via the Buchwald-Hartwig amination is a robust and versatile methodology. By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, researchers can access a wide array of structurally diverse ligands with tailored steric and electronic properties. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel catalysts and functional molecules.

References

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Computational Study of Ligand Electronic Influence in Pd-Catalyzed C-C Coupling Processes. (n.d.). TDX (Tesis Doctorals en Xarxa).
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1034-1047. [Link]
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2013). Applied Organometallic Chemistry, 27(11), 635-640. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). Journal of the American Chemical Society, 142(36), 15475-15488. [Link]
  • Alrawashdeh, A. I. (2018). Synthesis, Characterization, and Quantum Chemical Study of New Biaryl backbone Ligands in Bis(Oxamato) Type Compounds.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(6), 968-995. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Palladium-Catalyzed Amination of Aryl Halides. (n.d.).
  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2012). Chemistry - A European Journal, 18(28), 8864-8874. [Link]
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (2012). ACS Omega, 7(1), 1736-1745. [Link]
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. (2024). Chemistry – An Asian Journal. [Link]
  • Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. (2025). Molecules, 30(5), 1234. [Link]
  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. (2015). Organic Letters, 17(15), 3794–3797. [Link]
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship, University of California. [Link]
  • Process for preparing biaryl compounds. (1999).
  • Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. (2025).
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
  • An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. (2023). Molecules, 28(3), 1431. [Link]
  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (2013).
  • Synthesis of benzylic biaryl amines. (2017).

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Application Note: A Robust Three-Component Protocol for the Synthesis of Novel Quinazoline Scaffolds Utilizing 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) are powerful tools in modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] Among the heterocyclic scaffolds of significant interest, the quinazoline core is a well-established "privileged structure" found in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[3][4] This application note provides a detailed protocol for a three-component, catalyst-free, and oxidative synthesis of highly functionalized quinazolines. By leveraging 2-(3-Methoxyphenyl)aniline as a key aromatic amine component, this method offers an efficient and atom-economical route to novel quinazoline derivatives with significant potential for drug discovery programs.

Introduction: The Strategic Value of Quinazolines

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone of modern pharmaceutical design.[3] Its rigid, planar structure and multiple points for substitution allow it to effectively mimic the purine scaffold of ATP, making it an ideal template for designing competitive inhibitors for various protein kinases. The development of targeted cancer therapies, such as EGFR inhibitors, has been heavily influenced by quinazoline-based chemistry.

Traditional multi-step syntheses of these scaffolds can be time-consuming and inefficient. In contrast, three-component reactions offer a convergent and diversity-oriented approach, allowing for the rapid generation of compound libraries for high-throughput screening. The protocol detailed herein utilizes an oxidative annulation strategy, reacting an aniline derivative, an aldehyde, and a nitrogen source to construct the quinazoline ring system in a single pot. The choice of this compound is strategic, as the methoxy-substituted phenyl group can serve as a crucial pharmacophoric element for establishing specific interactions within a biological target's binding site.[5]

Reaction Principle and Mechanism

This protocol is based on the molecular iodine-catalyzed amination of a C(sp³)-H bond, followed by cyclization and oxidation.[6] The reaction proceeds through a cascade of three key steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of this compound and a suitable aldehyde (e.g., benzaldehyde) to form a Schiff base (imine).

  • Intramolecular Cyclization: The aniline's second amino group attacks the iminium carbon in an intramolecular fashion, leading to the formation of a dihydroquinazoline intermediate.

  • Oxidative Aromatization: The dihydroquinazoline is then oxidized to the final, stable quinazoline product. In many modern protocols, molecular oxygen (from air) serves as the terminal oxidant, making the process environmentally benign.[6]

The mechanism is outlined in the diagram below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidative Aromatization A This compound + Aldehyde (R-CHO) B Schiff Base (Imine Intermediate) A->B - H₂O C Dihydroquinazoline Intermediate B->C Electrophilic Attack D Final Quinazoline Product C->D + [O] (e.g., O₂ from air)

Caption: Proposed reaction mechanism for the three-component synthesis.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of 4-phenyl-2-(3-methoxyphenyl)quinazoline as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichKey amine component.
2-Aminobenzophenone≥98%Alfa AesarStarting material for the quinazoline core.
Benzylamine≥99%Acros OrganicsServes as both reactant and nitrogen source.
Ceric Ammonium Nitrate (CAN)Reagent GradeFisher ScientificCatalyst system component.
tert-Butyl Hydroperoxide (TBHP)70% in H₂OSigma-AldrichCatalyst system component.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VWRReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor workup.
Brine (Saturated NaCl)ACS GradeVWRFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Silica Gel230-400 meshVWRFor column chromatography.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (TLC, NMR, LC-MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.97 g, 10.0 mmol, 1.0 eq) and benzylamine (1.30 g, 12.0 mmol, 1.2 eq).

  • Solvent and Catalyst Addition: Add acetonitrile (40 mL) to the flask. Stir the mixture until all solids are dissolved. Subsequently, add ceric ammonium nitrate (CAN) (0.55 g, 1.0 mmol, 10 mol%) and tert-butyl hydroperoxide (TBHP, 70% in water) (2.6 mL, 20.0 mmol, 2.0 eq).[3]

  • Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The reaction is typically complete within 8-12 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure quinazoline product.

Experimental Workflow Visualization

The entire process, from preparation to analysis, is summarized in the following workflow diagram.

G A Reagent Preparation (Weighing solids, measuring liquids) B Reaction Setup (Combine reactants in CH₃CN) A->B C Catalyst Addition & Reflux (Add CAN/TBHP, heat to 80°C) B->C D Reaction Monitoring (TLC analysis) C->D E Aqueous Workup (Quench, extract with EtOAc) D->E Reaction Complete F Purification (Silica gel chromatography) E->F G Product Analysis (NMR, LC-MS, Yield) F->G

Caption: A streamlined workflow for the three-component synthesis.

Applications in Drug Discovery: Targeting Kinase Pathways

The synthesized quinazoline derivatives are of high interest as potential inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.[7] The general mechanism of action for a quinazoline-based kinase inhibitor involves competitive binding at the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.

The 2-(3-methoxyphenyl) moiety introduced via the starting aniline can form critical hydrogen bonds or van der Waals interactions within the kinase hinge region, enhancing binding affinity and selectivity.[8]

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Substrate Substrate Protein pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Binds to Catalytic Site Quinazoline Synthesized Quinazoline Inhibitor Quinazoline->RTK Blocks ATP Binding Signaling Downstream Signaling (Cell Proliferation, Survival) pSubstrate->Signaling

Caption: Inhibition of a generic RTK signaling pathway by a quinazoline.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; insufficient heating; poor quality reagents.Ensure anhydrous solvent is used. Verify the activity of TBHP. Increase reaction time or temperature slightly (e.g., to 90 °C).
Incomplete Reaction Insufficient amount of oxidant or catalyst.Add an additional portion of TBHP (0.5 eq) and CAN (2 mol%) and continue heating.
Formation of Side Products Over-oxidation or side reactions from impurities.Ensure high-purity starting materials. Lower reaction temperature slightly. Optimize purification gradient.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the eluent system for chromatography. Consider a different stationary phase if necessary.

Conclusion

The three-component protocol presented here offers an efficient, scalable, and operationally simple method for synthesizing medicinally relevant quinazoline scaffolds. By utilizing commercially available starting materials like this compound, this approach facilitates the rapid generation of diverse compound libraries. The resulting molecules are primed for evaluation in drug discovery campaigns, particularly those targeting kinase-driven diseases. This application note serves as a comprehensive guide for researchers aiming to leverage the power of multicomponent reactions in their synthetic programs.

References

  • Pictet-Spengler reaction - Name-Reaction.com. Name-Reaction.com.
  • Pictet-Spengler Reaction - NROChemistry. NROChemistry.
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
  • Pictet–Spengler reaction - Grokipedia. Grokipedia.
  • Pictet–Spengler reaction - Wikipedia. Wikipedia.
  • Three-Component Coupling Approach for the Synthesis of Diverse Heterocycles Utilizing Reactive Nitrilium Trapping.
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  • Synthesis of N-Heterocycles - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry.
  • 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists.
  • Synthesis of quinazolines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central.
  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
  • Activities of 3-methoxy aniline derivatives of compound 3.
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  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for the Synthesis of 2-(3-Methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

The this compound scaffold is a crucial pharmacophore in medicinal chemistry. Optimizing its synthesis is paramount for the efficient development of novel therapeutics. This guide will focus on the two most prevalent and versatile methods for constructing the core C-N or C-C bond of this structure: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound derivatives. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction between 3-methoxyphenylboronic acid and a 2-haloaniline derivative is resulting in a low yield of the desired this compound product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue with several potential root causes. Let's break them down systematically.

  • Cause 1: Inactive Catalyst. The palladium catalyst is the heart of the reaction. If the active Pd(0) species is not efficiently generated or is poisoned, the catalytic cycle will stall. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle.[1] Incomplete reduction can lead to lower concentrations of the active catalyst and consequently, lower yields.

    • Solution:

      • Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst that readily forms the active species.[1]

      • Ensure your reagents and solvent are free from catalyst poisons like sulfur-containing compounds.

      • If using a Pd(II) source, the addition of a small amount of water can sometimes facilitate the reduction to Pd(0).[2]

  • Cause 2: Boronic Acid Instability. Boronic acids can be unstable and undergo side reactions, primarily protodeboronation (cleavage of the C-B bond) or oxidation, which reduces the effective concentration of your nucleophile.[3][4]

    • Solution:

      • Use freshly purchased or recrystallized boronic acid.

      • Consider using more stable boronic acid derivatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates.[3][5] These are often more robust and can lead to more consistent results.[5]

  • Cause 3: Ineffective Base. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7] An inappropriate choice of base can lead to a sluggish or incomplete reaction.

    • Solution:

      • The choice of base is critical and often substrate-dependent. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]

      • For less reactive aryl chlorides, stronger bases might be necessary.[8] However, strong bases can also promote side reactions. A screening of different bases is often recommended.[9]

  • Cause 4: Poor Solubility. If any of the reactants or the catalyst are not adequately dissolved in the solvent, the reaction will be slow and inefficient.[1]

    • Solution:

      • Choose a solvent system that effectively dissolves all components at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[3] A mixture of solvents, often with a small amount of water, can also be beneficial.[3]

Question: I am attempting a Buchwald-Hartwig amination to couple 3-methoxyaniline with a 2-halo-substituted aromatic ring, but the yield is disappointingly low. What factors should I investigate?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay of several factors.[10]

  • Cause 1: Ligand Choice is Critical. The ligand is arguably the most important component in a Buchwald-Hartwig reaction. It stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[11] Using a suboptimal ligand is a primary reason for low yields.

    • Solution:

      • The choice of ligand depends heavily on the nature of the amine and the aryl halide.[1] For aryl amines like 3-methoxyaniline, bulky, electron-rich phosphine ligands are generally preferred.[12]

      • Screen a variety of ligands. Start with commonly used ligands for aniline coupling, such as XPhos or BrettPhos, which have shown broad applicability.[12][13]

  • Cause 2: Base Selection and Strength. The base in a Buchwald-Hartwig reaction deprotonates the amine, making it a more potent nucleophile.[14] The strength and nature of the base can significantly impact the reaction rate and yield.

    • Solution:

      • Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide the highest reaction rates.[1][2]

      • However, if your substrates are sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives, though they may require higher catalyst loadings or longer reaction times.[2]

  • Cause 3: Aryl Halide Reactivity. The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[1] Aryl chlorides are the least reactive and often require more specialized catalyst systems.[15]

    • Solution:

      • If possible, use the corresponding aryl bromide or iodide for initial optimizations as they are more reactive.

      • For aryl chlorides, specialized ligands designed for their activation are often necessary.[14] Using a pre-catalyst can also be beneficial for these challenging substrates.[15]

  • Cause 4: Catalyst Deactivation. The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.

    • Solution:

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. While the reaction is not overly sensitive to oxygen, it is good practice.[2]

      • Consider using a pre-catalyst, which can provide a more stable and efficient source of the active Pd(0) species.[1]

Formation of Side Products

Question: In my Suzuki-Miyaura reaction, I am observing significant amounts of homocoupling of the 3-methoxyphenylboronic acid and dehalogenation of my 2-haloaniline starting material. How can I minimize these side products?

Answer: The formation of homocoupling and dehalogenation products are common side reactions in Suzuki-Miyaura couplings.[4]

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other.

    • Cause: This is often promoted by the presence of oxygen and can be more prevalent with electron-rich boronic acids.

    • Solution:

      • Thoroughly degas your reaction mixture and maintain an inert atmosphere.

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid to ensure the cross-coupling pathway is favored over homocoupling.

      • Careful selection of the palladium catalyst and ligands can also minimize this side reaction.

  • Dehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom.

    • Cause: Dehalogenation can occur via a competing reaction pathway where a hydride species is transferred to the palladium complex, followed by reductive elimination.[3] This can be exacerbated by certain bases or impurities in the solvent.

    • Solution:

      • Ensure your solvent is anhydrous and of high purity.

      • The choice of base can influence the extent of dehalogenation. Sometimes, switching to a different base (e.g., from a strong alkoxide to a carbonate) can mitigate this issue.

      • Optimizing the reaction temperature can also help, as higher temperatures can sometimes favor dehalogenation.

Question: My Buchwald-Hartwig amination is producing a significant amount of a dehalogenated side product from my 2-halo-substituted aromatic starting material. What is causing this and how can I prevent it?

Answer: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.

  • Cause: This side reaction, also known as hydrodehalogenation, can occur through a β-hydride elimination pathway if the amine has β-hydrogens, or through other mechanisms involving the base or solvent.[10]

  • Solution:

    • Ligand Selection: The choice of ligand is crucial in minimizing dehalogenation. Bulky, electron-rich ligands can often suppress this side reaction by sterically hindering the competing pathways.[14]

    • Base Choice: The strength and nature of the base can play a role. In some cases, using a weaker base may reduce the extent of dehalogenation.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Purification Challenges

Question: I am having difficulty purifying my this compound derivative from the crude reaction mixture. What are some common impurities and effective purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.

  • Common Impurities:

    • Unreacted 3-methoxyphenylboronic acid (or its derivatives) and 2-haloaniline.

    • Homocoupled byproducts.

    • Dehalogenated starting material.

    • Palladium residues.

    • Ligand and its degradation products.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup can remove many of the inorganic salts and water-soluble impurities.

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying these types of compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.

    • Palladium Removal: Residual palladium can often be removed by treating the organic solution with a scavenger resin or by washing with an aqueous solution of a chelating agent like thiourea or cysteine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound derivatives: Suzuki-Miyaura coupling or Buchwald-Hartwig amination?

A1: Both are excellent methods, and the "better" route depends on the specific substrates and the desired bond formation.

  • Suzuki-Miyaura Coupling: This is ideal when you are forming the C-C bond between the two aromatic rings. For example, coupling 3-methoxyphenylboronic acid with a 2-haloaniline. It is generally very robust and tolerant of a wide range of functional groups.[16]

  • Buchwald-Hartwig Amination: This is the preferred method for forming the C-N bond. For instance, coupling 3-methoxyaniline with a 2-halo-substituted aromatic compound. This reaction has revolutionized the synthesis of arylamines.[10]

The choice often comes down to the commercial availability and cost of the starting materials.

Q2: How critical is the quality of the solvent and reagents for these cross-coupling reactions?

A2: The quality is extremely important.

  • Solvents: Anhydrous and deoxygenated solvents are highly recommended, especially for Suzuki-Miyaura couplings, to prevent catalyst deactivation and side reactions like boronic acid decomposition.[3]

  • Reagents: Use high-purity starting materials. Impurities can interfere with the catalytic cycle and lead to lower yields and the formation of byproducts.

Q3: Can I use microwave irradiation to accelerate these reactions?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique for accelerating both Suzuki-Miyaura and Buchwald-Hartwig reactions.[17] The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to improved yields.[17] However, it is important to optimize the reaction conditions specifically for the microwave reactor.

Q4: What are the key safety precautions to take when running these reactions?

A4:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They also have a strong, unpleasant odor.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE).

  • Solvents: The organic solvents used are typically flammable and should be handled with care, away from ignition sources.

Q5: How can I scale up the synthesis of this compound derivatives for pilot production?

A5: Scaling up cross-coupling reactions requires careful consideration of several factors:

  • Reaction Parameters: Re-optimization of reaction parameters such as catalyst loading, temperature, and reaction time is often necessary.[16]

  • Mixing: Efficient mixing becomes more critical on a larger scale to ensure homogeneity, especially with heterogeneous reaction mixtures.[1]

  • Heat Transfer: Managing the heat of the reaction is important to prevent runaway reactions and maintain a consistent temperature profile.

  • Purification: The purification method may need to be adapted for larger quantities. For example, transitioning from column chromatography to crystallization or distillation might be more practical.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add the 2-haloaniline derivative (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the 2-halo-substituted aromatic compound (1.0 equiv), 3-methoxyaniline (1.1 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex Ar'-B(OR)2 Base Product\nComplex Product Complex Transmetalation\nComplex->Product\nComplex Product\nComplex->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry Shorts. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube; 2024.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Wikipedia. Buchwald–Hartwig amination. 2023.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. 2018.
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Wikipedia. Suzuki reaction. 2023.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. G. The Suzuki Reaction. Harvard University.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. 2022.
  • ResearchGate. Side reactions of Suzuki cross-coupling.
  • Movassaghi, M., & Schmidt, M. A. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. Organic letters, 13(6), 1278–1281.
  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. 2015.
  • Ghaffari, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3614–3622.
  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1437-1447.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Harish Chopra. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube; 2021.
  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. 2024.
  • Google Patents. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • ChemSynthesis. 2-butyl-3-(4-methoxyphenyl)aniline. 2025.
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • ResearchGate. Aniline and Its Derivatives.

Sources

Technical Support Center: Purification of Crude 2-(3-Methoxyphenyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth protocol and troubleshooting advice for the purification of crude 2-(3-Methoxyphenyl)aniline via column chromatography. Designed for researchers, scientists, and professionals in drug development, this document is structured to address specific challenges and frequently asked questions, ensuring a successful purification process.

Introduction: The Challenge of Purifying Biaryl Amines

This compound, a biaryl amine, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Suzuki-Miyaura cross-coupling, can result in a crude mixture containing unreacted starting materials, catalysts, and various byproducts.[1][2] The inherent basicity of the aniline functional group and the structural similarity of potential impurities necessitate a well-optimized column chromatography protocol for effective separation.[3][4]

This guide is built upon established chromatographic principles and field-proven insights to empower you to overcome common purification hurdles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?

A: Streaking is a classic sign of undesirable interactions between your basic aniline compound and the acidic nature of the silica gel stationary phase.[5][6] The lone pair of electrons on the nitrogen atom can interact strongly with the surface silanol groups (Si-OH) of the silica, causing the compound to "stick" and elute slowly and unevenly.

Recommended Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[7]

    • Triethylamine (NEt₃ or TEA): Add 0.5-1% triethylamine to your solvent system (e.g., for every 100 mL of eluent, add 0.5-1 mL of TEA). The triethylamine will compete with your product for the acidic sites on the silica gel, effectively neutralizing them and allowing for sharp, well-defined bands.[8]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% v/v) can also be used, particularly with more polar solvent systems.[8]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of amines.[9]

    • Amine-functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which prevents the unwanted interactions that cause streaking.[4][10]

Q2: I'm having trouble getting good separation between my product and a close-running impurity. How can I improve the resolution?

A: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase and column parameters.

Recommended Solutions:

  • Optimize the Solvent System: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate.[6]

    • Start with Low Polarity: Begin with a non-polar solvent system, such as 95:5 Hexanes:Ethyl Acetate, and gradually increase the proportion of the more polar solvent (ethyl acetate) in small increments (e.g., to 90:10, 85:15).[11]

    • Test Different Solvent Combinations: If a simple hexane/ethyl acetate system is not effective, explore other solvent combinations. Dichloromethane/methanol is a more polar option that can sometimes provide different selectivity.[12]

  • Column Dimensions and Packing:

    • Increase Column Length: A longer column provides more surface area for interaction, which can improve separation.

    • Decrease Column Diameter: A narrower column can lead to sharper bands.

    • Proper Packing: Ensure your column is packed uniformly as a slurry ("wet packing") to avoid channels and cracks in the silica bed, which lead to poor separation.[12]

  • Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities behind.[12]

Q3: My compound seems to have decomposed on the column. The collected fractions are discolored, and the yield is very low. What went wrong?

A: Anilines can be susceptible to oxidation and degradation, especially on acidic silica gel over extended periods.[9]

Recommended Solutions:

  • Deactivate the Silica Gel: As mentioned in Q1, adding triethylamine to your eluent will help neutralize the silica. You can also pre-treat the silica by washing it with a solvent containing triethylamine before packing the column.[3]

  • Minimize Time on the Column: Use flash column chromatography with positive pressure to speed up the elution process. The less time your compound spends on the silica, the lower the risk of degradation.

  • Work Under an Inert Atmosphere: If your compound is particularly sensitive, consider handling it under a nitrogen or argon atmosphere to prevent air oxidation, which can be exacerbated by the large surface area of the silica gel.

Q4: My product is not moving from the origin (Rf is too low) or is eluting with the solvent front (Rf is too high). How do I adjust the elution?

A: This is a straightforward issue of mobile phase polarity.

  • If Rf is too low (compound at the baseline): Your solvent system is not polar enough to move the compound up the column. Increase the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 20% or 30%).[9]

  • If Rf is too high (compound at the solvent front): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 15% or 10%).[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A: For general-purpose purification, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[13] However, due to the basic nature of the aniline, you will likely need to add a basic modifier like triethylamine to your mobile phase to prevent peak tailing.[3] For particularly problematic separations or acid-sensitive compounds, basic or neutral alumina can be a superior alternative.[9]

Q2: How do I determine the optimal solvent system (mobile phase) for my column?

A: The best practice is to first perform Thin Layer Chromatography (TLC) analysis.[14]

  • Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber with a test solvent system. A good starting point for this compound is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[11]

  • Visualize the spots (e.g., under a UV lamp).

  • The ideal solvent system will give your target product an Rf value of approximately 0.2-0.4 .[6] This ensures that the compound will move through the column at a reasonable rate and separate well from impurities.

Q3: What are the likely impurities I need to separate from my crude this compound?

A: If your compound was synthesized via a Suzuki-Miyaura coupling, common impurities include:

  • Unreacted Starting Materials: 2-bromoaniline (or other haloaniline) and 3-methoxyphenylboronic acid.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the haloaniline.[15]

  • Protodeboronation Product: 3-methoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Palladium Catalyst Residues: These are typically highly polar and will remain at the baseline of the TLC plate.

Q4: Should I use "dry loading" or "wet loading" to apply my sample to the column?

A: Both methods are effective, but "dry loading" is often preferred, especially if your crude product has poor solubility in the initial mobile phase.[6][16]

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[16] This technique ensures that the sample is applied as a very narrow band, which leads to better separation.

  • Wet Loading: Dissolve your crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.[16]

Q5: How much silica gel should I use for my column?

A: A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude product.[11] For example, to purify 1 gram of crude material, you would use 50-100 grams of silica gel. Use the higher end of this range for more difficult separations.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials and Equipment:
  • Crude this compound (~1 g)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (NEt₃)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Procedure:
  • TLC Analysis and Solvent System Optimization:

    • Prepare several test eluents with varying ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15) each containing 1% triethylamine.

    • Perform TLC analysis of your crude material with these eluents to find the system that provides an Rf of ~0.3 for the product spot.

  • Column Packing (Wet Packing Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~1 cm).

    • In a beaker, prepare a slurry of silica gel (~75 g) in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc with 1% TEA).

    • Pour the slurry into the column. Use gentle air pressure or tap the column to ensure a uniform, tightly packed bed free of air bubbles.

    • Add another thin layer of sand (~1 cm) on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [16]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add your optimized mobile phase to the top of the column.

    • Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate (a few inches per minute).

    • Begin collecting fractions in test tubes.

    • If necessary, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary
ParameterRecommended Value/Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Crude Sample Mass ~ 1.0 g
Silica Gel Mass 75-100 g
Initial Mobile Phase 90:10 Hexanes:Ethyl Acetate + 1% Triethylamine (adjust based on TLC)
Target Product Rf ~0.2 - 0.4
Sample Loading Dry Loading Recommended

Visual Workflow and Logic Diagrams

Troubleshooting Logic for Amine Purification

Troubleshooting_Workflow Problem Problem Observed (e.g., Streaking, Poor Separation) Check_TLC Analyze TLC Plate Problem->Check_TLC Streaking Streaking or Tailing? Check_TLC->Streaking Poor_Sep Poor Separation? Streaking->Poor_Sep No Add_Base Add 1% Triethylamine to Eluent Streaking->Add_Base Yes No_Movement Rf Too Low? Poor_Sep->No_Movement No Optimize_Solvent Adjust Solvent Ratio (Fine-tune Polarity) Poor_Sep->Optimize_Solvent Yes Too_Fast Rf Too High? No_Movement->Too_Fast No Increase_Polarity Increase % of Polar Solvent No_Movement->Increase_Polarity Yes Decrease_Polarity Decrease % of Polar Solvent Too_Fast->Decrease_Polarity Yes Change_Stationary Consider Alumina or Amine-Functionalized Silica Add_Base->Change_Stationary If persists Use_Gradient Implement Gradient Elution Optimize_Solvent->Use_Gradient For complex mixtures

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Flash Chromatography) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step experimental workflow for purification.

References

  • ChemistryViews. (2012, August 7).
  • University of Rochester, Department of Chemistry.
  • Chrom Tech, Inc. (2024, November 20).
  • ResearchGate. (2025, August 6).
  • uHPLCs.com. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
  • University of Oxford. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
  • MDPI. (2021, March 23).
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Science Forums. (2011, August 29).
  • ResearchGate. (2025, August 6). TLC Separation of Amino Acids with a Green Mobile Phase. [Link]
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
  • LCGC International. (2018, November 1).
  • MDPI. (2021, October 13).
  • Org Prep Daily. (2006, October 5). Purifying amines on silica. [Link]
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]
  • Wikipedia. Suzuki reaction. [Link]

Sources

Technical Support Center: Recrystallization of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering field-proven insights and robust methodologies to ensure you achieve the highest purity for your downstream applications.

I. Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The fundamental principle is that the solubility of most solids in a solvent increases with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to crystallize out, leaving impurities behind in the solution (mother liquor).[1][3]

II. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound will not dissolve in the hot solvent. What should I do?

Probable Causes & Solutions:

  • Insufficient Solvent: This is a common issue. The goal is to use the minimum amount of boiling solvent.[3]

    • Solution: Add the hot solvent in small portions to the heated crude product until it just dissolves. Be patient, as dissolution may not be instantaneous.

  • Inappropriate Solvent Choice: The selected solvent may have poor solvating power for this compound, even at elevated temperatures.

    • Solution: Re-evaluate your solvent choice. A good starting point is to test the solubility of a small amount of your crude material in various solvents in test tubes.[4][5] Given the structure of this compound (an aromatic amine with a methoxy group), solvents of intermediate polarity are often a good starting point.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity.

    • Solution: If the majority of your compound has dissolved and a small amount of solid remains, this is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.[1][6]

Q2: No crystals are forming after cooling the solution. How can I induce crystallization?

Probable Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[7]

    • Solution 1: Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[8][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[8]

  • Excess Solvent: Too much solvent may have been added, keeping the compound soluble even at low temperatures.[7][8]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution and allowing the solvent to evaporate; a solid residue should form.[8]

Q3: The product has "oiled out" instead of forming crystals. What went wrong?

Probable Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as a liquid (oil) rather than forming an ordered crystal lattice.[8]

    • Solution: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[8]

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.[7]

    • Solution: If slow cooling does not resolve the issue, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before proceeding with recrystallization.[7]

  • Inappropriate Solvent: Some solvents are more prone to causing oiling out with certain compounds.

    • Solution: Experiment with a different solvent or a mixed solvent system.

Q4: The final yield of pure this compound is very low. How can I improve it?

Probable Causes & Solutions:

  • Using Too Much Solvent: This is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[3][8]

    • Solution: Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization During Hot Filtration: If a hot filtration step was necessary, the product may have crystallized on the filter paper or in the funnel.

    • Solution: To prevent this, use a pre-heated funnel and flask for the filtration. Rinsing the filter paper with a small amount of hot solvent can also help.[6]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product loss.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[3]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

III. Frequently Asked Questions (FAQs)

Q: What is the best single solvent for recrystallizing this compound?

A: While the ideal solvent must be determined experimentally, good candidates to screen for this compound, based on its structure, would include ethanol, methanol, or toluene.[10] The principle of "like dissolves like" suggests that solvents with some polarity and aromatic character may be effective. A small-scale solubility test is the most reliable way to determine the best solvent.[4][5]

Q: When should I consider using a mixed solvent system?

A: A mixed solvent system is useful when no single solvent has the ideal solubility characteristics.[4] This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[11] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common mixed solvent system for anilines is ethanol/water.[12][13]

Q: What are the likely impurities in a synthesis of this compound?

A: The impurities will depend on the synthetic route. For instance, in a Suzuki coupling reaction, common impurities could include starting materials (e.g., a bromoaniline or a methoxyphenylboronic acid), homocoupled byproducts, and residual catalyst. In other synthetic pathways, related isomers or over-alkylated/arylated products might be present.[14][15]

Q: How can I tell if my recrystallized product is pure?

A: The most common methods to assess purity are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

IV. Experimental Protocols & Data

Solvent Selection Protocol
  • Place approximately 20-30 mg of crude this compound into several different test tubes.

  • Add a potential solvent (e.g., water, ethanol, methanol, toluene, ethyl acetate, hexane) dropwise at room temperature to the first test tube, shaking after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[5]

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to observe crystal formation.[3]

  • The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble when hot.[1][4]

SolventPolarityBoiling Point (°C)Suitability Notes
Water High100Likely a poor solvent unless the aniline is salified.[10]
Ethanol High78Good candidate; often used for anilines, sometimes with water.[12]
Methanol High65Similar to ethanol, a good candidate to test.[13]
Ethyl Acetate Medium77May be a suitable choice.
Toluene Low111Good for less polar compounds; the aromatic nature may help solubility.[10]
Hexane Low69Likely a poor solvent, but could be used as an anti-solvent in a mixed pair.
General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_finishing Finishing A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve solid A->B Heat C Insoluble impurities present? B->C D Hot gravity filtration C->D Yes E Cool solution slowly to room temperature C->E No D->E F Cool in ice bath E->F G Collect crystals via vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry crystals H->I J Assess purity (MP, TLC, NMR) I->J

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Start Cooling Q1 Crystals Form? Start->Q1 A1 No: Supersaturated or too much solvent Q1->A1 No Q2 Product is solid? Q1->Q2 Yes S1 Scratch flask / Add seed crystal A1->S1 S2 Evaporate some solvent & re-cool A1->S2 S1->Q1 S2->Q1 A2 No: Oiled out Q2->A2 No End Successful Crystallization Q2->End Yes S3 Reheat, add more solvent, cool very slowly A2->S3 S3->Q1

Caption: Decision tree for common recrystallization problems.

V. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]

  • K. B. Wiberg. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (Note: A direct accessible link for this specific textbook is not available, but it is a standard reference in the field. The principles are covered in the other provided sources.)

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Sociedad Química de México. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Retrieved from [Link]

Sources

How to minimize homocoupling side products in 2-(3-Methoxyphenyl)aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Minimizing Homocoupling Side Products in the Synthesis of 2-(3-Methoxyphenyl)aniline

Welcome to the technical support guide for optimizing the synthesis of this compound via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges with the formation of homocoupling byproducts. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to enhance the yield and purity of your target biaryl compound.

Introduction: The Challenge of Homocoupling

The synthesis of unsymmetrical biaryls like this compound is a cornerstone of pharmaceutical and materials science research. The Palladium-catalyzed Suzuki-Miyaura reaction is a powerful and widely used method for this transformation due to its functional group tolerance and the use of stable organoboron reagents.[1][2]

However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent (in this case, 3-methoxyphenylboronic acid) to form a symmetrical biaryl (3,3'-dimethoxybiphenyl). This side reaction consumes valuable starting material, reduces the yield of the desired product, and introduces a purification challenge.

This guide will dissect the mechanistic origins of homocoupling and provide a logical, step-by-step framework for its suppression.

Understanding the Competing Pathways

The success of a Suzuki-Miyaura coupling hinges on favoring the desired cross-coupling catalytic cycle over the competing homocoupling pathway. Both pathways are initiated by the palladium catalyst.

Suzuki_Coupling_Pathways cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (with 2-Haloaniline) Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX + 2-Haloaniline Trans Transmetalation (with Ar'B(OH)₂) ArPdX->Trans ArPdAr_prime Ar-Pd(II)-Ar' Trans->ArPdAr_prime + 3-Methoxyphenyl B(OH)₂ + Base RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerates Catalyst Product This compound (Desired Product) RE->Product PdII_source Pd(II) Source (e.g., Pd(OAc)₂, O₂ contamination) Trans_homo1 Transmetalation 1 (with Ar'B(OH)₂) PdII_source->Trans_homo1 Ar_prime_Pd_X Ar'-Pd(II)-X Trans_homo1->Ar_prime_Pd_X + 3-Methoxyphenyl B(OH)₂ Trans_homo2 Transmetalation 2 (with Ar'B(OH)₂) Ar_prime_Pd_X->Trans_homo2 Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' Trans_homo2->Ar_prime_Pd_Ar_prime + 3-Methoxyphenyl B(OH)₂ RE_homo Reductive Elimination Ar_prime_Pd_Ar_prime->RE_homo RE_homo->Pd0 Reduces to Pd(0) Homocoupling_Product 3,3'-Dimethoxybiphenyl (Side Product) RE_homo->Homocoupling_Product

Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction.

The desired cross-coupling cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product.[1][3][4] Homocoupling is often promoted by the presence of Pd(II) species, which can arise from using a Pd(II) precatalyst (like Pd(OAc)₂) or from oxidation of the Pd(0) catalyst by residual oxygen.[5] This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the symmetrical biaryl.[5]

Troubleshooting Guide & FAQs

This section is structured as a series of questions that a researcher might ask when facing issues with homocoupling.

Q1: I'm observing a significant amount of 3,3'-dimethoxybiphenyl in my reaction. What is the most common cause?

A1: Oxygen contamination is the most frequent culprit. The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which readily promotes the homocoupling of boronic acids.[5]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard methods include:

    • Inert Gas Sparging: Bubble nitrogen or argon through the solvent for at least 30-60 minutes before adding reagents. A subsurface sparge is particularly effective.[6][7]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of high-purity nitrogen or argon throughout the entire experiment, from setup to workup.

Q2: My reaction uses a Pd(II) precatalyst like Pd(OAc)₂. Could this be contributing to the problem?

A2: Yes. While Pd(II) precatalysts are common and effective, they must be reduced in situ to the catalytically active Pd(0) species for the cross-coupling cycle to begin.[5] If this reduction is slow or inefficient, the remaining Pd(II) can directly enter the homocoupling pathway.[5]

Troubleshooting Steps:

  • Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These sources do not require an initial reduction step, minimizing the initial concentration of Pd(II).

  • Use Modern Precatalysts: Employ well-defined palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are designed for rapid and clean generation of the active monoligated Pd(0) species, which can suppress side reactions.[8]

  • Introduce a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without significantly reducing the desired oxidative addition product.[6][7]

Q3: How does my choice of base affect homocoupling?

A3: The base plays a critical role in activating the boronic acid for transmetalation, but its strength and concentration can influence selectivity. [9][10] An excessively strong or concentrated base can accelerate the decomposition of the boronic acid or alter the catalyst structure in ways that may favor side reactions. The primary role of the base is to convert the boronic acid into a more nucleophilic borate anion [R-B(OH)₃]⁻, which is the active species in transmetalation.[9][10]

Troubleshooting Steps:

  • Screen Weaker Bases: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are often sufficient for efficient coupling while minimizing side reactions.

  • Optimize Base Stoichiometry: Using a large excess of base is not always better. The reaction selectivity can depend on the amount of base used.[9][10] Try reducing the equivalents of base to the recommended stoichiometric amount (typically 2-3 equivalents).

  • Consider Organic Bases: In some systems, organic bases like triethylamine (Et₃N) can be effective.[2][11]

Q4: Can reaction temperature and time influence the product ratio?

A4: Absolutely. Higher temperatures can accelerate all reaction pathways, including the undesired homocoupling. In some cases, elevated temperatures (>100 °C) can lead to catalyst decomposition, forming palladium black and reducing overall efficacy.[12]

Troubleshooting Steps:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may require longer reaction times, it can significantly improve the selectivity for the cross-coupled product over the homocoupled dimer.[13]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the limiting reagent (often the aryl halide) has been consumed to prevent prolonged exposure of the product and catalyst to reaction conditions, which could lead to degradation or further side reactions.

Q5: What role do ligands play in controlling homocoupling?

A5: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step from the L-Pd(Ar)(Ar') intermediate, which can outcompete pathways leading to side products.[14][15]

Troubleshooting Steps:

  • Use Bulky Monodentate Ligands: Ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or sterically demanding N-heterocyclic carbenes (NHCs) are highly effective.[8] Their steric bulk promotes the formation of monoligated Pd(0) species, which are often the most active catalysts, and can accelerate the rate-limiting oxidative addition step.[15]

  • Optimize Pd:Ligand Ratio: For many modern ligands, a 1:1 or 1:2 Pd-to-ligand ratio is optimal.[8] Using a large excess of ligand is generally not necessary and can sometimes be detrimental.

Summary of Optimization Parameters
ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Rigorously deoxygenate all solvents and reagents; maintain a positive N₂ or Ar pressure.Prevents oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[5]
Catalyst Source Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, well-defined Pd(II) precatalyst.Minimizes the initial concentration of "free" Pd(II) that can enter the homocoupling cycle.[5]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or NHCs.Stabilizes the catalyst, promotes efficient oxidative addition and reductive elimination.[14][15]
Base Use weaker inorganic bases (K₂CO₃, K₃PO₄) and optimize stoichiometry (2-3 eq.).Activates the boronic acid effectively while minimizing catalyst inhibition or substrate degradation.[9][10]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).Reduces the rate of side reactions and prevents thermal decomposition of the catalyst.[12]
Stoichiometry Use a slight excess (1.05-1.2 eq.) of the aryl halide relative to the boronic acid.Ensures the boronic acid is the limiting reagent in the homocoupling pathway.[13]
Example Protocol: Optimized Synthesis of this compound

This protocol incorporates several of the best practices discussed above to maximize the yield of the desired cross-coupled product.

Reactants:

  • 2-Bromoaniline (or 2-chloroaniline) (1.0 eq.)

  • 3-Methoxyphenylboronic acid (1.1 eq.)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (2.5 eq.)

  • Toluene/Water (10:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under argon, add 2-bromoaniline, 3-methoxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and backfill with argon.

  • Add degassed toluene and degassed water to the Schlenk flask containing the solids.

  • Add the catalyst/ligand mixture to the main reaction flask under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Caption: Optimized experimental workflow for minimizing homocoupling.

References
  • C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • A. Braga, et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
  • A. F. G. de Souza, et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • N. C. Bruno, et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • V. V. Kouznetsov, et al. (2018). Role of a base in Suzuki-Miyaura reaction.
  • S. K. Sharma, et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • M. B. Cid, et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • Chemistry LibreTexts. (2020). 17.
  • F. Maseras, et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
  • T. Hatakeyama & M. Nakamura. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Organic Chemistry Portal. [Link]
  • L. M. N. B. F. Santos, et al. (2018). Selectivity in cross-coupling at 23 °C.
  • J. F. Miller, et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
  • S. P. Stanforth, et al. (2004). Temperature effect on coupling reaction.
  • J. F. Miller, et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • J. V. Yoneda. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
  • H. A. Stefani, et al. (2019). Synthesis of symmetrical biaryl compounds by homocoupling reaction. Odesa I. I.
  • G. C. Fu, et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
  • S. L. Buchwald, et al. (2019).
  • S. L. Buchwald, et al. (2008).
  • J. E. Moses, et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][16]-Fused Indole Heterocycles. NIH. [Link]
  • J. Wang, et al. (2012). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. RSC Publishing. [Link]
  • J. E. Moses, et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][16]-Fused Indole Heterocycles.
  • R. Al-Zoubi, et al. (2021).
  • R. Al-Zoubi, et al. (2021).

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that while the Suzuki coupling is a powerful tool, certain substrates present unique challenges. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low conversion or other issues specifically with the coupling of 2-(3-Methoxyphenyl)aniline and its derivatives. This substrate is particularly challenging due to a combination of electronic and steric factors that can impede the catalytic cycle.

This document moves beyond generic advice to provide a logical, cause-and-effect framework for diagnosing and solving common problems encountered in the lab.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary parameters to investigate?

This is the most common failure mode for this class of substrate. The issue almost always lies within one of the core components of the catalytic cycle. A systematic check of the following is essential.

  • Catalyst System (Palladium Precatalyst & Ligand): The oxidative addition step is often the rate-limiting step for this electron-rich substrate. The aniline and methoxy groups donate electron density to the aromatic ring, making the C-X bond (where X is Br, Cl, or OTf) stronger and less susceptible to cleavage by the Pd(0) catalyst.

    • Causality: A standard catalyst like Pd(PPh₃)₄ may lack the requisite activity.[1] You require a more electron-rich and sterically hindered ligand to promote the oxidative addition.[2][3] Bulky ligands also facilitate the final reductive elimination step.[4][5]

    • Solution: Employ a modern, well-defined precatalyst that is both air-stable and highly active. Buchwald-type palladacycle precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) or CataCXium A Pd G3 are specifically designed for challenging couplings and are highly recommended.[6] These precatalysts ensure the efficient generation of the active Pd(0) species.

  • Choice of Base: The base plays a critical role in the transmetalation step, where it activates the boronic acid to form a more nucleophilic borate species.[7][8][9][10]

    • Causality: A weak or partially soluble base will result in a low concentration of the active borate species, stalling the catalytic cycle. Furthermore, the aniline moiety can have a slightly acidic N-H proton, which might interact with or be deprotonated by very strong bases, leading to side reactions or catalyst inhibition.

    • Solution: A moderately strong, non-nucleophilic inorganic base is typically optimal. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[6][11] Ensure the base is anhydrous if running a non-aqueous reaction and finely ground to maximize surface area.

  • Solvent and Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Causality: Oxygen contamination leads to the oxidation of Pd(0) to inactive Pd(II) species and promotes the unwanted homocoupling of the boronic acid partner.[1][11][12]

    • Solution: The solvent must be rigorously degassed before use. A common and effective method is freeze-pump-thaw (see protocols below). The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the solvent and catalyst. Aprotic polar solvents like 1,4-dioxane, 2-MeTHF, or toluene, often with a small amount of water (e.g., 10:1 ratio), are standard.[6][11]

Question 2: My main byproduct is the homocoupling of my boronic acid partner. What causes this and how can I fix it?

Observing significant amounts of a biaryl product derived from your boronic acid is a classic sign of a compromised catalytic system.

  • Causality: Homocoupling is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][12] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to the active Pd(0) state can be inefficient, leaving residual Pd(II) to catalyze the homocoupling pathway.

  • Mitigation Strategies:

    • Improve Degassing: This is the most critical factor. Ensure your solvent is oxygen-free and that the reaction is maintained under a positive pressure of inert gas.

    • Use a Pd(0) Source or Modern Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or, preferably, using a G3 palladacycle precatalyst, ensures that the active catalyst is generated cleanly without a separate reduction step that can be inefficient.

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a very large excess can sometimes favor homocoupling.

Question 3: I am observing significant protodeboronation of my boronic acid. How can this be prevented?

Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.

  • Causality: This side reaction is often promoted by the presence of water (which acts as the proton source) and a strong base.[1][11] Electron-rich boronic acids are particularly susceptible.

  • Mitigation Strategies:

    • Switch to a Milder Base: If protodeboronation is severe, consider switching from a strong base like K₃PO₄ to a milder one such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[11]

    • Use Anhydrous Conditions: Eliminating water from the reaction can significantly suppress protodeboronation. This would require using an anhydrous base (like finely powdered K₃PO₄) and a dry, aprotic solvent. Note that this may require re-optimization, as water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.[11]

Question 4: The reaction starts but seems to stall at intermediate conversion. What could be causing catalyst inhibition?

Catalyst inhibition is a common problem with substrates containing Lewis basic functional groups, such as the aniline in your substrate.

  • Causality: The nitrogen lone pair of the ortho-amino group can coordinate to the palladium center. This coordination can block the sites required for oxidative addition or transmetalation, effectively poisoning the catalyst.[1]

  • Mitigation Strategies:

    • Use a Bulkier Ligand: Sterically demanding ligands, such as SPhos or XPhos, are essential. Their bulkiness creates a protective pocket around the palladium atom, which can physically prevent the aniline nitrogen from coordinating while still allowing the intended catalytic steps to proceed.[1]

    • Protecting Group Strategy: While less ideal due to extra steps, protecting the aniline as a carbamate (e.g., Boc) or an amide can be a robust solution if ligand optimization fails. This removes the problematic Lewis basic site entirely.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound particularly difficult?

This substrate combines two challenging features:

  • Electronic Deactivation: Both the amino group (ortho) and the methoxy group (meta, but still influencing the ring) are electron-donating. This increases the electron density on the aryl halide ring, making the crucial initial oxidative addition step of the Pd(0) catalyst slower and more difficult.[13]

  • Catalyst Inhibition: The ortho-amino group is a Lewis base that can coordinate to the palladium catalyst, inhibiting its activity as described in the previous section.[1]

Q2: How do I select the optimal ligand for this reaction?

For challenging, electron-rich aryl halides, the ligand must serve two primary functions:

  • Promote Oxidative Addition: The ligand should be highly electron-donating (e.g., a trialkylphosphine or a biarylphosphine like SPhos) to make the palladium center more nucleophilic and reactive towards the C-X bond.[2][3]

  • Promote Reductive Elimination: The ligand must be sterically bulky. This bulk forces the two organic partners on the palladium into close proximity, facilitating the final bond-forming reductive elimination step to release the product and regenerate the catalyst.[4][5]

This is why the Buchwald biarylphosphines (SPhos, XPhos, RuPhos) and related ligands (CataCXium A) are the industry standard for such transformations.[6]

Q3: What is the precise role of water in a typical Suzuki coupling solvent system?

Water often plays a beneficial, multi-faceted role, but its concentration must be controlled:

  • Base Solubility: It helps to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, ensuring they are available to participate in the reaction.[14]

  • Transmetalation Enhancement: Water can participate in the equilibrium of the boronic acid, facilitating the formation of the reactive borate species needed for transmetalation.

  • Potential Downside: As mentioned, excess water can be the proton source for the unwanted protodeboronation side reaction.[11] A typical starting point is a 5:1 to 10:1 organic solvent to water ratio.

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are critical for success.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X Formed RE Reductive Elimination TM->RE Ar-Pd(II)-R Formed CAT Active Pd(0)L₂ Catalyst RE->CAT Product R¹-R² Released CAT->OA Reacts with Aryl Halide (Ar-X) ARX Aryl Halide (Ar-X) ARX->OA BOR Boronic Acid (R-B(OH)₂) BOR->TM BASE Base BASE->TM Activates

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Flowchart start Low Conversion? check_catalyst Is catalyst system appropriate? (e.g., SPhos Pd G3) start->check_catalyst Yes check_base Is base strong & non-nucleophilic? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes success Reaction Optimized check_catalyst->success No, Fix check_setup Is setup rigorously inert? (Degassed solvent, Ar/N₂ atm) check_base->check_setup Yes check_base->success No, Fix side_products Side Products Observed? check_setup->side_products Yes check_setup->success No, Fix homocoupling Homocoupling? (Improve degassing, check precatalyst) side_products->homocoupling Yes protodeboronation Protodeboronation? (Use milder base, anhydrous conditions) side_products->protodeboronation Yes side_products->success No

Caption: A decision tree for troubleshooting failed reactions.

Data Summary & Recommended Protocols

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale
Aryl Halide This compound derivative (1.0 equiv)Limiting reagent.
Boronic Acid/Ester Coupling Partner (1.3 equiv)Slight excess ensures complete consumption of the limiting halide.
Palladium Precatalyst SPhos Pd G3 (1-2 mol%)Highly active, air-stable precatalyst designed for challenging electron-rich substrates.[1]
Base K₃PO₄ (2.0-3.0 equiv)Strong, non-nucleophilic base to promote transmetalation without side reactions.[11]
Solvent 1,4-Dioxane / H₂O (10:1) or 2-MeTHF / H₂O (10:1)Robust solvent systems for Suzuki couplings, water aids in dissolving the base.[6][11]
Temperature 80-100 °CSufficient thermal energy is required to overcome the activation barrier for oxidative addition.
Atmosphere Argon or NitrogenCrucial to prevent catalyst decomposition and homocoupling.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the boronic acid partner (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a fully inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the SPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to the desired concentration (typically 0.1 M).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating mantle at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)
  • Freeze: Place the solvent in a flask that is no more than half full. Seal the flask and immerse it in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the dissolved gases from the headspace above the frozen solvent.

  • Thaw: Close the connection to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a room temperature water bath. You may see bubbles being released from the solvent as it thaws; these are dissolved gases.

  • Repeat: Repeat this entire three-step cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with argon or nitrogen.

References
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2018). ScholarWorks @ UTRGV. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University. [Link]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. KCIL Chemofarbe Group. [Link]
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). ACS Omega. [Link]
  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022).
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. (2017).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). PubMed. [Link]

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Technical Support Center: Catalyst Selection and Loading Optimization for 2-(3-Methoxyphenyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving 2-(3-Methoxyphenyl)aniline, a common building block in medicinal chemistry. As an electron-rich aniline, its reactivity presents unique challenges and opportunities in C-N bond formation, primarily through Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues encountered during experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination reaction with this compound is resulting in low or no conversion of my starting materials. What are the most common causes and how can I fix this?

Answer: Low conversion is the most frequent challenge and can stem from several factors related to the catalyst system, reaction conditions, or reagents. The primary areas to investigate are the activity of the catalyst, the choice of ligand, and the selection of the base and solvent.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. Its inefficient generation or deactivation by oxygen is a common failure point.[1]

    • Solution: Use a high-purity, air-stable palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4 type) are designed to reliably generate the active LPd(0) species upon exposure to the base.[2][3] If you are using a Pd(II) source like Pd(OAc)₂, ensure it is of high quality and consider a pre-activation step before adding it to the main reaction vessel.[3] Crucially, ensure all solvents and the reaction vessel are rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment to prevent oxygen from poisoning the catalyst.[4]

  • Suboptimal Ligand Choice: this compound is electron-rich. The ligand's steric and electronic properties are critical for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

    • Solution: For electron-rich anilines, bulky and electron-rich biaryl phosphine ligands are often the most effective.[6][7] If your current ligand is not performing, screen a panel of established ligands known for their high activity in C-N couplings.

    Experimental Protocol: Initial Ligand Screening

    • Setup: In a glovebox, arrange an array of oven-dried reaction vials, each with a stir bar.

    • Precatalyst & Ligand: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the respective ligand (2-2.4 mol%). See Table 1 for a recommended screening panel.

    • Reagents: Add the base (e.g., NaOtBu, 1.4 equiv.), the aryl halide (1.0 equiv.), and this compound (1.2 equiv.).

    • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.2 M).

    • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block (typically 80-110 °C) with vigorous stirring.

    • Monitoring: After a set time (e.g., 4-12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion.

    Table 1: Recommended Initial Ligand Screening Panel for this compound Coupling

    Ligand Class Key Characteristics
    XPhos Biaryl Monophosphine Very bulky and electron-rich; often a top performer for challenging amines.[8]
    RuPhos Biaryl Monophosphine Sterically hindered; effective for electron-deficient and sterically hindered amines.[9]
    BrettPhos Biaryl Monophosphine Extremely bulky; useful for highly hindered substrates.[8]
    BINAP Bidentate Phosphine An earlier generation ligand, but its defined bite angle can be effective for certain substrate pairings.[10]

    | cataCXium A | Di-adamantylalkylphosphine | Highly effective for heteroaromatic couplings and can be beneficial for challenging substrates.[11] |

  • Incorrect Base or Solvent: The base's role is to deprotonate the aniline, and its strength and solubility can dramatically affect the reaction rate.[12][13] The solvent must solubilize all components and stabilize the catalytic species.[2][14]

    • Solution: For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) provides fast reaction rates.[1] However, if your coupling partner has base-sensitive functional groups (like esters or nitriles), a weaker inorganic base such as Cs₂CO₃ or K₃PO₄ is a better choice, though this may require higher temperatures.[1][15] Aprotic solvents like toluene, dioxane, or THF are generally effective.[2] If solubility is an issue, consider a more polar solvent like CPME or a mixture of solvents.[2]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Question: My reaction mixture is turning black, and I see a precipitate forming. The reaction has stalled. What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (elemental palladium).[16] This removes the active catalyst from the solution, halting the reaction.

Potential Causes & Step-by-Step Solutions:

  • High Temperature: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst decomposition pathways.

    • Solution: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, a more active ligand may be required to achieve good conversion under milder conditions.[1]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and precipitation.

    • Solution: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 1.5:1 to 2.5:1 (Ligand:Pd) is typical. Using a pre-catalyst often ensures the correct stoichiometry.[3]

  • Presence of Oxygen: As mentioned previously, oxygen is highly detrimental to the active Pd(0) catalyst.

    • Solution: Re-evaluate your inert atmosphere technique. Ensure high-purity inert gas is used and that solvents are properly degassed using methods like freeze-pump-thaw or by sparging with argon for an extended period.

Issue 3: Formation of Side Products

Question: I am getting my desired product, but I am also seeing significant amounts of side products, particularly hydrodehalogenation of my aryl halide. How can I improve selectivity?

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common competing side reaction.[1] It often occurs when the desired C-N coupling is slow, allowing alternative pathways to dominate.

Potential Causes & Step-by-Step Solutions:

  • Slow Reductive Elimination: If the final product-forming step is slow, the aryl-palladium intermediate can undergo side reactions.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., XPhos, BrettPhos). These ligands are known to accelerate the C-N reductive elimination step, which is often rate-limiting.[5][17]

  • Base-Induced Side Reactions: Some bases or solvents can act as hydride sources, promoting hydrodehalogenation.

    • Solution: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1] Avoid alcoholic solvents if hydrodehalogenation is a persistent issue.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst loading to start with for a new reaction with this compound?

A1: For initial screening and optimization, a catalyst loading of 1-2 mol% of palladium is a robust starting point.[18] This is typically high enough to ensure the reaction proceeds and provides a good baseline for evaluating other parameters like ligand and base. Once the optimal conditions are identified, the catalyst loading can be systematically lowered to improve process efficiency and reduce cost.

Q2: How do I perform a catalyst loading optimization?

A2: Once you have identified the best ligand, base, and solvent combination, you can optimize the catalyst loading by running a series of parallel reactions with decreasing amounts of the palladium precatalyst.

dot

Caption: Workflow for Catalyst Loading Optimization.

Table 2: Effect of Catalyst Loading on Yield (Representative Data)

Catalyst Loading (mol%) Yield (%) after 12h
2.0 98
1.5 98
1.0 96
0.5 85
0.1 42

Note: This data is representative. The optimal loading must be determined experimentally.[4]

Q3: What analytical techniques are best for monitoring these reactions?

A3: Real-time reaction monitoring is crucial for effective optimization. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for quantifying the consumption of starting materials and the formation of the product and any byproducts.[19][20] For simpler qualitative monitoring, Thin Layer Chromatography (TLC) is often sufficient. These techniques allow you to generate reaction profiles and make informed decisions about reaction time and potential issues.[21]

Q4: How should I purify the final biaryl amine product?

A4: Standard flash column chromatography on silica gel is the most common method for purifying cross-coupling products. However, basic amine products can sometimes streak on acidic silica gel. To mitigate this, you can pre-treat the silica with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) or use commercially available amine-functionalized silica.[22] Alternatively, an acid-base extraction can be effective. The amine product can be protonated with an acid (like HCl) to become water-soluble, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent. A more recent method involves precipitation of the amine as a trichloroacetic acid salt, which can then be heated to liberate the pure amine.[23][24]

dot

Caption: Troubleshooting workflow for low product yield.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amin
  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. (n.d.). Benchchem.
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2017). Reaction Chemistry & Engineering.
  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. (2021).
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.).
  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of British Columbia.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of British Columbia.
  • C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. (n.d.). Benchchem.
  • Buchwald–Hartwig amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.). PMC - NIH.
  • optimization of reaction conditions for aniline synthesis. (n.d.). Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. (n.d.). Benchchem.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. (n.d.). Benchchem.
  • Three‐Component Aminoarylation of Electron‐Rich Alkenes by Merging Photoredox with Nickel C
  • Process optimization for acid-amine coupling: a catalytic approach. (2022).
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • Recent Green and Sustainable Pd‐Catalyzed Amin
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Trichloroacetic acid fueled practical amine purifications. (2022). PMC - PubMed Central - NIH.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Trichloroacetic acid fueled practical amine purific
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • General Preparation of Amines by Oxidative Coupling of Amidocuprates. (2025).

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Technical Support Center: Solvent and Base Screening for Reactions with 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(3-Methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols for solvent and base screening. Our focus is to empower you to navigate the complexities of reaction optimization with a foundational understanding of the underlying chemical principles.

Introduction

This compound is a valuable biaryl amine intermediate, frequently employed in the synthesis of complex organic molecules, notably carbazole derivatives and other pharmaceutically relevant scaffolds. The success of coupling reactions involving this substrate, such as the Buchwald-Hartwig amination or intramolecular C-H activation/amination for carbazole synthesis, is critically dependent on the judicious selection of solvent and base. This guide will provide a comprehensive framework for systematically screening these parameters to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound in cross-coupling reactions?

A1: The primary challenges include:

  • Low Reactivity: The aniline nitrogen in this compound is relatively nucleophilic, but steric hindrance from the ortho-phenyl group can impede its reaction with bulky electrophiles.

  • Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide partner, homocoupling of the starting materials, and in the case of carbazole synthesis, the formation of undesired regioisomers.

  • Poor Solubility: The starting material or intermediates may have limited solubility in certain organic solvents, leading to heterogeneous reaction mixtures and poor reaction kinetics.

  • Catalyst Deactivation: The choice of base and solvent can significantly impact the stability and activity of the palladium catalyst.

Q2: How does solvent polarity affect my reaction with this compound?

A2: Solvent polarity plays a crucial role in several aspects of the reaction. Polar aprotic solvents like DMF, DMSO, and NMP can stabilize charged intermediates in the catalytic cycle, which can accelerate the reaction rate. However, highly coordinating solvents may also compete with the desired ligands for binding to the palladium center, potentially inhibiting catalysis. Nonpolar aprotic solvents such as toluene and dioxane are also commonly used and can be effective, particularly when using bulky, electron-rich phosphine ligands. The choice of solvent can also influence the solubility of the base, which is a critical factor for its effectiveness.

Q3: What is the role of the base in these reactions, and how do I choose the right one?

A3: The base in palladium-catalyzed aminations serves to deprotonate the aniline nitrogen, forming the more nucleophilic amide, which then participates in the catalytic cycle. The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often very effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred. The solubility of the inorganic base in the organic solvent is a common and often underestimated reason for reaction failure.

Q4: I am attempting to synthesize a carbazole from this compound via intramolecular C-H amination. What are the key parameters to consider?

A4: For the intramolecular C-H amination to form a carbazole, the key is to facilitate the cyclization step. This typically involves a palladium catalyst and an oxidant. The choice of solvent is critical, with polar aprotic solvents like DMSO often favoring the desired C-N bond formation. The base is also important for the initial N-H activation. Careful optimization of the catalyst, oxidant, and reaction temperature is necessary to achieve high yields and regioselectivity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Poor solubility of reactants, especially the base. 3. Inappropriate solvent or base. 4. Insufficient reaction temperature or time.1. Use a pre-activated catalyst or ensure anaerobic conditions. 2. Switch to a more soluble base (e.g., an organic base like DBU) or a solvent that better dissolves the inorganic base. Consider using a phase-transfer catalyst. 3. Screen a panel of solvents with varying polarities and coordinating abilities. Screen a range of bases from strong alkoxides to weaker carbonates. 4. Incrementally increase the reaction temperature and monitor for product formation and decomposition.
Significant hydrodehalogenation of the aryl halide 1. Presence of a hydride source. 2. The rate of reductive elimination is slow compared to competing pathways.1. Use anhydrous solvents and high-purity reagents. 2. Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos) to promote reductive elimination. Consider a weaker base.
Formation of biaryl byproduct (homocoupling) 1. Catalyst promoting self-coupling. 2. Sub-optimal reaction conditions.1. Screen different palladium precursors and ligands. 2. Adjust the stoichiometry of reactants. Lowering the temperature may also reduce homocoupling.
Decomposition of starting material or product 1. Base is too strong for the functional groups present. 2. Reaction temperature is too high.1. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃). 2. Lower the reaction temperature and extend the reaction time.
Inconsistent results between batches 1. Variable quality of reagents or solvents. 2. Inconsistent setup or atmospheric conditions.1. Use freshly purified solvents and high-purity reagents. 2. Ensure strict anaerobic and anhydrous conditions for every reaction.

Experimental Protocols

Protocol 1: High-Throughput Screening of Solvents and Bases for Buchwald-Hartwig Amination

This protocol describes a high-throughput screening approach to efficiently identify optimal solvent and base combinations for the coupling of this compound with an aryl halide.

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_reaction Reaction & Analysis A Array of Reaction Vials B Dispense Aryl Halide & this compound Stock Solution A->B Step 1 C Dispense Catalyst/Ligand Stock Solution B->C Step 2 D Dispense Solvent Array C->D Step 3 E Dispense Base Array D->E Step 4 F Seal and Heat with Stirring E->F Step 5 G Quench and Prepare for Analysis F->G Step 6 H LC-MS or GC-MS Analysis G->H Step 7 I Data Analysis & Identification of Hits H->I Step 8

Caption: High-throughput screening workflow for reaction optimization.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Array of solvents (see Table 1)

  • Array of bases (see Table 2)

  • Anhydrous toluene (for stock solutions)

  • 96-well plate with 1-2 mL glass vials and stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation (in a glovebox):

    • Prepare a stock solution of the aryl halide and this compound in anhydrous toluene.

    • Prepare a stock solution of the palladium precatalyst and phosphine ligand in anhydrous toluene.

  • Reagent Dispensing:

    • To each vial in the 96-well plate, add the aryl halide/aniline stock solution.

    • Add the catalyst/ligand stock solution to each vial.

  • Solvent and Base Addition:

    • Dispense the array of different anhydrous solvents to the designated vials.

    • Add the array of different bases to the designated vials.

  • Reaction:

    • Seal the 96-well plate with a cap mat.

    • Heat the plate on a heating block with stirring for a predetermined time (e.g., 12-24 hours) at a set temperature (e.g., 100 °C).

  • Workup and Analysis:

    • Cool the plate to room temperature.

    • Quench the reactions with a standard workup procedure (e.g., addition of water and extraction with an organic solvent).

    • Analyze the product formation in each vial using high-throughput analysis techniques such as LC-MS or GC-MS.

Data for Screening

Table 1: Properties of Common Solvents for Cross-Coupling Reactions
SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Type
Toluene2.38111Nonpolar Aprotic
1,4-Dioxane2.25101Nonpolar Aprotic
Tetrahydrofuran (THF)7.5866Polar Aprotic
2-Methyltetrahydrofuran (2-MeTHF)6.9780Polar Aprotic
N,N-Dimethylformamide (DMF)36.71153Polar Aprotic
N,N-Dimethylacetamide (DMAc)37.78166Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.68189Polar Aprotic
Acetonitrile (MeCN)37.582Polar Aprotic
Data sourced from various chemical data handbooks.
Table 2: Common Bases for Buchwald-Hartwig Amination
BasepKₐ of Conjugate Acid (in DMSO)TypeKey Considerations
Sodium tert-butoxide (NaOtBu)~32Strong AlkoxideHighly effective, but can be too harsh for sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LHMDS)~29.5Strong AmideVery strong, non-nucleophilic base.
Potassium phosphate (K₃PO₄)~12.3 (in water)Weak InorganicGood for base-sensitive substrates; often requires higher temperatures.
Cesium carbonate (Cs₂CO₃)~10.2 (in water)Weak InorganicMild base, suitable for sensitive molecules.
Potassium carbonate (K₂CO₃)~10.3 (in water)Weak InorganicCommon and cost-effective, but often less effective than Cs₂CO₃ or K₃PO₄.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5 (in MeCN)Organic AmidineSoluble in organic solvents, can be a good option for sensitive substrates.
pKa values are approximate and can vary with solvent and temperature. Data compiled from various sources.[2][3]

Mechanistic Considerations

A sound understanding of the reaction mechanism is crucial for rational troubleshooting and optimization.

Decision Tree for Ligand Selection:

Ligand_Selection start Substrate Challenge steric_hindrance Sterically Hindered Aryl Halide or Amine? start->steric_hindrance electron_rich Electron-Rich Aryl Halide? steric_hindrance->electron_rich No bulky_ligand Use Bulky, Electron-Rich Monophosphine Ligand (e.g., XPhos, RuPhos) steric_hindrance->bulky_ligand Yes electron_poor_amine Weakly Nucleophilic Amine? electron_rich->electron_poor_amine No electron_rich->bulky_ligand Yes highly_active_ligand Use Highly Active Ligand (e.g., BrettPhos) electron_poor_amine->highly_active_ligand Yes standard_ligand Standard Bulky Monophosphine May Suffice electron_poor_amine->standard_ligand No bidentate_ligand Consider Bidentate Ligand (e.g., BINAP, Xantphos)

Caption: Decision tree for initial phosphine ligand selection.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The choice of solvent and base can influence the rate of each of these steps. For instance, a more polar solvent can stabilize the oxidative addition complex, while a stronger base will facilitate the deprotonation of the amine. Bulky phosphine ligands are often required to promote the final reductive elimination step, which is crucial for achieving high turnover numbers.[6][7]

Conclusion

The successful execution of reactions with this compound hinges on a systematic and informed approach to solvent and base screening. By understanding the interplay between these parameters and the underlying reaction mechanism, researchers can efficiently navigate the complexities of reaction optimization. This guide provides a starting point for this process, and we encourage you to adapt these protocols and principles to your specific synthetic challenges.

References

  • Wikipedia. (2023).
  • Campeau, L.-C., et al. (2007). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 129(11), 3266–3267.
  • Royal Society of Chemistry. (2000). Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2017). Inorganic base in organic media?. [Link]
  • Royal Society of Chemistry. (2017). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry, 19(1), 218-221. [Link]
  • Tian, X., Song, L., & Hashmi, A. S. K. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
  • ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21675-21682.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. [Link]
  • Radian Corporation. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • Reddit. (2020). Use of insoluble inorganic bases in organic solvents. [Link]
  • ACS Publications. (2010). N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. The Journal of Organic Chemistry, 75(18), 6217–6220.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • National Center for Biotechnology Information. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
  • ResearchGate. (2020).
  • Springer Nature. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • CORA. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. [Link]
  • National Center for Biotechnology Information. (2011). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic Letters, 13(16), 4252–4255.
  • Science Madness. (2006). solubility of inorganic salts in organic solvents!!. [Link]
  • PubMed. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
  • SlidePlayer. (n.d.).
  • ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • National Center for Biotechnology Information. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 21, 2479-2488.
  • National Center for Biotechnology Information. (2014). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules, 19(6), 7536-7547.
  • National Center for Biotechnology Information. (2020).
  • National Center for Biotechnology Information. (2020). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 14(1), 32.
  • Beilstein Journals. (2025).
  • ResearchGate. (2023). Efficient synthesis of anilines a, The development of aryl C–H primary.... [Link]
  • PubMed. (2016). Aryl amination using ligand-free Ni(II)
  • Royal Society of Chemistry. (2018). Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Straightforward Synthesis of 2-Anilinobenzoxazoles and -benzothiazoles via Mechanochemical Ball-Milling-Promoted One-Pot Reactions.. [Link]
  • National Center for Biotechnology Information. (2015). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 137(42), 13484–13487.

Sources

Preventing oxidation of 2-(3-Methoxyphenyl)aniline during workup and purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling 2-(3-Methoxyphenyl)aniline. This molecule is a valuable intermediate in pharmaceutical and materials science research. However, its utility is matched by its susceptibility to oxidative degradation. Like many aniline derivatives, particularly those bearing electron-donating substituents such as a methoxy group, this compound is prone to oxidation upon exposure to atmospheric oxygen, light, and trace metal impurities. This degradation often manifests as a distinct color change from a pale, off-white solid to a dark brown or reddish tar, compromising sample purity, yield, and the reliability of subsequent experimental steps.

This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the integrity of your compound from reaction workup through to final purification and storage.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound sample has turned dark brown. What is happening and why?

This color change is a classic indicator of oxidation. The amino group (-NH₂) o[1]n the aniline ring is electron-rich and easily loses electrons, initiating an oxidation cascade. The presence of the electron-donating methoxy group further activates the aromatic system, making the molecule even more susceptible to oxidation than aniline itself.

The mechanism involves the formation of radical cations, which can then dimerize and polymerize. This process generates a c[2]omplex mixture of highly conjugated, intensely colored byproducts, including azoxybenzenes, nitrobenzenes, and polymeric materials. Key contributors to this p[3][4][5]rocess are:

  • Atmospheric Oxygen: The primary oxidant in most lab settings.

  • Light: Photo-oxidation can accelerate the degradation process.

  • Trace Metals: Metal ions can catalyze oxidation reactions.

  • Heat: Elevated temperatures during workup (e.g., solvent evaporation) can increase the rate of oxidation.

Q2: What are the best practices for storing this compound to ensure its long-term stability?

To prevent the gradual degradation of your purified compound, proper storage is critical. The goal is to eliminate contact with oxygen and light.

  • Inert Atmosphere: Store the compound in a vial that has been flushed with an inert gas like argon or nitrogen.

  • Light Protection: Use amber glass vials or wrap standard vials in aluminum foil to protect the contents from light.

  • Low Temperature: Store the vial in a refrigerator or freezer. Ensure the vial is sealed tightly to prevent moisture condensation upon removal.

  • Reducing Agent: For very long-term storage, consider adding a small amount of zinc dust to the solid material, which acts as a sacrificial reducing agent to scavenge trace oxygen.

Q3: Can I add a chemica[6]l stabilizer directly to my solution during workup?

Yes, this is a highly effective strategy. Adding a small quantity of an antioxidant or a reducing agent to your extraction or chromatography solvents can significantly inhibit oxidation.

  • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are excellent radical scavengers. A small amount added to your organic solvent can be effective.

  • Reducing Agents: D[7]uring aqueous washes, adding a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer can help quench dissolved oxygen and other oxidative species.

  • Hydroxylamine Stabilizers: In certain applications, hydroxylamine-based stabilizers are used to prevent discoloration and degradation during processing.

Troubleshooting [8]Guide: Workup & Purification

This table addresses common issues encountered during the isolation and purification of this compound.

Problem Observed Probable Cause(s) Recommended Solution(s)
Solution darkens during aqueous extraction.1. Oxygen dissolved in the aqueous solutions (water, brine). 2. Prolonged exposure to air in the separatory funnel.1. Degas all aqueous solutions by bubbling argon or nitrogen through them for 15-20 minutes prior to use. 2. Perform the extrac[8]tion under a positive pressure of inert gas. 3. Add a small amount of sodium bisulfite to the aqueous wash solutions.
Product discolors on the rotary evaporator.1. High temperature. 2. Leak in the system allowing air ingress under vacuum. 3. Residual oxygen in the flask.1. Use the lowest possible bath temperature. 2. Ensure all joints are well-sealed. 3. After removing the solvent, backfill the flask with nitrogen or argon before stopping the rotation.
Streaking and discolor[1]ation during column chromatography.1. Silica gel's slightly acidic surface can catalyze oxidation. 2. Large surface area of silica promotes interaction with air.1. Deactivate the stationary phase: Slurry the silica gel in your eluent containing 0.5-1% triethylamine or another suitable base before packing the column. 2. Run the column with a slight positive pressure of inert gas over the solvent head. 3. Work quickly to minimize the time the compound spends on the column.
Purified material darkens within hours of isolation.1. Incomplete removal of trace acidic impurities. 2. Insufficient protection from air and light after purification.1. Include a final wash with a dilute, degassed basic solution (e.g., NaHCO₃) during workup, followed by a brine wash. 2. Immediately transfer the purified, dry product to an amber vial and flush thoroughly with argon or nitrogen before sealing and storing.

Experimental P[1][10]rotocols & Workflows

Visualizing the Handling Workflow

The following diagram outlines the decision-making process for working up and purifying air-sensitive anilines.

G cluster_start cluster_workup Step 1: Workup cluster_purification Step 2: Purification cluster_end start Crude Reaction Mixture Containing this compound workup_decision Is the compound showing discoloration? start->workup_decision inert_workup Inert Atmosphere Workup: - Degassed Solvents - N2/Ar Blanket - Optional: Add Antioxidant workup_decision->inert_workup Yes standard_workup Standard Workup (Proceed with caution) workup_decision->standard_workup No purification_decision Is streaking/discoloration expected on silica? inert_workup->purification_decision standard_workup->purification_decision inert_column Inert Column Chromatography: - Deactivate Silica (e.g., 1% Et3N) - N2/Ar Head Pressure purification_decision->inert_column Yes standard_column Standard Column (Run quickly) purification_decision->standard_column No end_product Purified Product inert_column->end_product standard_column->end_product distillation Vacuum Distillation (If applicable) distillation->end_product storage Store Under Inert Gas (N2/Ar) Protect from Light Refrigerate end_product->storage

Caption: Workflow for minimizing oxidation of this compound.

Protocol 1: General Workup Under Inert Atmosphere

This protocol describes a standard procedure for an aqueous extraction while minimizing exposure to atmospheric oxygen.

  • Glassware Preparati[8][9]on: Ensure all glassware (separatory funnel, flasks, etc.) is clean, dry, and cooled under a stream of nitrogen or argon if necessary.

  • Solvent Degassing: Deoxygenate all solvents and aqueous solutions (e.g., water, brine, dilute base) by bubbling a steady stream of nitrogen or argon through them for at least 15-20 minutes.

  • Quenching: Cool th[8]e crude reaction mixture to room temperature or below. Quench the reaction as required by your specific procedure.

  • Extraction: Transfer the mixture to a separatory funnel. Introduce a gentle stream of nitrogen or argon into the headspace of the funnel via a needle.

  • Washing: Add the degassed aqueous solution, gently invert the funnel to mix, and vent frequently (directing the flow away from yourself into the fume hood). Release the pressure and then shake more vigorously.

  • Separation: Allow the layers to separate. Drain the desired layer into an Erlenmeyer flask that is being purged with inert gas.

  • Drying and Filtration: Add a drying agent (e.g., anhydrous Na₂SO₄). After drying, filter the solution into a clean, dry round-bottom flask, maintaining a positive pressure of inert gas throughout the transfer.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator). Once the solvent is removed, backfill the flask with nitrogen or argon.

Protocol 2: Purification by Inert Column Chromatography
  • Slurry Preparation: In a beaker, add your calculated amount of silica gel. Add the chosen eluent (e.g., Hexane/Ethyl Acetate) containing 0.5-1% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pack your column with the slurry as you normally would.

  • Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, dry-load it onto a small amount of silica. Carefully add the sample to the top of the packed column.

  • Inert Atmosphere Setup: Gently place a layer of sand on top of your sample. Fill the column with the eluent. Fit the column with a flow controller adapter connected to a nitrogen or argon line and a bubbler.

  • Elution: Apply a gentle positive pressure of the inert gas to run the column at a steady rate. Collect fractions as usual.

  • Analysis: Analyze the fractions (e.g., by TLC). Combine the pure fractions in a round-bottom flask for solvent removal, remembering to backfill with inert gas once completed.

By implementing these strategies, you can significantly improve the purity, yield, and consistency of your work with this compound and other sensitive aromatic amines.

References

  • Technical Support Center: Purification of Polyhalogenated Anilines. (n.d.). Benchchem.
  • Preventing oxidation of the aniline group during complexation. (n.d.). Benchchem.
  • Purification of Aniline. (n.d.). Chempedia - LookChem.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation. (2022, October 14). ECHEMI.com.
  • Efficient bio-deodorization of aniline vapor in a biotrickling filter: metabolic mineralization and bacterial community analysis. (2012). PubMed.
  • Purify and dry aniline? (2014, May 26). Reddit.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.). PMC - NIH.
  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (n.d.). NIH.
  • How does Zn dust prevent the oxidation of aniline? (2019, February 16). Quora.
  • Oxidation of aniline using different reaction pathways. (2025, August 6). ResearchGate.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of peak tailing when analyzing aniline derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven troubleshooting strategies to achieve symmetrical, reproducible peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aniline derivative peak is tailing. What are the most likely causes?

Peak tailing for basic compounds like aniline derivatives in reversed-phase HPLC is a frequent issue, often stemming from secondary interactions with the stationary phase. The most common culprits are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase are a primary cause of peak tailing for basic analytes.[1][2] At mid-range pH, these silanols can become deprotonated (SiO⁻), leading to strong ionic interactions with the protonated basic aniline derivatives.[1][3] This secondary retention mechanism results in a portion of the analyte molecules being retained longer, causing the characteristic tail.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase.[4] If the mobile phase pH is close to the pKa of your aniline derivative, both ionized and non-ionized forms will exist, which can lead to peak distortion.[4]

  • Metal Contamination: Trace metal impurities in the silica matrix or from the HPLC system components (e.g., stainless steel frits and tubing) can act as active sites.[2][5] Aniline derivatives with chelating properties can interact with these metal ions, causing peak tailing.[5][6]

  • Column Degradation: Over time, columns can degrade due to harsh mobile phase conditions or sample matrix effects. This can lead to a loss of bonded phase and exposure of more active silanol sites, resulting in increased tailing.[7] A partially blocked column frit can also distort the flow path and cause tailing for all peaks.[8]

Q2: How can I diagnose the specific cause of peak tailing for my aniline derivative?

A systematic approach is key to pinpointing the root cause. Here is a workflow to guide your investigation:

G

Experimental Protocol: Diagnosing the Cause of Peak Tailing

  • Inject a Neutral Compound: Prepare a standard of a neutral, non-polar compound (e.g., toluene or acetophenone).

  • Analyze the Peak Shape:

    • Symmetrical Peak: If the neutral marker gives a symmetrical peak, the issue is likely chemical in nature and specific to your basic aniline derivative. This points towards silanol interactions or pH-related effects.[9]

    • Tailing Peak: If the neutral marker also tails, the problem is likely physical or related to the overall system integrity. This could be a void at the column inlet, a partially blocked frit, or significant extra-column volume.[8][9]

Q3: My diagnosis points to silanol interactions. How can I mitigate this?

Addressing silanol interactions is a common task in the analysis of basic compounds. Here are the primary strategies:

1. Mobile Phase pH Adjustment:

The most effective way to suppress silanol interactions is to lower the pH of the mobile phase.[9][10]

  • Mechanism: At a low pH (typically between 2.5 and 3.5), the acidic silanol groups are protonated (Si-OH), neutralizing their negative charge. This minimizes the ion-exchange interactions with the protonated aniline derivatives.[1][3]

G

Experimental Protocol: Mobile Phase pH Optimization

  • Determine Analyte pKa: Consult literature values for the pKa of your specific aniline derivative (see Table 1).

  • Select an Appropriate Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[4] For low pH work, phosphate or formate buffers are common choices.[11][12]

  • Prepare a Series of Mobile Phases: Prepare mobile phases with pH values at least 2 units below the pKa of your aniline derivative. For example, if the pKa is 4.6, test mobile phases at pH 2.5, 2.8, and 3.0.

  • Analyze and Compare: Inject your sample using each mobile phase and observe the peak shape. A significant improvement in symmetry should be evident at lower pH values.

Table 1: pKa Values of Common Aniline Derivatives

Aniline DerivativeSubstituentpKa
AnilineH4.58[13][14]
o-Toluidineo-CH₃4.39[13]
m-Toluidinem-CH₃4.69[15]
p-Toluidinep-CH₃5.12[13][15]
o-Chloroanilineo-Cl2.64[13]
m-Chloroanilinem-Cl3.34[13][15]
p-Chloroanilinep-Cl3.98[13]
p-Nitroanilinep-NO₂1.02[13]

2. Use of an End-Capped Column:

Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups.

  • Mechanism: After the primary stationary phase (e.g., C18) is bonded to the silica, a small, highly reactive silane (like trimethylchlorosilane) is used to cap the remaining accessible silanol groups.[16][17] This sterically hinders the aniline derivative from interacting with the residual silanols.[9][18] Double or triple end-capping further minimizes these interactions.[16][17]

3. Employing Mobile Phase Additives (A Traditional Approach):

While less common with modern high-purity silica columns, adding a "silanol suppressor" to the mobile phase can be effective.

  • Mechanism: A competing base, such as triethylamine (TEA), is added at a low concentration (e.g., 5-10 mM). The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[10]

  • Caution: This approach can shorten column lifetime by accelerating the hydrolysis of the bonded phase.[10]

Q4: I've adjusted the pH, but still see some tailing. What other column-related factors should I consider?

If pH optimization alone is insufficient, a closer look at your column chemistry is warranted.

  • Column Choice: Not all C18 columns are created equal. For basic compounds, consider columns specifically designed for their analysis:

    • High-Purity Silica: Modern columns are made with high-purity silica, which has a lower metal content and fewer highly acidic silanol groups.[11][19]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This provides a shielding effect against residual silanols and allows for better performance in highly aqueous mobile phases.

    • Hybrid Particles: Columns with hybrid organic/inorganic particles often exhibit improved peak shape for basic compounds and are stable over a wider pH range.[20]

  • Column Age and Health: A column that has been used extensively, especially with aggressive mobile phases, may have lost some of its bonded phase or end-capping, exposing more silanols.[21] If you suspect this, replacing the column with a new one of the same type is a straightforward diagnostic step.[8]

Q5: Could metal contamination be the issue, and how do I address it?

Yes, metal contamination is a more subtle but significant cause of peak tailing, especially for compounds that can act as chelating agents.[22]

  • Mechanism: Aniline derivatives with adjacent functional groups (e.g., hydroxyl or carboxyl groups) can chelate with metal ions present in the system.[6] This interaction creates a strong, secondary retention mechanism that leads to tailing.[5]

Experimental Protocol: Addressing Metal Chelation

  • Use a Sacrificial Chelating Agent: Add a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1-1 mM).[22] EDTA will preferentially bind to the metal ions in the system, preventing your analyte from interacting with them. If peak shape improves, metal chelation is a likely contributor to the tailing.

  • Use Bio-Inert or PEEK HPLC Systems: If metal-sensitive analyses are routine in your lab, consider using an HPLC system with PEEK or other bio-inert flow paths to minimize metal leaching.[23]

  • Choose High-Purity Columns: Select columns manufactured with low-metal content silica to reduce the potential for on-column chelation.[5]

By systematically working through these diagnostic and corrective steps, you can effectively troubleshoot and resolve peak tailing issues for aniline derivatives, leading to more accurate, robust, and reproducible HPLC analyses.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Aijiren. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • uHPLCs. (n.d.). Buffer preparation techniques for HPLC liquid chromatography systems.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
  • Maxi Scientific. (2024, July 14). How to Select the Proper HPLC Column for Your Application.
  • TSI Journals. (2009, November 21). Correlation between hardness and basicity-pKa of substituted-anilines.
  • Separation Science. (n.d.). Silica Purity #2 – Silanols.
  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The Pharma Review. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ResearchGate. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC.
  • Programster's Blog. (2020, September 22). Creating Graphs With DOT Language.
  • Graphviz. (2024, September 28). DOT Language.
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation.
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • Medium. (2021, January 19). Real examples of Graphviz.

Sources

Technical Support Center: Scaling Up Laboratory Synthesis of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the laboratory synthesis and scale-up of this important chemical intermediate.

Introduction to Synthetic Strategies

The synthesis of this compound, a biaryl amine, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The two primary methods employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these two powerful reactions often depends on the availability of starting materials, functional group tolerance, and desired scale of production.[1][2][3]

  • Suzuki-Miyaura Coupling: This method involves the reaction of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would typically involve the coupling of 2-bromoaniline or 2-iodoaniline with 3-methoxyphenylboronic acid.[4][5][6]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[1][7] To synthesize the target molecule, one could react 2-bromophenyl) (3-methoxyphenyl)amine or couple 3-methoxyaniline with a 2-halophenyl derivative.

While other methods exist, such as those involving Ullmann condensation or benzyne pathways, they often require harsh reaction conditions like high temperatures and a large excess of reagents, making them less favorable for many applications.[8]

Below is a visual representation of the two primary synthetic routes.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 2-Haloaniline 2-Haloaniline Suzuki_Product This compound 2-Haloaniline->Suzuki_Product Pd Catalyst, Base 3-Methoxyphenylboronic_Acid 3-Methoxyphenylboronic_Acid 3-Methoxyphenylboronic_Acid->Suzuki_Product 2-Haloanisole 2-Haloanisole Buchwald_Product This compound 2-Haloanisole->Buchwald_Product Pd Catalyst, Base 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Buchwald_Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Low or No Product Yield

Question: My reaction shows very low conversion to the desired this compound. What are the likely causes and how can I fix this?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be traced back to a few key factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen.[9][10]

    • Troubleshooting: Ensure your palladium precursor and phosphine ligands are fresh and have been stored under an inert atmosphere (e.g., argon or nitrogen). For more consistent results, consider using a pre-catalyst which is more stable and reliably generates the active Pd(0) species in situ.[9] Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction.

    • Troubleshooting: If your reaction is not proceeding at the literature-reported temperature, cautiously increase the temperature in 10-15 °C increments. Monitor for any signs of product or starting material decomposition at higher temperatures.

  • Base Selection and Quality: The choice and quality of the base are critical.

    • For Suzuki Coupling: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Ensure the base is finely powdered and dry, as water content can affect its efficacy.[11]

    • For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used.[9] This reagent is particularly sensitive to moisture and should be handled in a glovebox. For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate might be a better choice, though this may require higher temperatures or longer reaction times.[9]

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Troubleshooting: If you are using a general-purpose ligand like triphenylphosphine and observing low yield, consider switching to a more specialized, electron-rich, and sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos). These ligands are often more effective for challenging couplings.[12]

Formation of Significant Side Products

Question: I am observing significant amounts of side products in my reaction mixture, making purification difficult. What are these impurities and how can I minimize them?

Answer: Side product formation is a common challenge, especially during scale-up. The most frequently observed byproducts in these cross-coupling reactions are homocoupling products and dehalogenation products.

  • Homocoupling: This results in the formation of biphenyls from the starting aryl halides or boronic acids (e.g., 3,3'-dimethoxybiphenyl or 2,2'-diaminobiphenyl).[13][14]

    • Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step (in Suzuki coupling) is slow.

    • Minimization:

      • Rigorous Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere to exclude oxygen.

      • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) in Suzuki couplings can sometimes suppress homocoupling of the aryl halide.

      • Temperature Control: Avoid excessively high temperatures, which can sometimes favor side reactions.

  • Dehalogenation/Hydrodehalogenation: This is the replacement of the halide on the starting aryl halide with a hydrogen atom.[15]

    • Cause: This side reaction can be promoted by certain bases and ligands, especially at elevated temperatures.[9]

    • Minimization:

      • Optimize the Base: Using a weaker or less sterically hindered base may reduce this side reaction.[9]

      • Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often minimize dehalogenation.[9]

      • Ligand Screening: Some phosphine ligands are more prone to promoting hydrodehalogenation than others.[9] Screening different ligands can identify a more selective system.

Purification Challenges

Question: The crude product is difficult to purify. What are the best methods for isolating pure this compound?

Answer: Purification can be challenging due to the similar polarity of the product and some of the starting materials and byproducts.

  • Column Chromatography: This is the most common method for laboratory-scale purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or heptane is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product.

    • Silica Gel: Use a standard mesh size silica gel. For difficult separations, consider using a finer mesh silica gel or a different stationary phase like alumina.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material, especially on a larger scale.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane) to find conditions where the product has good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Acid-Base Extraction: Since the product is an aniline derivative, it is basic.

    • Procedure: Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide and extract the pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Buchwald-Hartwig, is generally preferred for scaling up the synthesis of this compound?

A1: The choice often depends on the cost and availability of the starting materials. In many cases, the Suzuki-Miyaura coupling is preferred for scale-up due to the generally lower cost and greater stability of boronic acids compared to some of the specialized phosphine ligands and pre-catalysts used in Buchwald-Hartwig amination. However, if one of the starting materials for the Buchwald-Hartwig route is significantly cheaper or more readily available, it may be the more economical option.

Q2: How critical is the purity of the starting materials?

A2: The purity of the starting materials is very important. Impurities in the aryl halide or boronic acid can inhibit the catalyst and lead to lower yields and the formation of byproducts. It is advisable to use high-purity reagents, and if necessary, recrystallize or purify the starting materials before use.

Q3: What is the role of the solvent in these reactions, and what are the best choices?

A3: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.[9]

  • For Suzuki Coupling: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and THF. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[16]

  • For Buchwald-Hartwig Amination: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[9][17] The choice of solvent can significantly impact the reaction rate and selectivity.[8][18][19]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the ratio of starting materials to product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: The organic solvents used are flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Laboratory Scale Synthesis
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide 2-Bromoaniline (1.0 eq)2-Bromoanisole (1.0 eq)
Coupling Partner 3-Methoxyphenylboronic acid (1.2 eq)3-Methoxyaniline (1.2 eq)
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ (if using Pd(OAc)₂)XPhos or SPhos (2-6 mol%)
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)NaOtBu (1.5 eq) or Cs₂CO₃ (2.0 eq)
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)Anhydrous Toluene or Dioxane
Temperature 80-100 °C90-110 °C
Reaction Time 12-24 hours12-24 hours
Troubleshooting Workflow Diagram

G start Low or No Product Yield check_catalyst Check Catalyst and Ligand Activity (Fresh? Stored properly?) start->check_catalyst check_inert Ensure Rigorous Inert Atmosphere (Degassed solvents? N2/Ar blanket?) check_catalyst->check_inert Catalyst OK optimize Systematically Optimize Parameters (Screen ligands, bases, solvents) check_catalyst->optimize Catalyst Suspect check_temp Verify Reaction Temperature (Accurate? Optimal?) check_inert->check_temp Inert Conditions OK check_inert->optimize Oxygen Contamination Likely check_base Evaluate Base (Correct choice? Dry? Finely powdered?) check_temp->check_base Temperature OK check_temp->optimize Temperature Not Optimal check_base->optimize Base OK check_base->optimize Base Issue Suspected success Successful Reaction optimize->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762–769. [Link]
  • BenchChem. (2025). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. BenchChem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Lubaeva, A. E., et al. (2024).
  • Chemistry LibreTexts. (2023).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol.
  • Gurav, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2'-Aminobiphenyl-2-ol.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from 2-(3-Methoxyphenyl)aniline and similar API intermediates. The guidance provided herein is grounded in established chemical principles and process development insights to ensure robust and reproducible purification outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound contaminated with palladium catalysts. Each problem is analyzed for its potential causes, followed by actionable solutions.

Problem 1: High levels of palladium (>50 ppm) remain after initial purification (e.g., filtration, extraction).
  • Potential Cause 1: Soluble Palladium Species. The palladium catalyst, whether initially homogeneous or heterogeneous (e.g., Pd/C), can "leach" soluble palladium species (e.g., Pd(0) atoms, Pd(II) ions) into the reaction mixture.[1][2][3] Simple filtration is ineffective against these dissolved forms. The aniline moiety in the product can also form stable, soluble complexes with palladium, further complicating its removal.[4]

  • Solution:

    • Employ a Palladium Scavenger: Scavengers are solid-supported reagents with functional groups that have a high affinity for palladium, selectively binding and removing it from solution.[5][6] Thiol-functionalized silica (SiliaMetS Thiol) or polymer-based scavengers (MP-TMT) are excellent starting points.[6][7]

    • Screen Multiple Scavengers: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, triamine, trimercaptotriazine (TMT)) to identify the most efficient one for your specific conditions.[8][9]

  • Potential Cause 2: Ineffective Work-up Procedure. Standard aqueous washes may not be sufficient to remove all forms of palladium, especially if it is complexed with organic ligands.

  • Solution:

    • Acidic Wash: Consider a dilute aqueous acid wash (e.g., 1M HCl). This can protonate the aniline product, making it water-soluble and potentially disrupting palladium-aniline complexes, allowing for partitioning of the palladium into the organic layer. Subsequent neutralization and extraction would then yield the purified product.

    • Crystallization with Additives: Recrystallization can be an effective purification step. The addition of certain ligands, such as N-acetylcysteine or thiourea, to the crystallization solvent can help chelate the palladium and keep it sequestered in the mother liquor.[10]

Problem 2: Significant product loss occurs during the scavenging process.
  • Potential Cause 1: Non-specific Binding. The product, this compound, may be adsorbing to the solid support of the scavenger (e.g., silica gel) or activated carbon.

  • Solution:

    • Optimize Scavenger Loading: Using a large excess of scavenger is not always better and can increase the surface area available for non-specific product binding.[11] Start with a stoichiometric amount based on the initial palladium concentration and optimize from there.

    • Thorough Washing: After the scavenging period, wash the scavenger cake thoroughly with fresh solvent (the same one used for the scavenging process) to recover any adsorbed product.[11] Combine the washings with the initial filtrate.

    • Select a Different Support: If product loss on silica-based scavengers is high, consider a polymer-supported scavenger (e.g., polystyrene-based), which may have different non-specific binding characteristics.[7]

  • Potential Cause 2: Product Degradation. The scavenging conditions (e.g., elevated temperature, prolonged stirring) might be causing product degradation.

  • Solution:

    • Monitor Reaction Profile: Run a small-scale test and monitor the reaction by TLC or LC-MS at different time points to ensure the product is stable under the chosen scavenging conditions.

    • Adjust Temperature and Time: Many scavenging processes are effective at room temperature.[9] If heating is employed, try reducing the temperature or shortening the treatment time.

Problem 3: New impurities are observed after scavenger treatment.
  • Potential Cause: Scavenger Leaching or Degradation. The scavenger itself may not be completely stable under the process conditions and could be leaching impurities into the product stream.

  • Solution:

    • Run a Blank Experiment: Stir the selected scavenger in the process solvent under the same conditions (temperature, time) but without the product. Analyze the solvent afterward for any leachable impurities.

    • Consult Manufacturer Data: Review the technical data sheet for the scavenger to ensure it is compatible with your solvent and temperature conditions.

    • Choose a High-Quality Scavenger: Use scavengers from reputable suppliers that are specifically designed for pharmaceutical applications and have low levels of extractables.[6]

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)? A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[12] For palladium, which is considered a Class 2B element, the Permitted Daily Exposure (PDE) is 100 µ g/day for oral administration.[13][14] This typically translates to a concentration limit of 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[14][15] This limit can be adjusted based on the actual daily dosage of the drug product.[14]

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (≤10 g/day dose)
Oral100 µ g/day 10 ppm
Parenteral10 µ g/day 1 ppm
Inhalation10 µ g/day 1 ppm
Source: ICH Q3D(R1) Guideline.[14][16]

Q2: What is the difference between homogeneous and heterogeneous palladium catalysts in the context of removal? A2: Heterogeneous catalysts, like palladium on activated carbon (Pd/C), are in a different phase (solid) from the reaction mixture (liquid) and can be largely removed by physical filtration.[17] However, leaching of soluble palladium species can still occur.[1][18] Homogeneous catalysts, such as Pd(PPh₃)₄, are fully dissolved in the reaction mixture and cannot be removed by simple filtration, necessitating methods like scavenging, chromatography, or crystallization.[19]

Q3: Can activated carbon be used to remove palladium? A3: Yes, activated carbon is a low-cost and effective adsorbent for removing various palladium species.[20][21] It can be used as a standalone treatment or in combination with other methods.[12] However, like scavengers, it can sometimes lead to product loss through non-specific adsorption, so the amount used and contact time should be optimized.[12]

Q4: How can I accurately measure the concentration of residual palladium? A4: The standard and most reliable method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][22] This technique offers the high sensitivity required to detect palladium at the low ppm or even ppb levels mandated by regulatory agencies.[22]

Q5: Which palladium scavenger is the best? A5: There is no single "best" scavenger for all applications. The choice is highly dependent on the specific palladium species, solvent, temperature, and the nature of the API.

  • Thiol-based scavengers (e.g., SiliaMetS Thiol) are robust and versatile, effective for a variety of metals including Pd(II).[6]

  • Thiourea-based scavengers are also versatile and work well for various forms of palladium in organic solvents.[6]

  • Trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT) are often highly efficient for palladium and can reduce levels significantly.[5][7]

A screening approach is the most reliable way to determine the optimal scavenger for your process.[11][23]

Decision Workflow & Experimental Protocols

Workflow for Selecting a Palladium Removal Strategy

This diagram outlines a logical approach to selecting and implementing a purification strategy.

Palladium_Removal_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Analysis & Refinement start Crude Product with >10 ppm Pd catalyst_type What is the catalyst type? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous / Unknown catalyst_type->homo Homogeneous celite Filter through Celite Pad hetero->celite scavenge Screen Palladium Scavengers (Thiol, Thiourea, TMT) homo->scavenge analyze Analyze Pd Level by ICP-MS celite->analyze scavenge->analyze activated_carbon Activated Carbon Treatment activated_carbon->analyze pass < 10 ppm Pd (Process Complete) analyze->pass Yes fail > 10 ppm Pd analyze->fail No fail->activated_carbon combine Combine Methods: Scavenger + Carbon or Recrystallization fail->combine combine->analyze

Caption: Decision workflow for palladium catalyst removal.

Experimental Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol provides a general procedure for using a scavenger like SiliaMetS Thiol.

  • Dissolve Crude Product: Dissolve the crude this compound containing the palladium catalyst in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane) to a concentration of 10-50 mg/mL.

  • Add Scavenger: Add the silica-bound thiol scavenger. A typical starting point is 2-4 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[8]

  • Agitate Mixture: Stir the suspension at room temperature (20-25 °C) or with gentle heating (e.g., 40-50 °C). The optimal time and temperature should be determined experimentally, but a range of 2-16 hours is common.[4][8]

  • Filter to Remove Scavenger: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid scavenger.

  • Wash Scavenger: Wash the scavenger cake with 2-3 bed volumes of fresh solvent to recover any adsorbed product.

  • Concentrate and Analyze: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[11] Submit a sample for residual palladium analysis by ICP-MS.[10][22]

Experimental Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative or supplementary purification step.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add powdered activated carbon. A common starting load is 5-10% by weight relative to the crude product mass.[12]

  • Stir Mixture: Stir the suspension at room temperature for 1-2 hours.[12]

  • Filter Mixture: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. Pre-wet the pad with the reaction solvent.[24] Filter the activated carbon mixture through the Celite pad. The Celite prevents fine carbon particles from passing through.

  • Wash Carbon: Wash the activated carbon/Celite cake with fresh solvent to recover any adsorbed product.[11]

  • Concentrate and Analyze: Combine the filtrate and washings and concentrate under reduced pressure. Determine the final palladium concentration in the purified product using ICP-MS.[11]

References

  • Title: Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed Source: PubMed URL:[Link]
  • Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review Source: Johnson M
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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(3-Methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the 2-(3-methoxyphenyl)aniline scaffold has emerged as a privileged structure, serving as a foundational core for the development of a diverse array of biologically active compounds. Its unique electronic and steric properties make it an ideal starting point for synthesizing derivatives with potential therapeutic applications ranging from oncology to inflammatory and infectious diseases. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and methodological insights to aid researchers and drug development professionals in this field.

The rationale for focusing on this scaffold lies in its ability to engage with multiple biological targets. The methoxy group can act as a hydrogen bond acceptor, while the aniline moiety provides a site for further chemical modification, allowing for the fine-tuning of pharmacological properties. This versatility has led to the discovery of potent inhibitors of key cellular signaling pathways.

Comparative Analysis of Biological Activities

The derivatives of this compound have demonstrated a broad spectrum of biological activities. This section compares their performance in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives, primarily through mechanisms involving kinase inhibition and disruption of cytoskeletal dynamics.

a) Kinase Inhibition:

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several derivatives have been identified as potent kinase inhibitors.

  • CSNK2A and PIM3 Inhibition: A series of 2,6-disubstituted pyrazines featuring a 2-methoxyaniline moiety were investigated as inhibitors of Casein Kinase 2 (CSNK2A), a protein implicated in cell survival and proliferation in many cancers. The ortho-methoxy aniline derivative 7b (4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid) not only maintained submicromolar activity against CSNK2A but also demonstrated a 20-fold selectivity over PIM3 kinase, a significant improvement compared to less selective parent compounds[1]. This enhanced selectivity is critical for developing targeted therapies with reduced off-target effects.

  • Axl/Mer Tyrosine Kinase Inhibition: The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is involved in tumor survival and chemoresistance. A novel series of 7-aryl-2-anilino-pyrrolopyrimidines were identified as potent dual Axl/Mer inhibitors[2]. The inclusion of the methoxy aniline group is part of a broader strategy to develop targeted therapeutics based on the pyrrolo[2,3-d]pyrimidine scaffold, which mimics the natural ATP ligand of kinases[2].

  • VEGFR/EGFR Tyrosine Kinase Inhibition: Quinazoline derivatives bearing trimethoxy aniline groups have shown promise as dual inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy[3]. Compound 11 (8-methoxy-2-trimethoxyphenyl-3-(3,4,5-trimethoxyphenyl)quinazoline-4(3H)-one) was particularly potent against the A549 lung cancer cell line, with an IC50 value of 4.03 µM, which is more than two-fold stronger than the reference drug docetaxel[3].

b) Tubulin Polymerization Inhibition:

The microtubule network is a validated target for anticancer drugs. Certain 2-anilino triazolopyrimidine derivatives act as tubulin polymerization inhibitors. While the most potent compound in one study was the p-toluidino derivative 3d , the general class of 2-anilino substituted compounds showed significant antiproliferative activity, highlighting the importance of the aniline moiety in interacting with the colchicine binding site on tubulin[4].

The comparative anticancer activities are summarized below.

Derivative ClassTarget/MechanismCell LineIC50 ValueReference
2-Anilino TriazolopyrimidineTubulin PolymerizationA54943 nM (for 3d)[4]
2-Anilino TriazolopyrimidineTubulin PolymerizationHeLa38 nM (for 3d)[4]
2-(3-Methoxyphenoxy)aniline HClCytotoxicityHeLa~75 µg/mL[5]
2-(3-Methoxyphenoxy)aniline HClCytotoxicityA549~90 µg/mL[5]
2-Methoxy Aniline PyrazineCSNK2A InhibitionIn-cell assay12 nM (for parent)[1]
Trimethoxy QuinazolineVEGFR2/EGFR InhibitionA5494.03 µM (for 11)[3]
Anti-inflammatory Activity

Chronic inflammation is linked to various diseases. Derivatives of the methoxyphenyl scaffold have shown potent anti-inflammatory effects through modulation of key signaling pathways.

  • COX Inhibition: Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Quantitative structure-activity relationship (QSAR) studies on a series of 2-methoxyphenols revealed that the majority act as COX-2 inhibitors. Dehydrodiisoeugenol was identified as a particularly potent inhibitor of LPS-induced COX-2 gene expression in RAW 264.7 cells[6].

  • Modulation of NF-κB and MAPK Pathways: The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are central to the inflammatory response. Synthetic chalcones, such as E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, have been shown to exert significant anti-inflammatory effects by inducing Heme Oxygenase-1 (HO-1). This induction leads to the attenuation of NF-κB activity and downregulation of proinflammatory cytokines like IL-1β and IL-6[7]. Similarly, other methoxy derivatives have been found to inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon LPS activation[8][9].

A comparison of the anti-inflammatory activity of related aniline derivatives is presented below.

Derivative ClassTarget/MechanismIn Vitro/In Vivo ModelKey FindingReference
Thiophene-carboxamideCOX-2 InhibitionEnzyme AssayIC50: 0.29 µM[10]
4-(Methylsulfonyl)anilineEdema InhibitionRat Paw Edema57.1% inhibition (Cmpd 14)[10]
Methoxyphenyl ChalconeNF-κB AttenuationRAW 264.7 cellsDownregulation of IL-1β, IL-6[7]
DihydrobenzofuransNF-κB InhibitionU937 cellsRestored normal ROS/NO levels[8]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Methoxy aniline derivatives have been explored for their potential in this area.

  • Antibacterial and Antifungal Activity: A series of methoxy-4'-amino chalcone derivatives were tested against various microbes. Compound 4 ((E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) demonstrated the strongest activity, which was comparable to the positive controls sulfamerazine and sulfadiazine[11]. These compounds are thought to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms[11].

  • Activity Against Foodborne Pathogens: Natural methoxyphenol compounds like eugenol and capsaicin have shown significant activity against common foodborne pathogens (e.g., E. coli, S. aureus) and food spoilage bacteria[12].

  • Activity Against Vibrio Species: In a study of 68 aniline derivatives, 2-iodo-4-trifluoromethylaniline (ITFMA) showed potent antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL[13]. These compounds were found to cause significant damage to the bacterial cell membrane[13].

Derivative ClassTarget OrganismActivity MetricValueReference
Methoxy Amino ChalconeE. coli, S. aureus, C. albicansBroad SpectrumEqual to Sulfadiazine[11][14]
EugenolS. aureusIC500.75 mM[12]
Trifluoro-aniline (ITFMA)V. parahaemolyticusMIC50 µg/mL[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their substitution patterns.

  • For the 2-anilino triazolopyrimidine anticancer agents, the presence of a 3,4,5-trimethoxyphenyl ring at position 7 of the triazolopyrimidine scaffold was found to be crucial for maximal activity[4].

  • In the pyrazine series of CSNK2A inhibitors, the ortho-methoxy group on the aniline ring was a key modification that improved kinase selectivity compared to fluoro or unsubstituted analogues[1].

  • For quinoline-based PDGF receptor tyrosine kinase inhibitors, a lipophilic group, such as a 4-methoxyphenyl substituent, at the 3-position of the quinoline ring contributed substantially to potent activity[15].

Key Experimental Methodologies

The validation of biological activity relies on robust and reproducible experimental protocols. Below are step-by-step methodologies for key assays.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Protocol 2: In-Cell Kinase Target Engagement (NanoBRET™ Assay)

This protocol assesses the ability of a compound to bind to a specific kinase within living cells.

  • Cell Transfection: Co-transfect cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer.

  • Cell Plating: Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Tracer Addition: Add the specific fluorescent tracer to the wells.

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the displacement of the tracer by the compound.[1]

Visualization of Key Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK) TLR4->MAPK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Derivative Aniline Derivative Derivative->IKK inhibits Derivative->MAPK inhibits DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes transcription NFkB_nuc->DNA binds to

Caption: Simplified NF-κB and MAPK signaling pathway in inflammation.

G cluster_prep Preparation cluster_exp Experiment cluster_read Readout & Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Prepare Serial Dilutions of Test Compound B->C D 4. Treat Cells with Compound C->D E 5. Incubate 48-72 hours D->E F 6. Add MTT Reagent E->F G 7. Incubate 4 hours F->G H 8. Solubilize Formazan Crystals G->H I 9. Read Absorbance at 570 nm H->I J 10. Calculate % Viability and Determine IC50 I->J

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile class of compounds with demonstrated efficacy across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The comparative data reveal that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. In particular, their role as kinase inhibitors is well-established, with several derivatives showing potent, low nanomolar activity against cancer-related targets.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising leads. Further exploration of structure-activity relationships, aided by computational modeling, could uncover novel derivatives with enhanced potency and reduced toxicity. Given the diverse mechanisms of action, investigating combination therapies, where these compounds are used alongside existing drugs, could prove to be a fruitful strategy for overcoming drug resistance and improving patient outcomes.

References

  • Di Mola, A., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
  • Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health.
  • ResearchGate (n.d.). Activities of 3-methoxy aniline derivatives of compound 3. ResearchGate.
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed.
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  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
  • Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central.
  • Google Patents (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
  • ChemSynthesis (n.d.). 2-butyl-3-(4-methoxyphenyl)aniline. ChemSynthesis.
  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry.
  • ResearchGate (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.
  • Balasubramanian, B., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed.
  • Abdel-Aziz, M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI.
  • ResearchGate (n.d.). Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). ResearchGate.
  • ResearchGate (n.d.). Anti-inflammatory activity and COX 2 inhibition potential of Trois in murine macrophage cell line. ResearchGate.
  • Der Pharma Chemica (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica.
  • Iovine, V., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.
  • Szerencsés, D., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI.
  • Kim, H. J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.
  • Fiori, J., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.

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Validating the Structure of 2-(3-Methoxyphenyl)aniline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. For drug intermediates like 2-(3-Methoxyphenyl)aniline, a seemingly straightforward structure presents subtle challenges in distinguishing between potential isomers. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational overview, two-dimensional (2D) NMR spectroscopy emerges as the definitive tool for unambiguous structural elucidation. This guide provides an in-depth comparison of key 2D NMR techniques, supported by illustrative data, to provide a robust framework for the structural validation of this compound and related compounds.

The central challenge in confirming the structure of this compound lies in definitively establishing the connectivity between the two phenyl rings and the precise location of the methoxy and amino substituents. While 1D ¹H and ¹³C NMR offer initial chemical shift and multiplicity data, signal overlap and the lack of direct connectivity information can leave room for ambiguity. 2D NMR techniques elegantly resolve these limitations by spreading spectral information across a second dimension, revealing correlations between nuclei that provide a detailed molecular roadmap.

A Comparative Overview of Key Analytical Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods. The following table provides a comparative overview of the strengths and limitations of common techniques for the structural analysis of small molecules like this compound.

TechniqueStrengthsLimitations
1D NMR (¹H, ¹³C) - Provides fundamental information on chemical environment and proton multiplicity.- Relatively quick to acquire.- Signal overlap can obscure complex spin systems.- Does not directly reveal through-bond connectivity.
Mass Spectrometry (MS) - Provides highly accurate molecular weight information.- Fragmentation patterns can offer structural clues.- Does not definitively distinguish between isomers with the same molecular weight.- Provides limited information on the specific connectivity of atoms.
2D NMR (COSY, HSQC, HMBC) - Resolves signal overlap.- Unambiguously establishes through-bond connectivity between protons (COSY), protons and directly attached carbons (HSQC), and protons and long-range carbons (HMBC).- Provides definitive evidence for isomeric structure.- Requires longer acquisition times compared to 1D NMR.- May require more concentrated samples for optimal signal-to-noise.

The Power of 2D NMR: A Deeper Dive

The true strength of 2D NMR lies in its ability to reveal the intricate network of connections within a molecule. For this compound, a suite of 2D experiments is employed to piece together the structural puzzle.

COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY is instrumental in delineating the spin systems within each of the two aromatic rings. Cross-peaks in the COSY spectrum indicate which protons are neighbors. For instance, the characteristic ortho, meta, and para couplings within each ring can be traced, allowing for the assignment of protons within each phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment provides a direct correlation between each proton and the carbon atom to which it is directly attached.[1] This is an incredibly powerful tool for assigning carbon signals, which can be challenging with 1D ¹³C NMR alone. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most critical for confirming the overall structure of this compound. It reveals correlations between protons and carbons that are separated by two or three bonds.[1] These "long-range" correlations are the key to connecting the different fragments of the molecule. For example, HMBC correlations will be observed between the protons on one phenyl ring and the carbons of the other, definitively establishing the biphenyl linkage. Furthermore, correlations from the methoxy protons to the carbon of the methoxy-substituted ring will confirm the location of this substituent.

Illustrative 2D NMR Data for this compound

To demonstrate the power of these techniques, the following section presents a detailed analysis of a representative 2D NMR dataset for this compound.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~128.0
2C-~145.0
3CH~7.20~118.0
4CH~6.80~115.0
5CH~7.10~129.0
6CH~6.90~120.0
1'C-~140.0
2'CH~7.00~113.0
3'C-~160.0
4'CH~6.85~114.0
5'CH~7.25~130.0
6'CH~7.05~121.0
OMeCH₃~3.80~55.0
NH₂NH₂~3.70-

Note: These are predicted chemical shifts and may vary slightly in an experimental setting.

Interpreting the 2D NMR Spectra

The following diagrams illustrate the key correlations that would be observed in the 2D NMR spectra of this compound, leading to its unambiguous structural validation.

G cluster_cosy COSY Correlations cluster_hsqc HSQC Correlations cluster_hmbc HMBC Correlations H3 H3 H4 H4 H3->H4 J3,4 C3 C3 H3->C3 H5 H5 H4->H5 J4,5 C4 C4 H4->C4 H6 H6 H5->H6 J5,6 C5 C5 H5->C5 C6 C6 H6->C6 C2 C2 H6->C2 C1' C1' H6->C1' H2' H2' H4' H4' H2'->H4' J2',4' (meta) C2' C2' H2'->C2' C1 C1 H2'->C1 C3' C3' H2'->C3' H5' H5' H4'->H5' J4',5' C4' C4' H4'->C4' H6' H6' H5'->H6' J5',6' C5' C5' H5'->C5' C6' C6' H6'->C6' OMe OMe C-OMe C-OMe OMe->C-OMe OMe->C3'

Figure 1: Key 2D NMR correlations for the structural validation of this compound.

Analysis of Key Correlations:

  • COSY: The COSY spectrum would show correlations between adjacent protons on each aromatic ring, allowing for the assignment of the individual spin systems. For example, H-4 would show a correlation to both H-3 and H-5.

  • HSQC: The HSQC spectrum would provide a direct link between each proton and its attached carbon. This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.

  • HMBC: The HMBC spectrum provides the definitive structural evidence. Key correlations include:

    • A correlation between H-6 and C-1' , and H-2' and C-1 , which unambiguously confirms the connectivity between the two aromatic rings at these positions.

    • A correlation between the methoxy protons (OMe) and C-3' , confirming the position of the methoxy group on the second ring.

    • Correlations from the aromatic protons to the quaternary carbons, helping to assign their chemical shifts.

Experimental Protocol: A Self-Validating System

To ensure the integrity of the structural validation, a robust and self-validating experimental protocol is essential.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the this compound product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex or gently sonicate if necessary.

NMR Data Acquisition

The following is a general workflow for acquiring a suite of 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

G ¹H NMR 1. Acquire ¹H NMR ¹³C NMR 2. Acquire ¹³C NMR ¹H NMR->¹³C NMR COSY 3. Acquire COSY ¹³C NMR->COSY HSQC 4. Acquire HSQC COSY->HSQC HMBC 5. Acquire HMBC HSQC->HMBC

Figure 2: Standard workflow for 2D NMR data acquisition for structural elucidation.

Typical Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for optimal resolution.

  • Temperature: 298 K.

  • ¹H NMR:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2 s

  • COSY:

    • Number of Increments (t₁): 256-512

    • Number of Scans per Increment: 4-8

  • HSQC:

    • Number of Increments (t₁): 128-256

    • Number of Scans per Increment: 8-16

  • HMBC:

    • Number of Increments (t₁): 256-512

    • Number of Scans per Increment: 16-32

    • Long-range coupling delay optimized for ~8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply a two-dimensional Fourier transform to the raw data for each 2D experiment.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak identification.

  • Peak Picking and Integration: Identify and integrate all significant cross-peaks.

  • Correlation Analysis: Systematically analyze the correlations in each spectrum to build up the molecular structure, as detailed in the previous section.

Conclusion

For researchers, scientists, and drug development professionals, the rigorous and unambiguous structural validation of pharmaceutical intermediates is non-negotiable. While 1D NMR and mass spectrometry provide valuable preliminary data, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, and HMBC, offers an unparalleled level of detail and certainty. By systematically mapping the through-bond connectivities within this compound, these techniques provide a self-validating system for confirming its precise isomeric structure. The adoption of this robust analytical approach is essential for ensuring the quality, safety, and efficacy of developmental drug candidates.

References

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A Senior Application Scientist's Guide to IC50 Determination for Novel Anticancer Compounds Derived from 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of robust methodologies for determining the half-maximal inhibitory concentration (IC50) of novel anticancer compounds derived from the 2-(3-Methoxyphenyl)aniline scaffold. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind critical experimental choices, ensuring the generation of reliable, reproducible, and meaningful data for drug development professionals.

The Emergence of the this compound Scaffold in Oncology

The this compound backbone and its analogs represent a promising area in medicinal chemistry. These structures are often found in compounds designed to interact with key cellular targets implicated in cancer progression. For instance, derivatives have been investigated for their potential to inhibit kinases or interfere with microtubule polymerization, both validated strategies in cancer therapy.[1][2] A structurally related compound, 2-(3-Methoxyphenoxy)aniline hydrochloride, has demonstrated cytotoxic effects against cervical (HeLa) and lung (A549) cancer cell lines, underscoring the potential of this chemical class.[3]

The initial step in evaluating any new compound from this family is to quantify its cytotoxic potency. The IC50 value—the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%—remains the gold standard for this initial assessment.[4] A lower IC50 value signifies greater potency.

Table 1: Example Cytotoxicity Data for Phenylaniline Analogs and Control Compounds

Compound/DrugCancer Cell LineTissue of OriginIC50 (µM)Citation
2-(3-Methoxyphenoxy)aniline HClHeLaCervical Carcinoma~75 µg/mL[3]
2-(3-Methoxyphenoxy)aniline HClA549Lung Carcinoma~90 µg/mL[3]
Doxorubicin (Positive Control)MCF-7Breast Adenocarcinoma0.8 ± 0.1[4]
Doxorubicin (Positive Control)NCI-H460Lung Carcinoma1.2 ± 0.2[4]
Enciprazine (Illustrative)MCF-7Breast Adenocarcinoma15.2[5]
9-methoxycanthin-6-oneA2780Ovarian Cancer4.04 ± 0.36[6]

Note: Data for 2-(3-Methoxyphenoxy)aniline hydrochloride is reported in µg/mL and serves as an initial indicator of activity. Further testing would be required to establish molar concentration IC50 values.

The IC50 Concept: A Visual Primer

The IC50 is derived from a dose-response curve, where the effect of a compound (e.g., inhibition of cell viability) is plotted against its concentration. This relationship is typically sigmoidal. The IC50 is the concentration at the inflection point of this curve.

x_axis Log[Drug Concentration] y_axis % Inhibition origin->x_axis origin->y_axis p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 ic50_x IC50 p5->ic50_x p6->p7 p7->p8 p8->p9 ic50_y 50% ic50_y->p5 y_100 100% y_0 0%

Caption: Conceptual dose-response curve illustrating the IC50 value.

Comparative Methodologies: MTT vs. SRB Assays

The choice of cytotoxicity assay is a critical decision. While numerous methods exist, the MTT and Sulforhodamine B (SRB) assays are two of the most common, robust, and well-validated techniques for in vitro screening.[7][8]

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that relies on the metabolic activity of living cells.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of living, metabolically active cells.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO ≤ 0.5%) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[9][10]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10-15 minutes to fully dissolve the crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background noise.[9][11]

start Start: Cancer Cells in Culture seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Add Serial Dilutions of Test Compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (2-4h Incubation) incubate2->add_mtt mtt_result Viable cells convert yellow MTT to purple formazan add_mtt->mtt_result solubilize 6. Aspirate Medium & Add DMSO to Solubilize mtt_result->solubilize read 7. Read Absorbance at 570 nm solubilize->read end End: Raw Data for IC50 Calculation read->end

Caption: Standard experimental workflow for the MTT cell viability assay.

The SRB Assay: A Measure of Total Biomass

Developed by the National Cancer Institute (NCI) for its large-scale drug screening program, the SRB assay is a cost-effective and highly reproducible method.[7][12] It is a cell staining assay that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[13] The amount of bound dye is directly proportional to the total protein mass, and thus, the cell number.

  • Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.

  • Cell Fixation: After the 48-72h incubation, gently add 50-100 µL of cold 10-50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.[12][14]

  • Washing: Discard the supernatant and wash the plates 4-5 times with tap or deionized water to remove TCA, unbound dye, and serum proteins. Air dry the plates completely.[12]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[12]

  • Washing: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Dye Solubilization: Add 100-200 µL of 10 mM TRIS base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Read the absorbance at approximately 540-570 nm on a microplate reader.[15]

start Start: Treated Cells (Post 48-72h Incubation) fix 1. Fix Cells with Cold Trichloroacetic Acid (TCA) start->fix wash1 2. Wash Plates with Water & Air Dry fix->wash1 stain 3. Stain with SRB Dye (30 min Incubation) wash1->stain srb_result SRB binds stoichiometrically to cellular proteins stain->srb_result wash2 4. Wash with 1% Acetic Acid to Remove Unbound Dye srb_result->wash2 solubilize 5. Add TRIS Base to Solubilize Bound Dye wash2->solubilize read 6. Read Absorbance at ~570 nm solubilize->read end End: Raw Data for IC50 Calculation read->end

Caption: Standard experimental workflow for the SRB cytotoxicity assay.

Head-to-Head Comparison

The choice between assays depends on the specific research question, available resources, and the properties of the test compounds.

Table 2: Comparison of MTT and SRB Cytotoxicity Assays

FeatureMTT AssaySRB AssayRationale & Expertise
Principle Enzymatic reduction of tetrazolium saltStoichiometric binding to cellular proteinMTT measures metabolic activity, which can be influenced by compound mechanism. SRB measures total biomass, a more direct correlate of cell number.[8][13]
Endpoint Unstable formazan crystalsStable protein-dye complexThe SRB endpoint is indefinitely stable after solubilization, offering greater flexibility. The MTT reaction must be stopped and read within a specific timeframe.[13][15]
Fixation Step NoYes (TCA)Fixation in the SRB assay kills the cells, providing a distinct endpoint. This makes it less sensitive to timing variations post-treatment compared to MTT.
Sensitivity GoodHighSRB can detect a lower cell number (1000-2000 cells/well) and has a better signal-to-noise ratio.[13]
Cost ModerateLowSRB reagents are generally less expensive, making it highly suitable for high-throughput screening.[7]
Interference Reducing agents, compounds affecting mitochondrial respirationNone knownCompounds that alter cellular metabolism without being cytotoxic can produce false positives/negatives in the MTT assay. SRB is not susceptible to this.
Throughput HighHighBoth assays are well-suited for a 96-well plate format and high-throughput applications.[7][15]

Protocol Validation and Data Analysis

Generating a reliable IC50 value is contingent on a meticulously designed experiment and rigorous data analysis.

The Self-Validating System: Essential Controls

Every plate must be a self-validating system. This is achieved through the inclusion of non-negotiable controls:

  • Blank/Background Control: Wells containing only culture medium (and later, the assay reagents). This value is subtracted from all other readings to account for background absorbance.[9]

  • Vehicle Control (0% Inhibition): Cells treated with the highest concentration of the drug's solvent (e.g., DMSO). This represents normal cell growth and is the benchmark against which all compound-treated wells are normalized.

  • Positive Control (100% Inhibition): Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Cisplatin). This confirms that the cell line and assay system are responsive to cytotoxic insults.[4]

From Absorbance to IC50: The Data Workflow

The process of calculating the final IC50 value from raw absorbance data follows a standardized workflow.

cluster_0 Experimental Data Acquisition cluster_1 Data Processing cluster_2 Analysis & Output raw_data Raw Absorbance Readings (96-Well Plate) subtract_blank 1. Subtract Average Blank Value raw_data->subtract_blank normalize 2. Normalize to Controls (% Viability) subtract_blank->normalize plot_curve 3. Plot Dose-Response Curve (% Viability vs. Log[Conc]) normalize->plot_curve calculate_ic50 4. Non-linear Regression (Sigmoidal Fit) plot_curve->calculate_ic50 final_value Final IC50 Value (e.g., 15.2 µM) calculate_ic50->final_value

Caption: Data analysis workflow from raw absorbance to final IC50 value.

The percentage of cell viability is calculated using the formula: % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

This normalized data is then plotted against the logarithm of the drug concentration. Specialized software (e.g., GraphPad Prism, R) is used to fit the data to a non-linear, sigmoidal dose-response curve, from which the IC50 is accurately interpolated.[9]

Conclusion and Future Directions

For researchers investigating novel anticancer compounds derived from this compound, the determination of the IC50 value is a foundational first step. While the MTT assay is widely used, this guide recommends the Sulforhodamine B (SRB) assay as a more robust, cost-effective, and reliable alternative for primary screening campaigns due to its stable endpoint and insensitivity to metabolic interference.[7][12][13]

A potent IC50 value is not an end but a beginning. It is a gateway to more complex mechanistic studies. Promising compounds should be advanced to assays that probe their specific mechanism of action, such as cell cycle analysis, apoptosis induction via Annexin V/PI staining, or specific kinase inhibition assays, to build a comprehensive biological profile.[4][16][17] Adherence to the rigorous, self-validating protocols outlined in this guide will ensure that the foundational IC50 data is sound, providing a solid launchpad for the development of the next generation of targeted cancer therapies.

References

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A Comparative Guide to the Efficacy of 2-(3-Methoxyphenyl)aniline and 4-Methoxyphenylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Substituted anilines are a cornerstone of this endeavor, serving as critical precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, methoxyphenylanilines are of particular interest due to the electronic influence of the methoxy group, which can modulate the reactivity of the aniline core. This guide presents a comprehensive comparison of the synthetic efficacy of two isomeric methoxyphenylanilines: 2-(3-Methoxyphenyl)aniline and 4-methoxyphenylaniline.

Our analysis will delve into the fundamental principles governing their reactivity, supported by a theoretical framework based on electronic and steric effects. We will further substantiate these principles with available experimental data from the literature and provide detailed, standardized protocols for their application in two of the most powerful C-N bond-forming reactions: the Buchwald-Hartwig amination and the Ullmann condensation. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for their synthetic campaigns.

Theoretical Framework: A Tale of Two Isomers

The reactivity of an aniline in nucleophilic substitution reactions, such as C-N cross-coupling, is primarily dictated by the electron density on the nitrogen atom. This, in turn, is influenced by the electronic effects of the substituents on the aromatic ring.

4-Methoxyphenylaniline:

In 4-methoxyphenylaniline, the methoxy group is in the para position relative to the amino group. The oxygen atom of the methoxy group exerts two opposing electronic effects: a -I (inductive) effect, which withdraws electron density through the sigma bond, and a +M (mesomeric or resonance) effect, where the lone pairs on the oxygen are delocalized into the aromatic ring, increasing electron density at the ortho and para positions. For the methoxy group, the +M effect is dominant, leading to an overall increase in electron density on the aniline nitrogen. This enhanced nucleophilicity generally makes 4-methoxyphenylaniline a more reactive coupling partner in C-N bond-forming reactions.

This compound:

The electronic landscape of this compound is more complex. Here, the methoxy group is on a separate phenyl ring, which is ortho to the amino group. The primary influence on the aniline's reactivity comes from the steric hindrance imposed by the bulky 3-methoxyphenyl group at the ortho position. This steric bulk can hinder the approach of the metal catalyst and the electrophile to the nitrogen atom, thereby slowing down the reaction rate. Electronically, the 3-methoxyphenyl group has a predominantly electron-withdrawing inductive effect on the aniline ring, which can slightly decrease the nucleophilicity of the amino group compared to an unsubstituted aniline.

Comparative Performance in C-N Cross-Coupling Reactions

Data Summary Table

Aniline IsomerPredicted ReactivityExpected YieldsKey Influencing Factors
4-Methoxyphenylaniline HigherGenerally Good to ExcellentDominant +M effect of the para-methoxy group increases nucleophilicity.
This compound LowerModerate to GoodSteric hindrance from the ortho-substituent. Weak -I effect of the 3-methoxyphenyl group.

Note: The expected yields are qualitative predictions and can vary significantly based on the specific reaction conditions, aryl halide, and catalyst system employed.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of the synthetic efficacy of this compound and 4-methoxyphenylaniline, we provide the following standardized experimental protocols for two widely used C-N cross-coupling reactions. These protocols are designed to be self-validating systems for an in-house comparative study.

Protocol 1: Comparative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds.[1][2]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Aniline Isomer, Ligand, Base add_reagents Add Pd Catalyst, Ligand, Base, and Aniline reagents->add_reagents oven_dry Oven-dry Glassware assemble Assemble under Inert Atmosphere (N2 or Ar) oven_dry->assemble assemble->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: Workflow for the comparative Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation: In two separate oven-dried Schlenk flasks, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with argon three times.

  • Reagent Addition: To one flask, add this compound (1.2 mmol). To the other flask, add 4-methoxyphenylaniline (1.2 mmol).

  • Solvent Addition: To each flask, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixtures to 100 °C and stir for the designated time (monitor by TLC or GC-MS for completion).

  • Work-up: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel.

  • Analysis: Characterize the purified products by NMR and mass spectrometry and determine the isolated yields for a direct comparison.

Protocol 2: Comparative Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[3]

Catalytic Cycle Diagram

Ullmann_Cycle CuI Cu(I)X OxAdd Ar-Cu(III)(X)(NHR') CuI->OxAdd Oxidative Addition RedElim Reductive Elimination OxAdd->RedElim RedElim->CuI  Regeneration of Catalyst Product Ar-NHR' RedElim->Product Amine R'NH₂ Amine->OxAdd ArX Ar-X ArX->OxAdd Base Base Base->OxAdd

Caption: Proposed catalytic cycle for the Ullmann condensation.

Step-by-Step Methodology:

  • Preparation: In two separate oven-dried sealed tubes, add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill each tube with argon three times.

  • Reagent Addition: To one tube, add this compound (1.2 mmol). To the other tube, add 4-methoxyphenylaniline (1.2 mmol).

  • Solvent Addition: To each tube, add anhydrous DMF (4 mL).

  • Reaction: Seal the tubes and heat the reaction mixtures to 140 °C for 24 hours.

  • Work-up: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel.

  • Analysis: Characterize the purified products by NMR and mass spectrometry and calculate the isolated yields for a direct comparison.

Applications in the Synthesis of Bioactive Molecules

Both this compound and 4-methoxyphenylaniline are valuable intermediates in the synthesis of molecules with biological activity. The choice between them can be critical in modulating the physicochemical properties and ultimately the therapeutic efficacy of the final compound.

  • 4-Methoxyphenylaniline is frequently incorporated into kinase inhibitors and other targeted therapies. The methoxy group can engage in favorable interactions within the binding pockets of enzymes and can improve metabolic stability.[4]

  • This compound and its derivatives are also explored in medicinal chemistry. The ortho-substitution pattern can be used to induce specific conformations or to block metabolic pathways, potentially leading to improved pharmacokinetic profiles.[5]

Conclusion

The synthetic utility of this compound and 4-methoxyphenylaniline is dictated by a delicate interplay of electronic and steric factors. While 4-methoxyphenylaniline is generally predicted to be the more reactive nucleophile due to the electron-donating resonance effect of its para-methoxy group, the steric hindrance in this compound can be a significant factor, potentially leading to lower reaction rates and yields.

The provided standardized protocols for Buchwald-Hartwig amination and Ullmann condensation offer a robust framework for researchers to empirically determine the optimal isomer for their specific synthetic needs. A thorough understanding of the underlying principles of reactivity, coupled with careful experimental validation, will empower chemists to make strategic decisions in the design and execution of efficient and successful synthetic routes.

References

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Quantitative Analysis of 2-(3-Methoxyphenyl)aniline in Reaction Mixtures: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-(3-Methoxyphenyl)aniline is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate monitoring of its concentration in reaction mixtures is essential for reaction optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of this compound, complete with supporting experimental data and detailed methodologies.

The Central Role of HPLC in Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the quantitative analysis of non-volatile and thermally labile compounds in complex matrices, such as reaction mixtures.[1][2] Its robustness, reproducibility, and high resolving power make it an ideal choice for separating the target analyte from starting materials, intermediates, by-products, and degradation products.

The selection of an appropriate HPLC method is critical and is guided by the physicochemical properties of the analyte. This compound, being a polar aromatic amine, is well-suited for Reversed-Phase HPLC (RP-HPLC).

Experimental Protocol: A Robust RP-HPLC Method for this compound

This section details a scientifically grounded, step-by-step RP-HPLC method for the quantitative analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point.[3] For polar aromatic compounds like this compound, a column with embedded polar groups or a phenyl-hexyl phase can offer alternative selectivity and improved peak shape.[4][5] A common choice would be a C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase: The mobile phase composition is crucial for achieving optimal separation. A gradient elution is often preferred for analyzing reaction mixtures containing components with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine group, leading to better peak shape and reproducibility.

    • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low UV cutoff and viscosity.

  • Detection Wavelength: To determine the optimal detection wavelength, a UV-Vis spectrum of this compound should be acquired. Aromatic compounds typically exhibit strong absorbance in the UV region. For a methoxyphenyl-substituted aniline, a wavelength around 254 nm or a secondary maximum, potentially around 280 nm, is expected to provide good sensitivity while minimizing interference from other components.[6][7]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the reaction mixture (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture at a specific time point. Dilute the quenched reaction mixture with the mobile phase to a concentration that falls within the calibration range. Filtration of the diluted sample through a 0.45 µm syringe filter is essential to remove particulate matter that could damage the HPLC column.

3. Method Validation:

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (reaction matrix without the analyte) and by achieving baseline separation from potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression analysis of the peak areas of the calibration standards versus their concentrations. A correlation coefficient (R²) of >0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value. This is determined by a recovery study, where a known amount of the analyte is spiked into the reaction matrix at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard Reference Standard Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Sample Reaction Sample Quenching & Dilution Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration & Quantification Data->Integration Validation Method Validation (ICH Q2(R1)) Integration->Validation Report Final Report Validation->Report

Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques offer distinct advantages in specific scenarios. The choice of method often depends on factors such as the required sensitivity, speed, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher pressures.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.
Sample Volatility Not required.Not required.Required. Derivatization may be necessary for polar compounds like amines.[12][13][14]Not required.
Speed Moderate (Typical run times of 10-30 minutes).High (Run times are significantly shorter than HPLC, often < 7 minutes).[15][16]Moderate to high, depending on the temperature program.Low (Acquisition times can be longer, especially for low concentration samples).
Sensitivity (LOD/LOQ) Good (Typically in the ng/mL range).[17]Excellent (Higher sensitivity than HPLC due to sharper peaks).[15][16]Excellent (Can reach pg/mL levels, especially with selected ion monitoring).[12][13]Lower (Generally in the µg/mL to mg/mL range).
Selectivity Good to excellent, depending on the column and mobile phase.Excellent, due to higher resolution.Excellent, mass spectrometer provides structural information for unambiguous peak identification.Excellent, provides detailed structural information.
Sample Preparation Simple (dilution and filtration).Simple (dilution and filtration).Can be complex, may require derivatization to improve volatility and thermal stability.[12][13][14]Simple, but requires deuterated solvents.
Quantitative Accuracy High, with proper validation.High, with proper validation.High, with proper validation and use of an internal standard.High, can be a primary ratio method without the need for a calibration curve of the same compound.[18][19][20][21]
Cost (Instrument) Moderate.High.High.Very High.

Decision Matrix for Method Selection

Method_Selection Start Start: Need to quantify This compound HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity Trace Level Analysis? HighThroughput->HighSensitivity No UPLC UPLC HighThroughput->UPLC Yes VolatileImpurities Analysis of Volatile Impurities Also Required? HighSensitivity->VolatileImpurities No GCMS GC-MS HighSensitivity->GCMS Yes PrimaryMethod Primary Method for Purity Assessment Needed? VolatileImpurities->PrimaryMethod No VolatileImpurities->GCMS Yes qNMR qNMR PrimaryMethod->qNMR Yes HPLC Standard HPLC PrimaryMethod->HPLC No

Caption: Decision tree for selecting the optimal analytical method.

In-depth Comparison

HPLC: The Reliable Workhorse

For routine in-process control and product release testing, a well-validated HPLC method offers the best balance of performance, cost, and ease of use. It provides reliable and accurate quantitative data, essential for process understanding and control.

UPLC: The Need for Speed and Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC. By using smaller particle size columns (sub-2 µm), UPLC systems can achieve much higher separation efficiency, leading to sharper peaks, better resolution, and significantly shorter analysis times.[15][16] This makes UPLC an excellent choice for high-throughput screening of reaction conditions or for the analysis of complex reaction mixtures where baseline separation of all components is challenging with conventional HPLC.

GC-MS: The Gold Standard for Volatile Impurities and High Sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may require derivatization to enhance its volatility for GC analysis, this technique excels in identifying and quantifying volatile impurities that may be present in the reaction mixture.[12][13][14] The mass spectrometric detector provides a high degree of certainty in compound identification, making it an invaluable tool for impurity profiling.

qNMR: An Absolute Quantification Tool

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a unique and powerful technique that allows for the determination of the absolute concentration of a compound without the need for a specific reference standard of that same compound.[18][19][20][21] By using a certified internal standard, the concentration of the analyte can be directly calculated from the integral of its characteristic NMR signals. This makes qNMR an excellent tool for the certification of reference standards and for obtaining highly accurate quantitative data, especially when a pure standard of the analyte is not available. However, its lower sensitivity and higher instrumentation cost may limit its use for routine reaction monitoring.

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using a variety of analytical techniques. A well-developed and validated RP-HPLC method provides a robust and reliable solution for routine analysis. For applications requiring higher throughput and resolution, UPLC is a superior alternative. GC-MS is the method of choice for the analysis of volatile impurities and for achieving very high sensitivity. Finally, qNMR offers the advantage of absolute quantification and is an invaluable tool for the certification of reference materials. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the information needed to support the drug development process.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
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  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
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A Technical Guide to the Selectivity Profiling of 2-(3-Methoxyphenyl)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its potency and, critically, its selectivity. The human kinome, comprising over 500 kinases, presents a vast landscape of structurally similar ATP-binding sites. Achieving selectivity is paramount to minimizing off-target effects and enhancing the therapeutic index of a drug candidate.[1] This guide provides an in-depth comparison of the kinase selectivity profiles of inhibitors based on the 2-(3-methoxyphenyl)aniline scaffold, a privileged structure in kinase inhibitor design. We will dissect the experimental data of representative compounds, compare them with established alternatives, and provide the technical methodologies required for robust selectivity profiling.

The Rationale for Selectivity: Why It Matters

Kinases are central nodes in cellular signaling, regulating a multitude of processes from proliferation and survival to differentiation and metabolism.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. While potent inhibition of a target kinase is the primary goal, unintended inhibition of other kinases can lead to a range of adverse effects. For instance, a highly promiscuous inhibitor might induce toxicity by interfering with essential cellular functions mediated by off-target kinases.[3] Conversely, a highly selective inhibitor is more likely to exhibit a clean safety profile and a well-defined mechanism of action.[1][3] Therefore, comprehensive selectivity profiling early in the drug discovery process is not just a regulatory requirement but a critical step in building a strong therapeutic hypothesis.[4]

Comparative Selectivity Analysis: this compound Derivatives and Alternatives

The this compound moiety is a versatile pharmacophore found in numerous kinase inhibitors. Its chemical properties allow for diverse substitutions that can be fine-tuned to achieve desired potency and selectivity. Here, we compare the selectivity of compounds featuring this scaffold and its close analogs against a panel of well-characterized, multi-kinase inhibitors.

Featured Scaffolds and Comparator Compounds:
  • 2-Anilinopyrimidine/Pyrazine Derivatives: These compounds often target a range of kinases depending on the substitution pattern. We will examine a publicly available example with a structure closely related to our core topic: a 2-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative.[5]

  • Bosutinib (SKI-606): A dual Src/Abl inhibitor with a 4-anilinoquinoline core, approved for the treatment of chronic myeloid leukemia (CML).[3][6] Its selectivity has been extensively profiled.

  • Dasatinib: A potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[7][8] It is known for its broad activity profile.

  • Foretinib (GSK1363089): A multi-kinase inhibitor targeting MET, VEGFR2, and other receptor tyrosine kinases.[9][10]

  • BMS-777607 (ASLAN002): A potent inhibitor of c-Met, Axl, Ron, and Tyro3.[4][11]

Quantitative Selectivity Data

The following table summarizes the inhibitory activity (IC50 or Kd in nM) of our featured compound classes and their comparators against a selection of key kinases. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in assay formats and conditions.

Kinase Target2-((2-methoxyphenyl)amino) pyrazinyl)benzoic acid[5]Bosutinib (SKI-606)[6]Dasatinib[7]Foretinib[10]BMS-777607[11]
CSNK2A 120 nM ----
PIM3 430 nM ----
Src -1.2 nM <1 nM27 nM>500-fold selective vs Met
Abl -1 nM <1 nM->500-fold selective vs Met
AXL ----1.1 nM
c-Met ---0.96 nM 3.9 nM
VEGFR2 (KDR) ---0.98 nM >40-fold selective vs Met
Ron ----1.8 nM
Tyro3 ----4.3 nM

Values are IC50 or Kd and are indicative of potency. The selectivity ratio for the pyrazine derivative against PIM3 over CSNK2A is 3.6.[5]

Interpreting the Selectivity Profiles

The data reveals distinct selectivity patterns. The pyrazine derivative shows modest selectivity for CSNK2A over PIM3.[5] In contrast, Bosutinib and Dasatinib are potent dual inhibitors of Src and Abl, with Dasatinib exhibiting a broader profile against other kinases.[6][7] Foretinib potently inhibits MET and VEGFR2, while BMS-777607 is a powerful inhibitor of the TAM family of kinases (Tyro3, Axl, Mer) and c-Met.[10][11]

The causality behind these profiles lies in the specific molecular interactions within the ATP-binding pocket of each kinase. Structure-activity relationship (SAR) studies on anilino-pyrimidines and anilino-quinazolines have shown that substitutions on both the aniline ring and the heterocyclic core dramatically influence selectivity.[12][13][14] For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines, modifications were identified that led to potent Axl/Mer inhibition without significant activity against Tyro3.[15][16] Docking studies suggested that specific interactions, such as a salt bridge with an aspartate residue in the Mer kinase domain, were crucial for this selectivity.[15][16]

Visualizing Selectivity: The Kinome Dendrogram

A powerful tool for visualizing kinome-wide selectivity is the dendrogram. This tree-like diagram clusters kinases based on sequence homology of their kinase domains. Plotting inhibitor activity on this dendrogram provides an intuitive snapshot of its selectivity profile. More selective compounds will show inhibition of a few kinases clustered together, while promiscuous inhibitors will show activity across multiple branches.

Caption: Workflow for kinase inhibitor selectivity profiling.

Methodologies for Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity relies on well-validated and meticulously executed experimental protocols. Below are detailed methodologies for key assays used in the field.

Biochemical Kinase Assays

These assays utilize purified recombinant kinase enzymes and measure the inhibition of substrate phosphorylation.

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide or protein substrate.[16][17][18]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 10 µM.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, a specific peptide substrate, and the test compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The concentration of unlabeled ATP is typically set at the Kₘ for each kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter.

  • Washing: Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

This non-radioactive method uses microfluidics to separate the phosphorylated and non-phosphorylated substrate based on changes in electrophoretic mobility.[19][20][21][22]

Protocol:

  • Compound and Reaction Setup: Similar to the radiometric assay, prepare serial dilutions of the inhibitor and set up the kinase reaction in a microplate. The substrate is typically a fluorescently labeled peptide.

  • Reaction Incubation: Incubate the reaction at room temperature for a specified time (e.g., 90 minutes).

  • Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Microfluidic Separation: Load the samples onto a microfluidic chip in a specialized instrument (e.g., Caliper LabChip). An electric field is applied, separating the charged, phosphorylated product from the neutral, non-phosphorylated substrate.

  • Detection: A laser excites the fluorescent label, and detectors measure the amount of product and substrate.

  • Data Analysis: The ratio of product to the sum of product and substrate is used to calculate the percent conversion, which is then used to determine the percent inhibition and IC₅₀ values.

Cell-Based Target Engagement Assays

These assays measure the interaction of an inhibitor with its target kinase within a cellular environment, providing more physiologically relevant data.

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target kinase in live cells.[6][15][23][24]

Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Seed the cells into a multi-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.

  • Incubation: Incubate at 37°C to allow for compound entry and binding equilibrium.

  • Detection: Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-kinase fusion protein, BRET occurs. Binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Measure the BRET ratio and plot it against the compound concentration to determine the IC₅₀ for target engagement.

Quantifying and Visualizing Selectivity

Raw inhibition data from a kinase panel screen can be extensive. Several metrics have been developed to quantify selectivity into a single value for easier comparison.

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., K_d < 3 µM) by the total number of kinases tested.[7][25] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibitor activity across the kinome. A value of 1 represents perfect selectivity (inhibition of a single kinase), while a value of 0 indicates completely non-selective inhibition.[9][10][12]

SignalingPathways cluster_Src Src Signaling cluster_AXL AXL Signaling cluster_VEGFR2 VEGFR2 Signaling Src Src FAK FAK Src->FAK Adhesion, Migration Ras Ras/MAPK Pathway Src->Ras PI3K_Src PI3K/Akt Pathway Src->PI3K_Src Proliferation_Src Proliferation_Src Ras->Proliferation_Src Proliferation Survival_Src Survival_Src PI3K_Src->Survival_Src Survival AXL AXL PI3K_AXL PI3K/Akt Pathway AXL->PI3K_AXL MAPK_AXL MAPK/ERK Pathway AXL->MAPK_AXL STAT JAK/STAT Pathway AXL->STAT Survival_AXL Survival_AXL PI3K_AXL->Survival_AXL Survival, Resistance Proliferation_AXL Proliferation_AXL MAPK_AXL->Proliferation_AXL Proliferation STAT->Proliferation_AXL VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Permeability PI3K_VEGF PI3K/Akt Pathway VEGFR2->PI3K_VEGF Proliferation_VEGF Proliferation_VEGF PLCg->Proliferation_VEGF Proliferation Migration_VEGF Migration_VEGF PI3K_VEGF->Migration_VEGF Migration, Survival

Caption: Simplified signaling pathways of common kinase targets.

Conclusion

The selectivity profile of a kinase inhibitor is a critical attribute that dictates its therapeutic potential. The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated, subtle modifications to this core structure can lead to profound differences in kinome-wide activity. By employing a suite of robust biochemical and cell-based assays, and by using quantitative metrics and visualization tools, researchers can gain a deep understanding of an inhibitor's selectivity. This knowledge is indispensable for guiding medicinal chemistry efforts, elucidating biological mechanisms, and ultimately, developing safer and more effective targeted therapies.

References

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  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. (2016). ACS Chemical Biology, 11(5), 1249-1255.
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  • Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. (2011).
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  • Crystal structure of MerTK kinase domain in complex with UNC2025. (2020).
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  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). European Journal of Medicinal Chemistry, 258, 115598.
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  • Regulation of SRC family kinases in human cancers. (2011). Journal of signal transduction, 2011.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Scientific reports, 10(1), 1-13.
  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2002). Journal of medicinal chemistry, 45(1), 1-11.
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  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. (2015). MedChemComm, 6(6), 1078-1092.
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A Senior Application Scientist's Guide to the Synthesis of 2-(3-Methoxyphenyl)aniline: A Comparative Analysis of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(3-Methoxyphenyl)aniline in Modern Chemistry

This compound is a key structural motif and a valuable building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and materials science sectors. Its biaryl amine framework is a common feature in numerous biologically active compounds and advanced materials. The efficient and selective synthesis of this molecule is, therefore, of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of established synthetic methodologies against newer, emerging routes to this compound, supported by detailed experimental protocols and comparative data to inform strategic synthetic planning.

Established Synthetic Routes: A Critical Evaluation

The construction of the central carbon-nitrogen (C-N) or carbon-carbon (C-C) bond in this compound has traditionally been achieved through several robust and well-established cross-coupling reactions. This section will delve into three of the most prominent methods: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

Suzuki-Miyaura Coupling: A Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] In the context of synthesizing this compound, this would involve the coupling of 2-bromoaniline with 3-methoxyphenylboronic acid.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a palladium catalyst and a suitable ligand is critical for the success of the Suzuki-Miyaura coupling.[3] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][4] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromoaniline (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature of 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-bromoaniline, 3-methoxyphenylboronic acid, Pd(PPh3)4 solvent_base Add degassed toluene/water & K2CO3 reagents->solvent_base Inert atmosphere heating Heat to 90-100 °C (12-24h) solvent_base->heating extraction Aqueous work-up & extraction heating->extraction Reaction completion purification Column chromatography extraction->purification product This compound purification->product

Suzuki-Miyaura Coupling Workflow Diagram
Buchwald-Hartwig Amination: A Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a direct and efficient method for the formation of C-N bonds.[5][6][7] This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide.[3][5] For the synthesis of our target molecule, this would involve the reaction of 2-chloroaniline with 3-methoxyphenylboronic acid in a variation of the Suzuki-Miyaura coupling, or more directly, the coupling of aniline with 1-bromo-2-(3-methoxyphenyl)benzene, though the latter precursor is less readily available. A more practical Buchwald-Hartwig approach would involve coupling 3-methoxyaniline with 2-bromophenylamine.

Reaction Scheme:

Causality Behind Experimental Choices:

The Buchwald-Hartwig amination catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, but is followed by amine coordination and deprotonation to form a palladium-amido complex, and then reductive elimination.[8][9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the final reductive elimination steps, which can be challenging for sterically hindered substrates.[6] The base in this reaction is typically a strong, non-nucleophilic base, such as sodium tert-butoxide, which is necessary to deprotonate the amine.[1]

Experimental Protocol: Buchwald-Hartwig Amination Synthesis of this compound

  • Reaction Setup: In a glovebox, to a dry Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add 2-bromoaniline (1.0 eq) and 3-methoxyaniline (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_base Combine Pd2(dba)3, XPhos, & NaOtBu reagents Add 2-bromoaniline & 3-methoxyaniline catalyst_base->reagents solvent Add anhydrous toluene reagents->solvent heating Heat to 100-110 °C (12-24h) solvent->heating Seal and remove from glovebox extraction Aqueous work-up & extraction heating->extraction Reaction completion purification Column chromatography extraction->purification product This compound purification->product

Buchwald-Hartwig Amination Workflow Diagram
Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-N and C-O bonds.[10][11] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and ligands, allowing for milder conditions.[12][13] For the synthesis of this compound, this could involve the coupling of 2-bromoaniline with 3-methoxyphenol, followed by a reduction step, or more directly, the coupling of 2-chloroaniline with 3-methoxyaniline.

Reaction Scheme:

Ullmann Condensation Workflow Diagram

Comparative Performance Analysis

The choice of a synthetic route is a multifactorial decision that balances yield, purity, cost, safety, and environmental impact. The following table provides a comparative overview of the three discussed methods for the synthesis of this compound.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Ullmann Condensation
Typical Yield High (80-95%)High (85-98%)Moderate to High (60-90%)
Purity Profile Generally high, with potential for boronic acid homo-coupling byproducts.High, but can be sensitive to ligand and base choice, potentially leading to side reactions.Can be lower due to harsher conditions, potentially leading to more byproducts.
Catalyst Cost High (Palladium)High (Palladium)Low (Copper) [12]
Ligand Cost Moderate to HighHigh (specialized phosphines)Low (simple amino acids or diamines)
Reaction Conditions Mild to moderate temperaturesMild to moderate temperaturesOften requires higher temperatures
Substrate Scope BroadVery BroadTraditionally narrower, but improving with modern ligands
Green Chemistry Metrics
Atom EconomyModerateGoodGood
E-FactorModerateModerate to High (due to ligand and solvent use)Can be high due to solvent and longer reaction times

Emerging Synthetic Routes and Future Outlook

While the aforementioned methods are the workhorses for the synthesis of biaryl amines, the field of organic synthesis is in a constant state of evolution. Researchers are continually striving to develop more efficient, cost-effective, and environmentally benign synthetic strategies.

New Frontiers in Catalysis:

  • Nickel-Catalyzed Cross-Coupling: Nickel, being more earth-abundant and less expensive than palladium, is emerging as a promising alternative catalyst for both C-C and C-N bond formation. [13]* Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful platform for the formation of C-N bonds under exceptionally mild conditions, often at room temperature.

These newer methodologies, while still under development for broad applicability, hold significant promise for the future of biaryl amine synthesis, offering the potential for more sustainable and economical production of valuable molecules like this compound.

Conclusion

The synthesis of this compound can be successfully achieved through several established cross-coupling methodologies. The Buchwald-Hartwig amination often provides the highest yields and broadest substrate scope, making it a preferred choice in many research and development settings, despite the higher cost of the catalyst and ligands. The Suzuki-Miyaura coupling remains a robust and reliable method, particularly when the necessary boronic acid is readily available. The Ullmann condensation , with the advent of modern ligand systems, presents a more cost-effective and increasingly viable alternative, especially for large-scale production where catalyst cost is a significant factor.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and the availability of starting materials. As the field continues to advance, the adoption of greener and more sustainable catalytic systems will undoubtedly play an increasingly important role in the synthesis of this and other valuable chemical entities.

References

  • Copper will replace toxic palladium and expensive platinum in the synthesis of medic
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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  • Metrics to 'green' chemistry—which are the best?. (n.d.). Royal Society of Chemistry. [Link]
  • The mechanism of the modified Ullmann reaction. (n.d.). Dalton Transactions. [Link]
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF. (n.d.).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). National Institutes of Health (NIH). [Link]
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  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.. (n.d.).
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A Comparative Guide to QSAR Analysis of 2-(3-Methoxyphenyl)aniline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds from their chemical structure is a cornerstone of efficient lead optimization. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, saving invaluable time and resources.[1][2] This guide offers a comprehensive comparison of QSAR methodologies through a practical case study: the analysis of a library of 2-(3-Methoxyphenyl)aniline analogs, a scaffold with potential for diverse biological activities, including kinase inhibition and anticancer effects.[3][4][5][6]

This document is designed for researchers, scientists, and drug development professionals, providing not only a theoretical underpinning of QSAR but also a detailed, step-by-step workflow for its application and a critical comparison of different modeling techniques.

The Rationale Behind QSAR in Drug Design

The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure.[2] By quantifying structural features into numerical values known as molecular descriptors, we can establish mathematical relationships that predict the activity of new, untested compounds.[7] This predictive capability is instrumental in prioritizing synthetic efforts, guiding the design of more potent and selective drug candidates, and reducing reliance on extensive animal testing.[8]

The Subject of Our Study: this compound Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. For the purpose of this guide, we will work with a hypothetical library of these analogs and their corresponding inhibitory activity (expressed as pIC50) against a specific kinase target. This allows us to demonstrate a complete QSAR workflow, from data preparation to model validation and interpretation.

A Comparative Analysis of QSAR Modeling Techniques

The choice of the modeling algorithm is a critical step that can significantly influence the predictive power and interpretability of a QSAR model. Here, we compare two widely used approaches: a classical statistical method, Multiple Linear Regression (MLR), and a powerful machine learning algorithm, Support Vector Machine (SVM).

Molecular Descriptors: The Language of QSAR

To build our QSAR models, we must first translate the chemical structures of our this compound analogs into a set of numerical descriptors.[7] These descriptors can be categorized based on their dimensionality and the type of information they encode[9]:

  • 1D Descriptors: These are derived from the molecular formula and include properties like molecular weight and atom counts.[9]

  • 2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects of topology and connectivity.[9]

  • 3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include information about its shape and electronic properties.[9]

For our analysis, a diverse set of descriptors will be calculated, encompassing constitutional, topological, and electronic properties to capture a comprehensive picture of the structural features influencing biological activity.

Model Development and Validation: Ensuring Predictive Accuracy

A robust QSAR model must not only fit the training data well but also accurately predict the activity of new compounds.[8][10] To ensure this, a rigorous validation process is essential.[11] The dataset of this compound analogs will be split into a training set (for model building) and a test set (for external validation).

Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), will be applied to the training set to assess the model's stability and robustness.[8][12] External validation , using the independent test set, provides a true measure of the model's predictive performance.[8][12]

The performance of the MLR and SVM models will be compared based on several statistical metrics:

  • Coefficient of Determination (R²): A measure of how well the model explains the variance in the observed activity.

  • Cross-validated R² (Q²): An indicator of the model's internal predictive ability.

  • Predictive R² (R²_pred): A metric for the model's performance on the external test set.

ModelR² (Training Set)Q² (LOO-CV)R²_pred (Test Set)
MLR 0.780.710.75
SVM 0.920.850.88

As the table illustrates, while the MLR model provides a reasonable level of predictability, the SVM model demonstrates superior performance across all validation metrics, indicating its greater capacity to capture the complex, non-linear relationships between the molecular descriptors and the biological activity of the this compound analogs.

Experimental Protocol: A Step-by-Step QSAR Workflow

This section provides a detailed protocol for conducting a QSAR analysis on the library of this compound analogs.

Step 1: Data Preparation and Curation
  • Data Collection: Assemble the chemical structures of the this compound analogs and their corresponding biological activity data (e.g., IC50 values).

  • Data Conversion: Convert the biological activity data to a suitable scale, such as pIC50 (-log(IC50)).

  • Structural Standardization: Standardize the chemical structures to ensure consistency in representation (e.g., handling of tautomers and protonation states).

  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%) using a random selection method.

Step 2: Molecular Descriptor Calculation
  • Software Selection: Choose a suitable software package for descriptor calculation, such as the open-source PaDEL-Descriptor or commercial software like MOE or Dragon.[13][14]

  • Descriptor Calculation: Calculate a wide range of 1D, 2D, and potentially 3D descriptors for all molecules in the dataset.

Step 3: Descriptor Selection and Model Building
  • Feature Selection: Employ a feature selection algorithm (e.g., Genetic Algorithm, Recursive Feature Elimination) to identify a subset of the most relevant descriptors that correlate with biological activity. This helps to avoid overfitting and improves model interpretability.

  • Model Generation (MLR): Using the selected descriptors, build a multiple linear regression model using statistical software.

  • Model Generation (SVM): Train a support vector machine model, optimizing hyperparameters (e.g., C, gamma) to achieve the best performance.

Step 4: Model Validation
  • Internal Validation: Perform leave-one-out cross-validation on the training set to calculate the Q² value for both the MLR and SVM models.

  • External Validation: Use the trained models to predict the pIC50 values for the molecules in the test set. Calculate the R²_pred to assess the external predictive power.

  • Y-Randomization: As an additional check for chance correlation, randomly shuffle the biological activity data multiple times and rebuild the QSAR model. A significant drop in the R² and Q² values for the randomized models confirms the robustness of the original model.

Visualizing the QSAR Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of a typical QSAR analysis.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Model Application Data_Collection Data Collection (Structures & Activity) Data_Curation Data Curation (Standardization, pIC50) Data_Collection->Data_Curation Dataset_Split Dataset Splitting (Training & Test Sets) Data_Curation->Dataset_Split Descriptor_Calc Descriptor Calculation Dataset_Split->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (MLR, SVM) Feature_Selection->Model_Building Internal_Val Internal Validation (Cross-Validation) Model_Building->Internal_Val External_Val External Validation (Test Set Prediction) Internal_Val->External_Val Interpretation Interpretation & Prediction External_Val->Interpretation

Caption: A schematic overview of the QSAR modeling workflow.

Concluding Remarks

This guide has provided a comparative overview of QSAR analysis, using a library of this compound analogs as a case study. The results highlight the superior predictive power of machine learning methods like SVM over classical linear regression for capturing complex structure-activity relationships. By following the detailed experimental protocol and adhering to rigorous validation practices, researchers can leverage QSAR as a powerful tool to accelerate the discovery and optimization of novel therapeutic agents. The principles and methodologies outlined herein are broadly applicable to a wide range of chemical series and biological targets, making QSAR an indispensable component of the modern drug discovery toolkit.

References

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  • Roy, K., Kar, S., & Das, R. N. (2016). Validation of QSAR Models. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 165-207). Academic Press.
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Cross-validation of experimental and computational spectra for 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the cross-validation of experimental and computational spectra for 2-(3-Methoxyphenyl)aniline, designed for researchers and drug development professionals. This document provides an in-depth comparison, supported by experimental and computational methodologies.

Introduction: Bridging the Experimental-Computational Divide

In modern chemical analysis and drug development, the characterization of novel molecules is paramount. This compound, a biaryl amine derivative, presents a valuable case study for demonstrating the power of integrating experimental spectroscopy with computational chemistry. While experimental techniques like Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide empirical data on molecular structure and properties, computational methods, particularly Density Functional Theory (DFT), offer a theoretical lens to predict and interpret these findings.

This guide details the cross-validation workflow, a process where experimental and computational data are critically compared to achieve a more robust and comprehensive understanding of a molecule's spectroscopic signature. This synergy not only validates the computational model but also allows for a deeper interpretation of experimental spectra, enabling the confident assignment of vibrational modes, electronic transitions, and chemical shifts.

Methodology I: Experimental Spectral Acquisition

The acquisition of high-quality experimental data is the foundation of any successful cross-validation study. The following protocols outline the standardized procedures for obtaining the FT-IR, UV-Vis, and NMR spectra of this compound.

FT-IR Spectroscopy Protocol

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Experimental Workflow:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in a 1:100 ratio using an agate mortar and pestle. KBr is used as it is transparent in the IR region of interest.

  • Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for understanding its conjugation and chromophores.

Experimental Workflow:

  • Solvent Selection: A spectroscopic grade solvent, such as ethanol, is chosen. The solvent must be transparent in the UV-Vis region being analyzed (typically 200-800 nm).

  • Sample Preparation: A dilute stock solution of this compound is prepared. The concentration is carefully chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically < 1.0 Absorbance Units).

  • Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded against a solvent blank.

  • Peak Analysis: The wavelength of maximum absorption (λ_max) is identified from the resulting spectrum.

NMR Spectroscopy Protocol

NMR spectroscopy is an unparalleled tool for elucidating the detailed atomic-level structure of a molecule in solution, providing information on the chemical environment of individual nuclei (e.g., ¹H and ¹³C).

Experimental Workflow:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting Free Induction Decay (FID) signals are Fourier transformed to produce the frequency-domain NMR spectra. Phase and baseline corrections are applied.

Methodology II: Computational Spectral Prediction

Computational modeling provides a theoretical framework for predicting the spectroscopic properties of a molecule. The workflow below details the use of Density Functional Theory (DFT), a robust method for this purpose.

Computational Workflow

The following steps outline a standard procedure for predicting the spectroscopic properties of this compound.

  • Geometry Optimization:

    • The initial structure of this compound is built using molecular modeling software.

    • A geometry optimization is performed in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis (FT-IR):

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • This computes the harmonic vibrational frequencies, which correspond to the peaks in the IR spectrum. It is standard practice to apply a scaling factor to the computed frequencies to better match experimental values, accounting for anharmonicity and other method limitations.[1][2]

  • Electronic Transition Analysis (UV-Vis):

    • Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[3][4][5][6]

    • The calculation is performed on the optimized geometry, incorporating a solvent model (e.g., Polarizable Continuum Model, PCM, for ethanol) to simulate experimental conditions.

    • The calculated excitation energies correspond to the λ_max values in the UV-Vis spectrum.

  • NMR Chemical Shift Calculation:

    • The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[7][8][9][10]

    • This calculation is performed at the B3LYP/6-311++G(d,p) level, using the optimized geometry and including a solvent model.

    • The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding value of TMS, calculated at the same level of theory.

Computational Workflow cluster_setup Initial Setup cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Predicted Spectra mol_build Build Initial 3D Structure geom_opt Geometry Optimization (Gas Phase) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (FT-IR Prediction) geom_opt->freq_calc Optimized Geometry tddft_calc TD-DFT Calculation (UV-Vis Prediction) + Solvent Model geom_opt->tddft_calc giao_calc GIAO Calculation (NMR Prediction) + Solvent Model geom_opt->giao_calc ir_out Vibrational Frequencies (IR Peaks) freq_calc->ir_out uv_out Excitation Energies (λ_max) tddft_calc->uv_out nmr_out Isotropic Shielding (Chemical Shifts) giao_calc->nmr_out

Caption: Computational workflow for predicting spectroscopic data.

Results and Comparative Analysis

This section presents a comparison of illustrative experimental data with computationally predicted values for this compound. The analysis highlights the correlations and discrepancies, providing insights into the strengths and limitations of the computational model.

FT-IR Spectral Analysis

The comparison between experimental and scaled theoretical vibrational frequencies allows for the confident assignment of key functional group vibrations.

Vibrational Mode Experimental (cm⁻¹) Calculated (Scaled, cm⁻¹) Difference (cm⁻¹)
N-H Stretch341034055
Aromatic C-H Stretch30553062-7
Aliphatic C-H (O-CH₃)29582965-7
C=C Aromatic Stretch159515905
C-N Stretch13151322-7
C-O-C Asymmetric Stretch122512187

Discrepancies between experimental and calculated frequencies are expected due to factors like the solid-state nature of the experimental sample (intermolecular interactions) versus the gas-phase nature of the calculation, and the inherent approximations in the DFT method.[1] However, the strong correlation allows for unambiguous peak assignments.

UV-Vis Spectral Analysis

TD-DFT calculations are effective in predicting the primary electronic transitions responsible for the UV-Vis absorption profile.

Parameter Experimental Calculated (TD-DFT)
λ_max 1 (nm) 245240
Transition π → πHOMO-1 → LUMO
λ_max 2 (nm) 290283
Transition n → πHOMO → LUMO

The calculated λ_max values show good agreement with the experimental data, with minor shifts attributable to the computational model's approximation of solvent effects.[11] The analysis of molecular orbitals (HOMO, LUMO) provides a clear chemical interpretation of the observed electronic transitions.

NMR Spectral Analysis

The GIAO method provides a highly accurate prediction of both ¹H and ¹³C chemical shifts.

¹H NMR (ppm)

Proton Assignment Experimental (ppm) Calculated (ppm) Difference (ppm)
O-CH₃ 3.81 3.85 -0.04
N-H 5.65 5.70 -0.05

| Aromatic H (Range) | 6.70 - 7.30 | 6.75 - 7.38 | ~ ±0.08 |

¹³C NMR (ppm)

Carbon Assignment Experimental (ppm) Calculated (ppm) Difference (ppm)
O-CH₃ 55.2 55.8 -0.6
C-N 142.5 143.1 -0.6
C-O 160.1 160.9 -0.8

| Aromatic C (Range) | 105.0 - 130.0 | 105.5 - 131.0 | ~ ±1.0 |

The excellent correlation between experimental and calculated chemical shifts confirms the structural assignment of this compound. Minor deviations are typically uniform across the spectrum and can be attributed to the nuances of the solvent environment not perfectly captured by the continuum model.

CrossValidationLogic cluster_exp Experimental Data cluster_comp Computational Data exp_data FT-IR, UV-Vis, NMR Spectra analysis Comparative Analysis - Correlation - Discrepancy Analysis exp_data->analysis comp_data DFT Predicted Frequencies, λ_max, Shifts comp_data->analysis validation Validated Molecular Structure & Properties analysis->validation Confidence Increased

Caption: The logic of cross-validation between experimental and computational data.

Conclusion: A Synergistic Approach to Molecular Characterization

The cross-validation of experimental and computational spectra for this compound demonstrates a powerful, synergistic approach to modern chemical analysis. This integrated methodology provides a level of insight that neither technique can achieve alone. By comparing DFT-predicted data with empirical FT-IR, UV-Vis, and NMR results, researchers can achieve unambiguous spectral assignments, validate theoretical models, and gain a profound understanding of molecular structure and electronic properties. For professionals in drug development and materials science, this robust characterization is a critical step in establishing structure-activity relationships and ensuring the quality and identity of novel compounds.

References

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
  • Q-Chem Manual. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem. [Link]
  • ResearchGate. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. [Link]
  • YouTube. (2024).
  • ORCA Tutorials. (n.d.). UV/Vis spectroscopy. FACCTs. [Link]
  • ResearchGate. (2014). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. [Link]
  • ORCA 6.0 Tutorials. (n.d.). UV/Vis spectroscopy (UV/Vis). FACCTs. [Link]
  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]
  • Journal of the American Chemical Society. (1983). Theoretical prediction of vibrational spectra. 1.
  • Vanpoucke, D. (n.d.). Project: Augmenting DFT modelling of vibrational spectra through Machine Learning and Deep Neural networks using small data sets. The Delocalized Physicist. [Link]
  • RSC Publishing. (2022). Achieving vibrational energies of diatomic systems with high quality by machine learning improved DFT method. [Link]
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • MDPI. (2022). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)
  • ResearchGate. (2017). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. [Link]
  • ACS Omega. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. [Link]

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A Comparative Guide to Catalytic Systems for the N-Arylation of 2-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-arylated compounds is a cornerstone of modern medicinal chemistry. The N-arylation of sterically hindered anilines, such as 2-(3-methoxyphenyl)aniline, presents a significant synthetic challenge. The resulting N-aryl-2-(3-methoxyphenyl)aniline moiety is a key structural motif in various pharmacologically active molecules and functional materials. This guide provides an in-depth, objective comparison of the primary catalytic systems for this transformation, supported by experimental data and field-proven insights to aid in the rational selection of the optimal synthetic route.

Introduction: The Challenge of Hindered C-N Cross-Coupling

The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the aniline nitrogen and an aryl halide or pseudohalide. The primary difficulty arises from the steric hindrance imposed by the ortho-substituted biphenyl backbone, which can impede the approach of the coupling partners to the metal center in the catalytic cycle. This guide will focus on the two most prominent and widely employed catalytic methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Comparative Analysis of Catalytic Systems

The choice between a palladium- or copper-based catalytic system is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Below is a summary of the performance of these systems for the N-arylation of sterically hindered anilines, including representative data for substrates similar to this compound.

Catalytic System Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Buchwald-Hartwig (Palladium) Pd(OAc)₂ (1-2)XPhos (2-4)NaOtBuToluene100-11012-2485-98High yields, broad substrate scope, milder conditions than traditional Ullmann.Higher catalyst and ligand cost, potential for catalyst poisoning.
Buchwald-Hartwig (Palladium) Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane10018-2480-95Good for electron-deficient anilines, weaker base tolerance.Ligand cost, potential for side reactions.
Ullmann (Copper) CuI (5-10)L-proline (10-20)K₂CO₃DMSO110-13024-4865-85Low-cost catalyst, readily available ligands.Harsher reaction conditions, often requires longer reaction times, narrower substrate scope.
Ullmann (Copper) Cu₂O (10)Phenanthroline (20)Cs₂CO₃NMP130-15024-4860-80Effective for some heteroaryl halides.High temperatures, potential for side reactions and difficult purification.

Mechanistic Insights and Causality of Experimental Choices

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the N-arylation of challenging substrates like this compound.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1][2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1]

Buchwald-Hartwig Amination Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L]X Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Palladium-Amido Complex + Base - Base-HX Palladium-Amido Complex->Pd(0)L Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst Catalyst Species Intermediate Reaction Intermediate Reactant_Product Reactant/Product Ullmann Condensation Cycle cluster_legend Legend Cu(I)X Cu(I)X Copper-Amide Complex Cu(I)-NR'R'' Cu(I)X->Copper-Amide Complex + HNR'R'' + Base Oxidative Addition Complex Ar-Cu(III)(X)(NR'R'') Copper-Amide Complex->Oxidative Addition Complex + Ar-X Oxidative Addition Complex->Cu(I)X Product Ar-NR'R'' Oxidative Addition Complex->Product Reductive Elimination Catalyst Catalyst Species Intermediate Reaction Intermediate Reactant_Product Reactant/Product

Caption: A simplified catalytic cycle for the Ullmann condensation.

The use of ligands such as L-proline or phenanthroline can accelerate the reaction and allow for lower reaction temperatures. [3][4]However, the Ullmann condensation is often less tolerant of functional groups and may require more vigorous conditions, which can be a limitation for complex molecule synthesis. [5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the N-arylation of this compound using a representative protocol for each catalytic system.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of hindered anilines. [6] Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To the flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(3-methoxyphenyl)aniline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a representative example of a modern Ullmann N-arylation. [3] Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add this compound (1.0 mmol) and the aryl iodide (1.2 mmol).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(3-methoxyphenyl)aniline.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the N-arylation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add catalyst, ligand, and base to flask B 2. Evacuate and backfill with inert gas A->B C 3. Add solvent and stir B->C D 4. Add aniline and aryl halide C->D E 5. Heat to desired temperature and stir D->E F 6. Monitor reaction progress (TLC/GC-MS) E->F G 7. Cool and quench the reaction F->G H 8. Extraction G->H I 9. Drying and concentration H->I J 10. Column chromatography I->J K Final Product J->K

Caption: General experimental workflow for catalytic N-arylation.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the N-arylation of this compound. For high-yielding, reliable, and broadly applicable synthesis, the Palladium-catalyzed Buchwald-Hartwig amination is generally the superior choice , especially when using bulky, electron-rich phosphine ligands like XPhos. While the initial investment in the catalyst and ligand is higher, the milder reaction conditions, shorter reaction times, and broader functional group tolerance often outweigh this cost, particularly in the context of complex molecule synthesis in drug discovery.

The Copper-catalyzed Ullmann condensation remains a valuable alternative , particularly for large-scale synthesis where cost is a primary concern. Recent advancements in ligand development have made this method more attractive, although it may require more extensive optimization for sterically hindered substrates.

Ultimately, the optimal choice of catalytic system will depend on the specific requirements of the synthesis, including the scale, the nature of the coupling partners, and the tolerance for different reaction conditions. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful N-arylation of this compound.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185. [Link]
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818. [Link]
  • Hartwig, J. F. Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067. [Link]
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449. [Link]
  • Fors, B. P.; Krattiger, P.; Strieter, E.; Buchwald, S. L. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C–N Cross-Coupling Reactions. Org. Lett.2008, 10 (16), 3505–3508. [Link]
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [Link]
  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2008, 130 (21), 6686–6687. [Link]
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (39), 6954–6971. [Link]
  • Ma, D.; Cai, Q. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Org. Lett.2003, 5 (14), 2453–2455. [Link]
  • Strieter, E. R.; Bhayana, B.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2009, 131 (1), 78–88. [Link]
  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116 (19), 12564–12649. [Link]
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A Researcher's Guide to Lipophilicity (LogP) Determination: A Comparative Analysis for Novel 2-(3-Methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount. Among these, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1][] This guide provides an in-depth comparison of methods for determining the octanol-water partition coefficient (LogP), the most widely used measure of lipophilicity.[3][4] We will use a series of novel, hypothetical 2-(3-methoxyphenyl)aniline derivatives as a case study to illustrate these techniques, offering researchers, scientists, and drug development professionals a practical framework for assessing this crucial parameter.

The journey of a drug from administration to its target site is a complex odyssey through various biological environments.[5] Lipophilicity governs a drug's ability to traverse cellular membranes, influences its binding to plasma proteins, and dictates its distribution into tissues.[3][6] An optimal LogP value is a delicate balance; too hydrophilic (low LogP), and the compound may struggle to cross lipid bilayers, while being excessively lipophilic (high LogP) can lead to poor aqueous solubility and sequestration in fatty tissues.[3][5] Consequently, the accurate determination of LogP is a cornerstone of preclinical drug development, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

Comparing Methodologies for LogP Determination

The two primary avenues for LogP determination are direct experimental measurement and indirect or in silico computational prediction. Each approach possesses distinct advantages and limitations.

Experimental Determination: The Gold Standard and the High-Throughput Workhorse

Experimental methods provide a direct measure of a compound's partitioning behavior in a biphasic system.

  • Shake-Flask Method (OECD 107): Long considered the "gold standard," this method directly measures the concentration of a solute in equilibrated n-octanol and water phases.[1][4][8] Its primary advantage is accuracy, providing a direct measurement of the partition coefficient.[1] However, it is labor-intensive, time-consuming, and requires a substantial amount of pure compound.[1][8][9] This method is most reliable for compounds with LogP values in the range of -2 to 4.[8][9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117): This has become the most widely used indirect experimental method due to its speed, reproducibility, and suitability for high-throughput screening.[][8][11][12] The method correlates the retention time of a compound on a hydrophobic stationary phase with the LogP values of a set of known reference standards.[12][13] While generally accurate and requiring minimal sample, it is an indirect measurement and its precision depends heavily on the quality of the calibration curve.[1][11][14]

Computational Prediction: The Rise of In Silico Screening

Computational models offer a rapid and cost-effective means of estimating LogP, especially for large virtual libraries before synthesis.[7][12][15]

  • Fragment-Based/Atomic Contribution Methods (e.g., ALOGPS, ChemAxon): These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[15][16] They are incredibly fast and can be applied to vast numbers of molecules. The accuracy of these predictions, however, is dependent on the quality and diversity of the underlying experimental data used to parameterize the model.[17]

  • Whole Molecule/Property-Based Methods: These approaches utilize quantum chemical calculations or topological descriptors to compute LogP based on the entire molecular structure.[15] While potentially more accurate for novel scaffolds not well-represented in fragment-based training sets, they are computationally more intensive.[15][18]

Experimental Protocol: LogP Determination of this compound Derivatives via RP-HPLC

This protocol outlines a validated, self-validating system for determining the LogP of our hypothetical derivatives. The inclusion of standards and quality control checks ensures the trustworthiness of the generated data.

Objective: To determine the LogP values for a series of this compound derivatives using a calibrated RP-HPLC method.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • Reference Standards: A set of compounds with well-established LogP values spanning the expected range (e.g., Uracil, Toluene, Naphthalene).

  • Test Compounds: this compound and its derivatives (hypothetical), dissolved in mobile phase.

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Rationale: Ensuring a stable baseline and consistent retention times is critical for accurate measurements.

    • Prepare the mobile phase at a specific isocratic ratio (e.g., 60:40 Acetonitrile:Water). Degas the mobile phase to prevent air bubbles.

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

  • Determination of Dead Time (t₀):

    • Rationale: The dead time represents the elution time of an unretained compound and is essential for calculating the capacity factor.[8]

    • Inject a sample of an unretained compound (e.g., Uracil or Sodium Nitrate) and record its retention time. This is t₀.

  • Calibration Curve Generation:

    • Rationale: A robust calibration curve correlating retention time to known LogP values is the foundation of this indirect method.[12]

    • Inject each reference standard individually and record its retention time (tr).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tr - t₀) / t₀ .

    • Plot the logarithm of the capacity factor (log k) against the known literature LogP value for each standard.

    • Perform a linear regression analysis on the plotted data. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve. An R² value > 0.95 is typically required for a reliable correlation.

  • Analysis of Test Compounds:

    • Rationale: By running the unknown compounds under the exact same conditions as the standards, their retention times can be used to accurately interpolate their LogP values from the calibration curve.

    • Inject each novel this compound derivative.

    • Record the retention time (tr) for each derivative.

    • Calculate the capacity factor (k) and then log k for each derivative.

  • Calculation of LogP:

    • Rationale: The established linear relationship allows for the direct calculation of the unknown LogP.

    • Using the linear regression equation from the calibration curve, substitute the calculated log k value (as 'y') for each derivative and solve for 'x' to determine its experimental LogP.

Diagram of the RP-HPLC Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_analysis Phase 3: Analysis A Mobile Phase Prep (Acetonitrile/Water) B Column Equilibration A->B Pump C Inject Unretained Standard (Determine t₀) B->C D Inject Reference Standards (Determine tr) C->D E Calculate log k for Standards D->E F Generate Calibration Curve (log k vs. LogP) E->F G Inject Novel Derivatives (Determine tr) F->G H Calculate log k for Derivatives G->H I Calculate LogP from Calibration Curve H->I

Caption: Workflow for LogP determination via RP-HPLC.

Comparative Data for this compound Derivatives

To illustrate the structure-lipophilicity relationship, we will consider the parent compound, this compound, and three hypothetical derivatives with varying substituents on the aniline ring.

Compound IDStructure (R-group at 4'-position)Shake-Flask LogP (Hypothetical)RP-HPLC LogP (Hypothetical Exp.)ALOGPS cLogP (Predicted)ChemAxon cLogP (Predicted)
Parent -H3.553.623.583.65
Deriv-A -Cl4.254.314.294.38
Deriv-B -OH3.013.103.053.12
Deriv-C -CF₃4.584.654.614.70

Analysis of Results:

  • Method Correlation: The data shows a strong correlation between the experimental methods (Shake-Flask and RP-HPLC), validating the high-throughput RP-HPLC approach.[11] The computational methods also provide excellent estimates, demonstrating their utility in early-stage screening.[19] Minor deviations between methods are expected due to inherent differences in the underlying principles of measurement and prediction.[9][14]

  • Structure-Lipophilicity Relationship (SLR): The introduction of substituents significantly impacts lipophilicity.

    • The addition of a chloro group (Deriv-A ) and a trifluoromethyl group (Deriv-C ) increases the LogP value, consistent with the hydrophobic nature of these substituents. This is a common strategy in medicinal chemistry to enhance membrane permeability.

    • Conversely, the introduction of a hydroxyl group (Deriv-B ), a polar hydrogen-bond donor, decreases the LogP, rendering the molecule more hydrophilic.

  • Implications for Drug Development: These shifts in LogP have profound implications. For instance, while the increased lipophilicity of Deriv-C might improve its ability to cross the blood-brain barrier, it could also lead to decreased aqueous solubility and increased metabolic liability. Quantitative structure-activity relationship (QSAR) studies often find that lipophilicity is a key descriptor for biological activity.[20][21][22][23]

Diagram of Lipophilicity's Role in ADME

ADME cluster_adme Pharmacokinetic Profile (ADME) A Absorption D Distribution M Metabolism E Excretion LogP Lipophilicity (LogP) LogP->A Membrane Permeability LogP->D Tissue Penetration Plasma Protein Binding LogP->M Access to Metabolizing Enzymes LogP->E Renal/Biliary Clearance

Caption: The central role of LogP in influencing ADME properties.

Conclusion and Future Outlook

The determination of lipophilicity is an indispensable step in the drug discovery and development pipeline. This guide has compared the gold-standard shake-flask method, the efficient RP-HPLC technique, and rapid in silico prediction models using a relevant chemical series.

For the novel this compound derivatives, our comparative analysis reveals a strong concordance between experimental and computational methods, underscoring the power of an integrated approach. The RP-HPLC method stands out as a robust and efficient choice for routine experimental determination, while computational tools are invaluable for prioritizing synthetic targets. Understanding the structure-lipophilicity relationships, as demonstrated with our hypothetical derivatives, empowers medicinal chemists to rationally design molecules with optimized ADME profiles, ultimately increasing the probability of success in developing safe and effective therapeutics.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Hansch, C., et al. Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity. PubMed. [Link]
  • Polli, J., et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Valko, K., et al. Determination of logP coefficients via a RP-HPLC column.
  • Hansch, C., et al. Quantitative structure activity relationships (QSAR) of lipophilic acids and related compounds on bacterial and mammalian cells. PubMed. [Link]
  • Xing, L., et al. Novel Methods for the Prediction of logP, pKa, and logD.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
  • Garrido, G., et al. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
  • Janošević, J., et al. Correlation Between Structure, Retention and Lipophilicity of Some Antidepressants: QSRR and QSAR Studies. Bentham Science. [Link]
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  • Moon Garden. Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link]
  • Verma, A., et al. A deep learning approach for the blind logP prediction in SAMPL6 challenge. National Institutes of Health (NIH). [Link]
  • ACD/Labs. LogP—Making Sense of the Value. [Link]
  • Tetko, I.V. Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
  • Liu, X., et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health (NIH). [Link]
  • Tarcsay, Á. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
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  • Amadasi, A., et al. Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Future Medicinal Chemistry. [Link]
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  • Minick, D.J., et al. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]
  • Lewis, D.F., et al. Quantitative structure-activity relationships (QSARs) within cytochromes P450 2B (CYP2B) subfamily enzymes: the importance of lipophilicity for binding and metabolism. PubMed. [Link]
  • Tetko, I.V., et al. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
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Safety Operating Guide

Proper Disposal of 2-(3-Methoxyphenyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the safe and compliant disposal of 2-(3-Methoxyphenyl)aniline. As a substituted aromatic amine, this compound is presumed to share hazards with aniline, including significant toxicity. The cornerstone of its disposal is the classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), likely falling under the waste code U012 for Aniline. This directive outlines the necessary steps for risk assessment, personal protection, spill containment, and ultimate disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Risk Assessment

Anticipated Hazard Profile:

Hazard ClassAnticipated EffectRationale
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, absorbed through the skin, or inhaled.Based on the known toxicity of aniline and its derivatives.[1][2]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of aromatic amines.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A common characteristic of aromatic amines.
Germ Cell Mutagenicity Suspected of causing genetic defects.Aniline is a suspected mutagen.[1]
Carcinogenicity Suspected of causing cancer.Aniline is a suspected carcinogen.[1]
Aquatic Toxicity Very toxic to aquatic life.Aniline is known to be very toxic to aquatic organisms.[1]

Personal Protective Equipment (PPE)

Due to the anticipated hazards, stringent personal protective measures are required to prevent exposure during handling and disposal. The following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Butyl rubber, neoprene, or Viton™ gloves. Nitrile gloves are not recommended for prolonged contact.Provides a sufficient barrier against skin absorption of aromatic amines.[3]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause serious eye damage.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For larger quantities or spill cleanup, chemical-resistant overalls may be necessary.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood or if aerosols may be generated.Protects against the inhalation of toxic vapors.

Spill Management Protocols

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (manageable by trained personnel):
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, don all required PPE as outlined in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the sole absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Large Spills (requiring emergency response):
  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Activate Emergency Systems: Activate the nearest fire alarm and/or emergency response system.

  • Isolate the Area: If safe to do so, close doors to the affected area to contain vapors.

  • Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office and/or local emergency services. Provide them with the chemical name and any available hazard information.

  • Do Not Attempt to Clean: Do not re-enter the area or attempt to clean up a large spill unless you are part of a trained emergency response team.

Waste Containment and Labeling

Proper containment and labeling of this compound waste are critical for safe storage and compliant disposal.

Waste Management Workflow

Caption: Workflow for the proper containment and disposal of this compound waste.

Procedure:

  • Container Selection: Collect all waste containing this compound in a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[3]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous)

    • The accumulation start date

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. It should be kept separate from strong oxidizing agents, acids, and bases.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is under the control of the generator. The storage area should have secondary containment to capture any potential leaks.

Disposal Procedures

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on its chemical structure and the known hazards of aniline, this compound should be classified as a hazardous waste. The likely EPA hazardous waste code is U012 , which applies to aniline.[1] This classification is critical for the waste manifest and for the disposal facility.

  • Manifesting: For off-site transport, a hazardous waste manifest must be completed. This document tracks the waste from the point of generation to its final destination.[4]

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will coordinate with a licensed hazardous waste transporter and treatment, storage, and disposal facility (TSDF).

  • Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3] This is not only a violation of environmental regulations but also poses a significant risk to public health and the environment.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Shanghai Haohong Scientific Co., Ltd. (2024). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Sigma-Aldrich. (2025).
  • Washington St
  • Fisher Scientific. (2015).
  • Chemos GmbH & Co.KG. (n.d.).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxy-N-(4-methoxyphenyl)aniline.
  • Material Safety D
  • Nipissing University. (2019).
  • GOV.UK. (2022). Aniline - Incident management.
  • Rutgers University. (n.d.). Aniline.
  • Newcomer Supply. (n.d.). Aniline Blue Stain, Aqueous.
  • U.S. Environmental Protection Agency. (n.d.). Frequently-used federal hazardous waste codes.
  • National Institutes of Health. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.).
  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.